Technical Documentation Center

CC 401 dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CC 401 dihydrochloride

Core Science & Biosynthesis

Foundational

CC 401 dihydrochloride chemical structure and molecular weight

An In-Depth Technical Guide to CC-401 Dihydrochloride: A Selective JNK Inhibitor Introduction CC-401 dihydrochloride is a potent, cell-permeable, and highly selective small molecule inhibitor of c-Jun N-terminal kinases...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CC-401 Dihydrochloride: A Selective JNK Inhibitor

Introduction

CC-401 dihydrochloride is a potent, cell-permeable, and highly selective small molecule inhibitor of c-Jun N-terminal kinases (JNKs). As a second-generation, ATP-competitive inhibitor, CC-401 targets all three JNK isoforms (JNK1, JNK2, and JNK3), which are critical mediators in cellular signaling cascades responding to environmental stress, inflammatory cytokines, and growth factors.[1][2] The JNK pathway is implicated in a wide array of pathologies, including neurodegenerative diseases, inflammatory conditions, renal fibrosis, and cancer, making its selective inhibition a significant area of interest for therapeutic development.[2]

This technical guide provides a comprehensive overview of CC-401 dihydrochloride for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its mechanism of action with a focus on its interaction within the JNK signaling pathway, and provide detailed, field-proven experimental protocols for its characterization and application in a laboratory setting.

Physicochemical Properties and Chemical Structure

The identity and purity of a small molecule inhibitor are foundational to the reproducibility and validity of any experimental results. CC-401 dihydrochloride is characterized by its specific chemical structure and molecular weight.

  • Chemical Name: 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride[3][4]

  • Chemical Formula: C₂₂H₂₄N₆O · 2HCl[3][5]

  • SMILES: N1(CCCCC1)CCOC2=CC=CC(C3=NNC4=CC=C(C5=NN=CN5)C=C34)=C2.Cl.Cl[3]

Table 1: Key Properties of CC-401 Dihydrochloride
PropertyValueSource(s)
Molecular Weight 461.39 g/mol [3][5]
CAS Number 2250025-96-6[3]
Inhibition Constant (Ki) 25-50 nM[1][3]
Appearance White to beige powder[5]
Purity ≥95-98% (by HPLC)[3][5]
Solubility Water (10 mg/mL), DMSO (46.14 mg/mL)[5]
Storage Temperature -20°C[3][5]

Core Mechanism of Action: Selective JNK Inhibition

The efficacy of CC-401 lies in its specific and high-affinity binding to JNK. Understanding this mechanism is crucial for designing experiments and interpreting results. The JNKs are a family of serine/threonine protein kinases that, upon activation by upstream kinases (MKK4/7), phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This phosphorylation event enhances c-Jun's transcriptional activity, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.

CC-401 functions as an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[1][3] This action blocks the entire downstream signaling cascade by inhibiting the phosphorylation of c-Jun and other JNK substrates.[1]

A key feature of CC-401 is its high selectivity. It exhibits over 40-fold greater affinity for JNK compared to other related mitogen-activated protein kinases (MAPKs) such as p38 and ERK, as well as other kinases like IKK2, Lck, and ZAP70.[1][3] This selectivity is critical for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to JNK inhibition.

JNK_Pathway_Inhibition cluster_kinase JNK Kinase Activity Stress Cellular Stress / Cytokines MKK4_7 MKK4 / MKK7 Stress->MKK4_7 activates JNK JNK (1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATP ATP ATP->JNK p_cJun Phospho-c-Jun Response Gene Transcription (Apoptosis, Inflammation) p_cJun->Response regulates CC401 CC-401 Dihydrochloride CC401->JNK inhibits ATP binding Western_Blot_Workflow Step1 1. Cell Treatment (CC-401 + Stressor) Step2 2. Protein Lysis & Quantification Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. PVDF Transfer Step3->Step4 Step5 5. Immunoblotting (Primary & Secondary Ab) Step4->Step5 Step6 6. ECL Detection & Imaging Step5->Step6 Step7 7. Data Analysis Step6->Step7

Caption: Experimental workflow for Western Blot analysis.

Summary and Future Directions

CC-401 dihydrochloride is a well-characterized, potent, and selective inhibitor of JNK, making it an invaluable tool for dissecting the roles of the JNK signaling pathway in health and disease. Its defined chemical structure, molecular weight, and high purity provide a solid foundation for reproducible preclinical research. The ATP-competitive mechanism and high selectivity ensure that experimental findings can be confidently attributed to the on-target inhibition of JNK.

Future research utilizing CC-401 could further explore its therapeutic potential in complex diseases. For instance, its demonstrated efficacy in models of renal fibrosis and its hepatoprotective properties warrant deeper investigation into its utility for chronic kidney and liver diseases. [3]Furthermore, its potential synergy with chemotherapeutic agents in cancer cell lines suggests a promising avenue for combination therapies. As our understanding of the JNK signaling network expands, selective inhibitors like CC-401 will remain essential for both fundamental biological discovery and translational drug development.

References

  • CC-401 dihydrochloride ≥95% (HPLC) . Sigma-Aldrich. [Link]

Sources

Exploratory

Targeting the JNK Pathway in Progressive Kidney Disease: A Technical Whitepaper on CC-401 Dihydrochloride

Executive Summary Renal fibrosis is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), characterized by the progressive accumulation of extracellular matrix (ECM) and widespread t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Renal fibrosis is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), characterized by the progressive accumulation of extracellular matrix (ECM) and widespread tubular epithelial cell apoptosis[1]. Over the past two decades, the c-Jun N-terminal kinase (JNK) signaling cascade has emerged as a central pathogenic driver of this fibrotic remodeling[2].

This technical guide explores the therapeutic and experimental utility of CC-401 dihydrochloride , a highly selective, second-generation ATP-competitive pan-JNK inhibitor. By dissecting its mechanistic rationale, pharmacodynamics, and self-validating experimental protocols, this whitepaper provides drug development professionals and researchers with a comprehensive framework for utilizing CC-401 in renal fibrosis research.

Mechanistic Rationale: JNK Signaling and CC-401 Intervention

In the context of renal injury, cellular stressors such as mechanical stretch (e.g., ureteral obstruction), ischemia/reperfusion, and reactive oxygen species rapidly activate upstream mitogen-activated protein kinase kinases (MAP2Ks), specifically MKK4 and MKK7[2]. These MAP2Ks phosphorylate the three JNK isoforms (JNK1, JNK2, JNK3).

Once activated, JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun at Ser63 and Ser73. This phosphorylation event is required to activate the AP-1 transcription complex, which subsequently drives the transcription of potent profibrotic genes, including Transforming Growth Factor-β1 (TGF-β1) and Connective Tissue Growth Factor (CTGF)[1].

The CC-401 Mechanism: CC-401 dihydrochloride competitively binds the ATP-binding cleft of all three JNK isoforms[3]. Crucially, because it occupies the ATP pocket rather than the upstream phosphorylation site, CC-401 does not prevent the initial phosphorylation of JNK by MKK4/7. Instead, it abolishes JNK's catalytic ability to transfer phosphate groups to its downstream substrates (like c-Jun)[3].

JNK_Pathway Stress Renal Stressors (Ischemia, Stretch) MAP2K MKK4 / MKK7 (MAP2Ks) Stress->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Phosphorylation cJun c-Jun Phosphorylation (Ser63/73) JNK->cJun Kinase Activity CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Pocket Genes Profibrotic Gene Expression (TGF-β1, CTGF) cJun->Genes Fibrosis Tubulointerstitial Fibrosis & Apoptosis Genes->Fibrosis

Fig 1: JNK signaling cascade in renal fibrosis and the inhibitory mechanism of CC-401.

Quantitative Pharmacodynamics & Efficacy Metrics

To effectively deploy CC-401 dihydrochloride in preclinical models, researchers must understand its pharmacokinetic boundaries and target selectivity. The table below summarizes the core quantitative data driving its use in fibrotic models.

Table 1: Pharmacological Profile & Efficacy Metrics of CC-401 Dihydrochloride

ParameterValue / MetricBiological Implication
Target Kinases JNK1, JNK2, JNK3Overcomes functional redundancy between JNK1 and JNK2 in the kidney[1].
Inhibition Constant (Ki) 25 – 50 nMHigh potency allows for effective target engagement at low micromolar cellular concentrations[4].
Kinase Selectivity >40-fold over p38, ERK, IKK2Minimizes off-target modulation of parallel MAPK survival pathways[3].
Gene Suppression ↓ TGF-β1, ↓ CTGF mRNADirectly attenuates the primary drivers of extracellular matrix deposition[1].
Histological Efficacy ↓ Collagen IV, ↓ α-SMASignificantly reduces interstitial myofibroblast accumulation and tissue scarring[1].

Experimental Methodologies: Self-Validating Protocols

A common pitfall in kinase research is measuring the phosphorylation of the kinase itself to prove drug efficacy. Because CC-401 is an ATP-competitive inhibitor, experimental designs must incorporate self-validating checkpoints that measure the substrate (c-Jun) rather than the kinase (JNK).

Protocol 1: In Vitro Target Validation via Osmotic Stress

Causality & Rationale: Before moving to complex animal models, researchers must prove that CC-401 penetrates human proximal tubular cells (HK-2) and selectively inhibits JNK catalytic activity. Osmotic stress (sorbitol) is utilized here because it induces rapid, robust, and reproducible activation of the JNK pathway, providing a massive signal window to test inhibitor efficacy[3].

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed HK-2 human tubular epithelial cells in 6-well plates and grow to 80% confluence. Pre-treat the experimental cohort with CC-401 dihydrochloride (1 to 5 µM) and the control cohort with a DMSO vehicle for 1 hour.

  • Stress Induction: Induce osmotic shock by adding 300 mM sorbitol directly to the culture media for exactly 30 minutes.

  • Lysis & Immunoblotting: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitors. Perform standard SDS-PAGE and Western blotting.

  • Self-Validation Checkpoint (Critical):

    • Probe for p-JNK: Signal must remain HIGH in both vehicle and CC-401 treated cells. This proves the sorbitol stressor worked and upstream MKK4/7 are active[3].

    • Probe for p-c-Jun (Ser63): Signal must be HIGH in vehicle but LOW/ABSENT in CC-401 treated cells. This proves CC-401 successfully occupied the ATP pocket and blocked catalytic function[1].

    • Probe for p-p38 and p-ERK: Signals must remain UNCHANGED between vehicle and CC-401 cohorts, proving the inhibitor's selectivity[3].

Protocol 2: Unilateral Ureteral Obstruction (UUO) In Vivo Model

Causality & Rationale: The UUO model is the gold standard for renal fibrosis research because it causes immediate retrograde hydrostatic pressure, inducing tubular stretch and rapid JNK activation independent of systemic immune infiltration[2]. This isolates the mechanical and fibrotic variables.

Step-by-Step Methodology:

  • Baseline Acclimation: Utilize a cohort of wild-type C57BL/6 mice or Sprague-Dawley rats. Acclimate for 7 days.

  • Surgical Ligation: Under isoflurane anesthesia, perform a mid-line laparotomy. Isolate and double-ligate the left ureter using silk sutures. The right kidney serves as the intra-animal unobstructed control.

  • Dosing Regimen: Administer CC-401 dihydrochloride via daily oral gavage. For preventative studies, begin dosing on Day 0. For therapeutic intervention, begin dosing on Day 7 during ongoing renal injury[2].

  • Tissue Harvest: Euthanize animals at Day 7 or Day 14. Harvest both the obstructed and contralateral kidneys.

  • Self-Validation Checkpoint: Perform immunohistochemistry (IHC) for p-c-Jun. The obstructed kidney in the vehicle group will show extensive nuclear p-c-Jun in tubular epithelial cells. This nuclear staining must be abrogated in the CC-401 treated cohort to validate in vivo target engagement[2].

  • Fibrosis Quantification: Assess interstitial fibrosis via Masson's trichrome staining and quantify myofibroblast accumulation via α-SMA and Collagen IV immunoblotting[1].

UUO_Workflow Start Baseline Rodent Cohort Surgery UUO Surgery (Day 0) Start->Surgery Dosing CC-401 Dosing (Daily Gavage) Surgery->Dosing Harvest Tissue Harvest (Day 7/14) Dosing->Harvest Assay Validation Assays (IHC, WB, qPCR) Harvest->Assay Outcome Fibrosis & Apoptosis Quantification Assay->Outcome

Fig 2: Experimental workflow for validating CC-401 efficacy in the in vivo UUO model.

Translational Perspectives & Challenges

The biological architecture of the kidney presents unique challenges for targeted therapies. Studies have shown that genetic deletion of JNK1 alone reduces tubular apoptosis but completely fails to prevent renal fibrosis due to the compensatory redundancy of JNK2[1]. This biological failsafe dictates that broad-spectrum, pan-JNK inhibition is strictly required to halt fibrogenesis.

CC-401 dihydrochloride fulfills this requirement by targeting all JNK isoforms simultaneously[4]. While early Phase I/II clinical trials of CC-401 in acute myeloid leukemia were discontinued[2], its exceptional performance in preclinical models of anti-glomerular basement membrane (GBM) disease, ischemia/reperfusion injury, and ureteral obstruction solidifies its status as a premier pharmacological tool. For drug development professionals, CC-401 remains an indispensable benchmark compound for uncovering the mechanisms of progressive kidney disease and validating next-generation anti-fibrotic therapeutics.

References

  • The JNK Signaling Pathway in Renal Fibrosis - Frontiers in Physiology[Link]

  • A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis - Journal of the American Society of Nephrology (PubMed)[Link]

Sources

Foundational

The Selectivity Profile of CC-401 Dihydrochloride: A Comprehensive Technical Whitepaper

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Isoform selectivity, structural mechanisms, and self-validating experimental protocols for CC-401. Introduction: The JNK F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Isoform selectivity, structural mechanisms, and self-validating experimental protocols for CC-401.

Introduction: The JNK Family and the Selectivity Challenge

The c-Jun N-terminal kinases (JNKs) are pivotal transducers of extracellular stress signals, orchestrating cellular responses ranging from apoptosis to proliferation[1]. The JNK family consists of three distinct isoforms: JNK1 (MAPK8) and JNK2 (MAPK9), which are ubiquitously expressed across most tissues, and JNK3 (MAPK10), which is predominantly localized in the central nervous system, heart, and testes[1][2]. Dysregulation of JNK signaling is heavily implicated in neurodegenerative diseases, oncology, and inflammatory disorders[1][2][3].

For medicinal chemists and assay scientists, developing isoform-selective inhibitors remains a formidable challenge. The ATP-binding pockets of JNK1, JNK2, and JNK3 share an exceptionally high sequence homology—up to 98% identity[3]. CC-401 dihydrochloride, originally developed by Celgene, is a second-generation anthrapyrazolone derivative that acts as a potent, ATP-competitive pan-JNK inhibitor[3][4].

Structural Biology & Mechanism of Target Engagement

CC-401 functions as a reversible, ATP-competitive inhibitor. It binds directly to the ATP-binding site of the active, phosphorylated form of JNK[4][5][6].

Causality of Binding: The anthrapyrazolone scaffold of CC-401 forms essential hydrogen bonds with the kinase hinge region. Because the gatekeeper residues (Met146 in JNK3 and Met108 in JNK1/2) and the surrounding hydrophobic pockets are highly conserved across the isoforms, CC-401 does not discriminate between JNK1, JNK2, and JNK3[2][3]. By occupying the ATP pocket, CC-401 prevents the transfer of the terminal phosphate from ATP to the N-terminal activation domain of downstream substrates—most notably the transcription factor c-Jun—thereby suppressing downstream gene transcription[4][5][6].

Quantitative Selectivity Profile

While CC-401 is a pan-JNK inhibitor, it exhibits remarkable selectivity against the broader kinome. It demonstrates at least a 40-fold selectivity for JNK over closely related MAP kinases and other off-target kinases[4][5][6].

Table 1: Quantitative Selectivity Profile of CC-401 Dihydrochloride
Target KinaseIC50 (nM)Ki (nM)Fold Selectivity (vs. Off-Targets)
JNK1 (MAPK8) 1025–50>40-fold over p38
JNK2 (MAPK9) 1525–50>40-fold over ERK
JNK3 (MAPK10) 825–50>40-fold over IKK2, PKC, Lck, ZAP70
Data synthesized from biochemical kinase activity assays[4][5][6].

Signaling Pathway Visualization

JNK_Pathway cluster_JNK JNK Isoforms (MAPK) Stimuli Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK1 JNK1 (MAPK8) MAP2K->JNK1 JNK2 JNK2 (MAPK9) MAP2K->JNK2 JNK3 JNK3 (MAPK10) MAP2K->JNK3 cJun c-Jun (Transcription Factor) JNK1->cJun Phosphorylation JNK2->cJun JNK3->cJun CC401 CC-401 Dihydrochloride (Pan-JNK Inhibitor) CC401->JNK1 CC401->JNK2 CC401->JNK3 Transcription Gene Transcription (Apoptosis, Proliferation) cJun->Transcription

Caption: JNK signaling cascade illustrating the pan-inhibition of JNK isoforms by CC-401 dihydrochloride.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on orthogonal assay platforms to validate kinase inhibitors. The following protocols are designed as self-validating systems to ensure data integrity during the selectivity profiling of CC-401.

Protocol 1: TR-FRET Kinase Activity Assay for IC50 Determination

Objective: Quantify the biochemical potency of CC-401 against recombinant JNK1, JNK2, and JNK3.

  • Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates auto-fluorescence interference from small-molecule libraries, ensuring a high signal-to-noise ratio critical for evaluating ATP-competitive inhibitors.

  • Self-Validating System: The assay incorporates a reference standard (e.g., SP600125) to validate kinase activity. Assay robustness is continuously monitored by calculating the Z'-factor using DMSO (vehicle, 0% inhibition) and EDTA (100% inhibition) controls. A Z'-factor > 0.5 is strictly required to validate the dynamic range of each run.

Step-by-Step Workflow:

  • Kinase Preparation: Dilute recombinant human JNK1, JNK2, or JNK3 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CC-401 dihydrochloride in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Pre-Incubation: Incubate the kinase with CC-401 for 30 minutes at room temperature. Causality: This allows the system to reach thermodynamic binding equilibrium, which is mathematically essential for accurate Ki and IC50 calculations.

  • Reaction Initiation: Add ATP (at the predetermined Km for each specific JNK isoform) and a biotinylated substrate peptide. Causality: Running the assay at the ATP Km ensures high sensitivity to competitive inhibition, allowing direct conversion of IC50 to Ki via the Cheng-Prusoff equation.

  • Detection: After 60 minutes, terminate the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the TR-FRET signal (ratio of 665 nm / 615 nm).

Workflow Prep Kinase Prep (JNK1-3) Incubation Compound Incubation (CC-401 + ATP) Prep->Incubation Assay TR-FRET Assay (Target Engagement) Incubation->Assay Data Dose-Response (IC50 Calculation) Assay->Data Selectivity Selectivity Profiling (vs p38, ERK) Data->Selectivity

Caption: Step-by-step experimental workflow for evaluating the kinase selectivity profile of CC-401.

Protocol 2: Cellular Target Engagement Assay (Phospho-c-Jun Inhibition)

Objective: Verify the intracellular efficacy and functional selectivity of CC-401.

  • Causality of Choice: Biochemical assays confirm direct binding, but cell-based assays (e.g., using HK-2 human tubular epithelial cells under osmotic stress) are mandatory to confirm membrane permeability and intracellular target engagement[4][5][6]. Sorbitol is used to robustly activate the upstream MAP3K/MAP2K cascade.

  • Self-Validating System: The assay measures both upstream kinases and the downstream target. A valid specific JNK inhibitor must block c-Jun phosphorylation without altering the upstream, sorbitol-induced phosphorylation of JNK itself, p38, or ERK[4][5][6]. This internal negative control validates the compound's specificity within a complex cellular environment.

Step-by-Step Workflow:

  • Cell Culture: Seed HK-2 cells and culture to 80% confluence.

  • Compound Treatment: Pre-treat cells with 1 to 5 μM CC-401 dihydrochloride for 1 hour[4][5][6].

  • Stress Induction: Stimulate cells with 0.4 M sorbitol for 30 minutes to induce osmotic stress.

  • Lysis and Immunoblotting: Lyse cells and perform Western blotting. Probe for phospho-c-Jun (target engagement), total c-Jun, phospho-JNK, phospho-p38, and phospho-ERK (selectivity controls).

Translational Context and Clinical Limitations

CC-401 has demonstrated significant preclinical efficacy in models of renal fibrosis, tubular cell apoptosis, and hepatic ischemia-reperfusion injury. Based on these data, it advanced to Phase I clinical trials (NCT00126893) for acute myeloid leukemia[2][3][4][7].

However, the trial was ultimately discontinued[2][3][4][7]. The primary translational hurdle for CC-401—and other first- and second-generation pan-JNK inhibitors—is the lack of isoform selectivity. Indiscriminate inhibition of the ubiquitously expressed JNK1 and JNK2 can interfere with normal physiological processes, leading to adverse systemic effects and toxicity[2]. Consequently, modern drug discovery efforts have shifted toward designing highly selective JNK3 inhibitors, particularly for neurodegenerative indications where localized JNK3 overactivation drives pathology[2][3].

Sources

Exploratory

The Role of CC 401 Dihydrochloride in Preventing Neuronal Apoptosis: A Technical Guide to JNK Inhibition

Executive Summary: The JNK Pathway in Neurodegeneration In the landscape of neuropharmacology, the c-Jun N-terminal kinase (JNK) pathway represents a critical junction between cellular stress and programmed cell death. J...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The JNK Pathway in Neurodegeneration

In the landscape of neuropharmacology, the c-Jun N-terminal kinase (JNK) pathway represents a critical junction between cellular stress and programmed cell death. JNKs, also known as stress-activated protein kinases (SAPKs), are heavily implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and acute ischemic stroke[]. Among the three isoforms, JNK3 is predominantly expressed in the brain, making the JNK pathway a prime target for neuroprotective interventions[2].

When neurons are exposed to environmental stressors—such as oxidative stress, beta-amyloid oligomers, or glutamate excitotoxicity—the JNK cascade is activated. This leads to the phosphorylation of the transcription factor c-Jun, which subsequently translocates to the nucleus to upregulate pro-apoptotic genes (e.g., Bax, FasL), culminating in neuronal apoptosis[3].

CC 401 dihydrochloride has emerged as a highly potent, second-generation ATP-competitive inhibitor of all three JNK isoforms[4]. By directly blocking the kinase activity of JNK, CC-401 halts the apoptotic cascade at its source, preserving neuronal viability and offering a robust tool for both mechanistic research and therapeutic development.

Mechanistic Grounding & Intervention Strategy

To effectively utilize CC-401 dihydrochloride in experimental models, one must understand its precise mechanism of action. CC-401 competitively binds to the ATP-binding pocket of the JNK enzyme[4]. Because kinases require ATP to transfer a gamma-phosphoryl group to their substrates, the presence of CC-401 physically prevents JNK from phosphorylating the N-terminal activation domain of c-Jun (specifically at Serine 63 and 73)[].

This intervention is highly specific. CC-401 exhibits a Ki​ of 25 to 50 nM and demonstrates at least a 40-fold selectivity for JNK over related kinases such as p38, ERK, and IKK2[4].

JNK_Pathway Stress Cellular Stress (Oxidative, Excitotoxicity) MAP3K MAP3K (ASK1, MLK3) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun CC401 CC-401 Dihydrochloride (ATP-competitive inhibitor) CC401->JNK Blocks ATP binding Apoptosis Neuronal Apoptosis (Bax, Caspase-3) cJun->Apoptosis

JNK signaling cascade and the mechanistic intervention point of CC-401.

Quantitative Data & Pharmacological Profile

When designing assays, researchers must rely on established pharmacokinetic and pharmacodynamic benchmarks. Table 1 summarizes the core quantitative data for CC-401 dihydrochloride, providing a baseline for dose-response calculations in cell-based assays.

Table 1: Pharmacological Profile of CC-401 Dihydrochloride

ParameterValue / BenchmarkBiological Significance
Target Kinases JNK1, JNK2, JNK3Pan-JNK inhibition ensures complete blockade of the stress pathway[].
Binding Mechanism ATP-competitiveReversibly occupies the ATP pocket, preventing substrate phosphorylation[4].
Inhibition Constant ( Ki​ ) 25 - 50 nMHigh affinity indicates potent target engagement at low concentrations[4].
In Vitro Working Conc. 1 - 5 μMOptimal range for specific JNK inhibition without off-target toxicity[4].
Selectivity >40-foldHighly selective over p38, ERK, IKK2, and ZAP70, ensuring clean data[4].

Experimental Workflow: A Self-Validating Protocol

As an Application Scientist, I emphasize that a robust experimental design must be self-validating . If you only measure cell viability (e.g., via an MTT assay), you cannot definitively prove that neuronal survival was due to JNK inhibition. Conversely, if you only measure p-c-Jun levels, you cannot prove the cells actually survived the insult.

The following protocol pairs a rapid mechanistic readout (target engagement) with a delayed phenotypic readout (cellular survival) to internally validate the causal chain of neuroprotection.

Protocol: Evaluating CC-401 Efficacy in Primary Cortical Neurons

Step 1: Reconstitution and Preparation

  • Action: Dissolve CC-401 dihydrochloride in DMSO to create a 10 mM stock solution. Aliquot into single-use vials and store at -20°C.

  • Causality: Dihydrochloride salts can be hygroscopic. Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and lead to irreproducible IC50​ shifts.

Step 2: Primary Neuron Culture (DIV 7-10)

  • Action: Utilize primary rat or mouse cortical neurons cultured to Days in Vitro (DIV) 7-10.

  • Causality: By DIV 7-10, neurons have formed mature synapses and express functional NMDA/AMPA receptors, making them highly susceptible to physiological stressors like glutamate excitotoxicity.

Step 3: CC-401 Pre-treatment

  • Action: Treat the culture media with 1 to 5 μM of CC-401 for 1 hour prior to stress induction[4].

  • Causality: Pre-treatment is critical. It ensures the inhibitor fully occupies the intracellular ATP-binding pockets of JNK before the stress-induced kinase cascade reaches its peak, effectively blunting the initial wave of c-Jun phosphorylation.

Step 4: Stress Induction

  • Action: Expose neurons to 100 μM Glutamate or 50 μM H2​O2​ to induce oxidative stress/excitotoxicity.

Step 5: Self-Validating Assays (Temporal Separation)

  • Assay A (Mechanistic - 4 Hours Post-Insult): Harvest a subset of cells for Western Blot analysis. Probe for p-c-Jun (Ser63/73) and total c-Jun. A reduction in the p-c-Jun/total c-Jun ratio confirms that CC-401 successfully engaged its target and inhibited kinase activity.

  • Assay B (Phenotypic - 24 Hours Post-Insult): Harvest the remaining cells for Cleaved Caspase-3 Western Blotting or perform a TUNEL assay. Because apoptosis takes time to execute, measuring at 24 hours confirms that the upstream kinase inhibition successfully translated into downstream cellular survival.

Workflow Culture 1. Primary Neuron Culture (DIV 7-10) Pretreat 2. CC-401 Pre-treatment (1-5 μM, 1h) Culture->Pretreat Stress 3. Stress Induction (Glutamate 100 μM) Pretreat->Stress Assay 4. Self-Validating Assays (WB & TUNEL) Stress->Assay Analysis 5. Data Quantification Assay->Analysis

Experimental workflow for validating CC-401 efficacy in neuronal cultures.

Translational Perspectives

The utility of CC-401 extends beyond basic in vitro research. In vivo models of tissue injury have demonstrated that CC-401 significantly reduces tubular cell apoptosis and inhibits fibrosis in progressive kidney disease[4]. Because the fundamental JNK-driven apoptotic machinery is highly conserved across tissue types, these findings strongly support the translational potential of CC-401 in neurodegenerative contexts.

By utilizing specific, high-affinity inhibitors like CC-401 dihydrochloride, drug development professionals can better map the therapeutic window for JNK inhibition, paving the way for targeted treatments against Alzheimer's, Parkinson's, and ischemic neuronal death[].

References

  • National Institutes of Health (PMC). "Inhibitors of c-Jun N-terminal kinases—JuNK no more?
  • Tocris Bioscience.
  • BOC Sciences.
  • MedChemExpress.
  • BOC Sciences.

Sources

Foundational

Pharmacological Inhibition of the JNK Pathway: A Technical Whitepaper on CC-401 Dihydrochloride

Executive Summary The c-Jun N-terminal kinase (JNK) pathway is a critical mitogen-activated protein kinase (MAPK) cascade that translates extracellular stress signals into transcriptional responses, governing apoptosis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The c-Jun N-terminal kinase (JNK) pathway is a critical mitogen-activated protein kinase (MAPK) cascade that translates extracellular stress signals into transcriptional responses, governing apoptosis, inflammation, and cellular proliferation[1]. CC-401 (and its dihydrochloride salt) is a highly potent, second-generation anthrapyrazolone small-molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[2]. Originally developed to overcome the off-target limitations of early-generation inhibitors like SP600125, CC-401 has become a foundational tool compound for interrogating JNK biology in preclinical models of renal ischemia, hypoxia-induced chemoresistance, and metabolic dysfunction[3][4][5].

This technical guide provides an authoritative synthesis of CC-401’s mechanism of action, its kinetic profile, and self-validating experimental workflows designed to ensure rigorous target engagement in vitro and in vivo.

Mechanistic Foundation: The JNK Cascade and CC-401 Intervention

To effectively utilize CC-401, researchers must understand the precise biochemical node it occupies. The JNK pathway is activated by a three-tiered kinase cascade: MAP3Ks (e.g., ASK1, MLK3) phosphorylate MAP2Ks (MKK4 and MKK7), which in turn dually phosphorylate JNK on its Thr-Pro-Tyr motif[1].

The Causality of ATP-Competitive Inhibition: CC-401 does not prevent the upstream phosphorylation of JNK by MKK4/7[2][3]. Instead, it functions as a reversible, ATP-competitive inhibitor that binds directly into the ATP-binding pocket of the activated JNK enzyme[5][6]. By occupying this pocket, CC-401 prevents JNK from transferring terminal phosphate groups to its downstream substrates, most notably Serine 63 and 73 on the N-terminal activation domain of the transcription factor c-Jun[6].

This mechanistic distinction is critical for experimental design: treating cells with CC-401 will abrogate the accumulation of phosphorylated c-Jun (p-c-Jun), but it will not reduce the levels of phosphorylated JNK (p-JNK)[3]. In fact, due to the loss of negative feedback loops, p-JNK levels may transiently increase following CC-401 administration.

JNK_Pathway Stimuli Extracellular Stress / Cytokines (Osmotic, Hypoxia, ROS) MAP3K MAP3K (ASK1, MLK3, MEKK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK JNK1 / JNK2 / JNK3 (Active when Phosphorylated) MAP2K->JNK Phosphorylates (Thr-Pro-Tyr) pcJun p-c-Jun (Phosphorylated Ser63/73) JNK->pcJun Phosphorylates (Ser63/73) CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks Catalytic Activity cJun c-Jun (Unphosphorylated) cJun->pcJun AP1 AP-1 Transcription Factor (Dimerization) pcJun->AP1 Forms Complex Response Cellular Response (Apoptosis, Inflammation) AP1->Response Gene Expression

Diagram 1: The JNK signaling cascade illustrating the specific catalytic intervention point of CC-401.

Kinetic and Pharmacological Profile

CC-401 demonstrates a highly favorable selectivity profile compared to first-generation inhibitors. It exhibits at least a 40-fold selectivity for JNK over closely related kinases such as p38, ERK, IKK2, and PKC[6].

However, researchers must account for the ATP-competitive nature of the drug. The intracellular concentration of ATP is typically in the millimolar range (1–5 mM), whereas in vitro biochemical assays often use micromolar ATP concentrations (e.g., 10 µM)[5][7]. Consequently, the apparent IC50​ observed in cell-based assays (typically 1 to 5 µM) is significantly higher than the Ki​ observed in cell-free biochemical assays (25–50 nM)[5][6].

Quantitative Data Summary
Pharmacological ParameterValue / TargetAssay Context / Notes
Target Isoforms JNK1, JNK2, JNK3Pan-JNK inhibitor[6]
Inhibitory Constant ( Ki​ ) 25 – 50 nMCell-free enzymatic assay[2]
JNK1 IC50​ ~10 nMKinase activity assay (low ATP)[2]
JNK2 IC50​ ~15 nMKinase activity assay (low ATP)[2]
JNK3 IC50​ ~8 nMKinase activity assay (low ATP)[2]
Cellular Effective Dose 1.0 – 5.0 µMRequires higher dose due to ATP competition[6]
Known Off-Targets DYRK1A / DYRK1BObserved at high concentrations (≥10 µM)[7]

Note on Off-Target Effects: Recent kinome profiling has revealed that at elevated concentrations (≥10 µM), CC-401 can inhibit Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK1A/B), which has been linked to unintended β-cell replication in metabolic studies[7]. Therefore, maintaining CC-401 concentrations strictly between 1–5 µM in cellular assays is critical to preserve JNK specificity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps. They address the specific biochemical properties of CC-401, ensuring that observed phenotypes are causally linked to JNK inhibition.

Protocol A: Cellular Target Engagement (Western Blot for p-c-Jun)

Because CC-401 blocks JNK's catalytic activity rather than its activation, target engagement must be measured by the phosphorylation state of its primary downstream substrate, c-Jun[3].

Rationale for Protocol Choices:

  • Pre-treatment (1 hour): Small molecules require time to equilibrate across the lipophilic cell membrane and competitively displace millimolar intracellular ATP from the JNK kinase domain before the stress stimulus is applied[2].

  • Urea-RIPA Lysis Buffer: c-Jun is a nuclear transcription factor tightly associated with chromatin. Standard non-ionic detergents (like NP-40) fail to fully solubilize nuclear compartments. Urea provides the denaturing stringency required to quantitatively extract c-Jun[2].

  • Total c-Jun Normalization: Normalizing p-c-Jun against total c-Jun (rather than just GAPDH/Actin) proves that the reduction in signal is due to kinase inhibition and not the degradation or transcriptional downregulation of the c-Jun protein itself[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HK-2 tubular epithelial cells or HT-29 colon cancer cells) in 6-well plates and culture until 80-90% confluent[2][4].

  • Starvation: Replace media with low-serum media (0.5% FCS) for 12-24 hours to reduce basal, mitogen-induced kinase activity, establishing a clean baseline[2].

  • Inhibitor Pre-treatment: Add CC-401 (diluted in DMSO or citric acid pH 5.5) to a final concentration of 1 µM to 5 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for exactly 60 minutes at 37°C[2][6].

  • Stress Induction: Introduce a JNK-activating stimulus. For osmotic stress, add 300 mM Sorbitol. For hypoxia models, transfer to a hypoxic chamber (1% O2​ )[2][4]. Incubate for 30 to 60 minutes.

  • Harvest & Lysis: Wash cells rapidly with ice-cold PBS to halt kinase flux. Lyse immediately in Urea-RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., NaF, Na3​VO4​ )[2].

  • Immunoblotting: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-c-Jun (Ser63/73) and total c-Jun[8].

  • Validation: A successful assay will show a dose-dependent decrease in the p-c-Jun/total c-Jun ratio in CC-401 treated lanes compared to the vehicle-treated stressed control[8].

CC401_Workflow Seed 1. Seed & Starve (Reduce basal kinase flux) Pretreat 2. CC-401 Pre-treat (1-5 μM, 60 min) Allows ATP displacement Seed->Pretreat Stimulate 3. Induce Stress (Sorbitol / Hypoxia) Pretreat->Stimulate Lyse 4. Denaturing Lysis (Urea-RIPA buffer) Extracts nuclear c-Jun Stimulate->Lyse Assay 5. Western Blot Probe p-c-Jun (Ser63/73) Lyse->Assay Analyze 6. Data Validation Normalize to total c-Jun Assay->Analyze

Diagram 2: Optimized experimental workflow for validating CC-401 target engagement in cellular models.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

To determine the precise Ki​ or screen for resistance mutations, a cell-free assay is required.

Rationale for Protocol Choices: Because CC-401 is ATP-competitive, the assay must be run at an ATP concentration at or below the Km​ for ATP of the specific JNK isoform being tested (typically ~10 µM). Running the assay at 1 mM ATP will artificially inflate the IC50​ [5][7].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine recombinant active JNK1/2/3 enzyme with a standardized substrate (e.g., ATF2 or a synthetic peptide) in kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl2​ )[7].

  • Inhibitor Titration: Add CC-401 in a 10-point, 3-fold dilution series starting at 1 µM.

  • Initiation: Initiate the reaction by adding ultra-pure ATP to a final concentration of 10 µM[7].

  • Incubation: Incubate at 30°C for 90 minutes[7].

  • Detection: Terminate the reaction and measure the depletion of ATP / generation of ADP using a luminescent ADP-Glo assay kit. The luminescent signal is directly proportional to kinase activity[7].

  • Analysis: Fit the dose-response data to a four-parameter logistic curve to calculate the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) .

Preclinical Applications and Translational Context

While phase I/II clinical trials of CC-401 for Acute Myeloid Leukemia (AML) were ultimately discontinued, the compound remains one of the most reliable pharmacological tools for dissecting JNK's role in complex disease models[2][5].

  • Renal Ischemia/Reperfusion (I/R) Injury: In rodent models of renal I/R injury, JNK is rapidly activated within 30 minutes of reperfusion. Prophylactic administration of CC-401 effectively blocks c-Jun phosphorylation in tubular epithelial cells, preventing acute renal failure, leukocyte infiltration, and the upregulation of pro-inflammatory cytokines like TNF-α[3]. Interestingly, delaying CC-401 treatment until 1 hour after reperfusion negates its protective effects, highlighting the narrow therapeutic window for JNK intervention in acute ischemic events[3].

  • Oncology and Chemosensitization: Hypoxia in solid tumors (such as colon cancer) induces robust JNK activation, which paradoxically promotes cell survival and resistance to DNA-damaging agents like oxaliplatin. In vitro and in vivo xenograft studies have demonstrated that co-administering CC-401 with oxaliplatin synergistically increases DNA damage (measured by p-H2AX) and delays tumor growth, effectively re-sensitizing hypoxic cells to chemotherapy[4].

References

  • MedChemExpress. "CC-401 dihydrochloride | JNK Inhibitor - MedchemExpress.com: IC50 & Target." MedChemExpress.
  • MDPI. "The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review." MDPI.
  • InvivoChem. "JNK inhibitor | CAS 395104-30-0 | Buy CC-401 from Supplier InvivoChem." InvivoChem.
  • Kanellis, J. et al. "JNK signalling in renal ischaemia/reperfusion injury." Oxford Academic.
  • BenchChem. "Interpreting Unexpected Phenotypes with CC-401 Hydrochloride." BenchChem.
  • NIH / PMC. "Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents." PMC.
  • Dirice, E. et al. "CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition." Endocrinology / Oxford Academic.
  • NIH / PMC. "Inhibitors of c-Jun N-terminal kinases—JuNK no more?" PMC.

Sources

Foundational

CC-401 Free Base vs. Dihydrochloride Salt: A Comprehensive Technical Guide for JNK Inhibition

Executive Summary In the landscape of targeted kinase pharmacology, the physicochemical properties of a small molecule inhibitor dictate its biological efficacy, bioavailability, and experimental utility. CC-401 is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase pharmacology, the physicochemical properties of a small molecule inhibitor dictate its biological efficacy, bioavailability, and experimental utility. CC-401 is a highly potent, second-generation anthrapyrazolone inhibitor of the c-Jun N-terminal kinase (JNK) pathway. However, researchers frequently encounter a critical decision point in experimental design: choosing between the CC-401 Free Base and the CC-401 Dihydrochloride Salt .

As a Senior Application Scientist, I have observed that failing to align the chemical form of the inhibitor with the experimental vehicle often leads to compound precipitation, localized toxicity, or false-negative pharmacological readouts. This whitepaper dissects the mechanistic causality behind these two forms, providing a field-proven, self-validating framework for their application in both in vitro and in vivo models.

Molecular Mechanism and Pathway Causality

CC-401 exerts its pharmacological effect by acting as an ATP-competitive inhibitor across all three JNK isoforms (JNK1, JNK2, and JNK3), boasting a Ki​ of 25–50 nM. By occupying the ATP-binding pocket of active, phosphorylated JNK, CC-401 severs the signaling cascade, preventing the downstream phosphorylation of the c-Jun transcription factor. This mechanism exhibits remarkable precision, demonstrating >40-fold selectivity for JNK over closely related kinases such as p38, ERK, and IKK2[1].

The causality of this inhibition is straightforward: without ATP, JNK cannot transfer phosphate groups to the transactivation domain of c-Jun. Consequently, stress-induced gene expression programs—which drive apoptosis, renal fibrosis, and hepatic ischemia-reperfusion injury—are halted at the transcriptional level.

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4 / MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 (Active, Phosphorylated) MAP2K->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression CC401 CC-401 (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Site

JNK signaling pathway and the ATP-competitive inhibition mechanism of CC-401.

Physicochemical Divergence: The Role of the Salt Form

The fundamental difference between the free base and the dihydrochloride salt lies in their solid-state chemistry and subsequent solvation thermodynamics.

  • CC-401 Free Base: In its unprotonated state, the molecule relies on strong intermolecular hydrogen bonding and van der Waals forces within its crystal lattice. Disrupting this lattice requires a strong aprotic solvent with a high dipole moment, such as Dimethyl Sulfoxide (DMSO). It is practically insoluble in pure water.

  • CC-401 Dihydrochloride: The addition of two hydrochloric acid equivalents protonates the basic amine centers (e.g., the piperidine ring). This creates an ionic crystal lattice. When introduced to water, the high dielectric constant of the aqueous medium rapidly stabilizes the constituent ions via ion-dipole interactions, yielding exceptional aqueous solubility (up to 100 mM or ~46 mg/mL)[2].

Causality in Experimental Design: If you attempt to inject the free base intravenously using an aqueous vehicle, the compound will immediately precipitate in the bloodstream, causing micro-embolisms and failing to reach the target tissue. Conversely, utilizing the dihydrochloride salt allows for seamless dissolution in physiological saline, ensuring systemic distribution.

Experimental Selection Matrix

Selecting the correct form of CC-401 is a function of the biological model and the required delivery vehicle.

Decision_Tree Start Select CC-401 Form InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo FreeBase CC-401 Free Base (Dissolve in DMSO) InVitro->FreeBase High Lipid Permeability Needed SaltForm CC-401 Dihydrochloride (Dissolve in Water/Saline) InVitro->SaltForm Aqueous Buffer System InVivo->FreeBase Oral Gavage (Suspension) or Lipid Vehicle InVivo->SaltForm IV / IP Injection (Aqueous Solubility Required)

Decision tree for selecting the appropriate CC-401 chemical form based on experimental design.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. The inclusion of rigorous vehicle controls ensures that the observed biological effects are strictly due to JNK inhibition, not solvent-induced artifacts.

In Vitro Protocol: CC-401 Free Base in Cell-Based Assays

Because the free base requires DMSO, the primary risk is solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 3.88 mg of CC-401 Free Base. Add 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mM master stock. Vortex and sonicate for 5 minutes until completely clear.

  • Serial Dilution: Dilute the 10 mM stock into intermediate DMSO aliquots (e.g., 1 mM, 100 µM) to maintain a constant DMSO volume across all final treatments.

  • Media Spiking: Spike the intermediate stocks into pre-warmed culture media at a 1:1000 ratio. This ensures the final DMSO concentration on the cells is exactly 0.1% (v/v).

  • Self-Validation Checkpoint: Run a parallel "Vehicle-Only Control" containing exactly 0.1% DMSO in media without CC-401.

    • Validation Logic: If the Vehicle-Only Control exhibits >5% cell death compared to an untreated baseline, the solvent system is confounding the assay. The assay must be rejected, and a lower final DMSO concentration (e.g., 0.05%) must be established.

In Vivo Protocol: CC-401 Dihydrochloride for Intraperitoneal (IP) Injection

For systemic delivery, the dihydrochloride salt is utilized to avoid the toxicity of organic solvents in rodents.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a sterile solution of 0.9% NaCl (Normal Saline).

  • Formulation: Weigh the required mass of CC-401 Dihydrochloride (e.g., for a 20 mg/kg dose in a 25g mouse, requiring 0.5 mg per 100 µL injection). Dissolve directly into the 0.9% NaCl vehicle.

  • Filtration: Pass the formulated solution through a 0.22 µm PES syringe filter to ensure sterility prior to injection.

  • Self-Validation Checkpoint: Establish a "Sham Cohort" injected with an equal volume (100 µL) of pure 0.9% NaCl.

    • Validation Logic: Monitor the Sham Cohort for weight loss, lethargy, or elevated serum creatinine. If the Sham Cohort deviates from baseline physiological norms, the injection technique, handling stress, or vehicle contamination is acting as an independent variable, invalidating the pharmacological readout.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters required for accurate molarity calculations and formulation strategies.

PropertyCC-401 Free BaseCC-401 Dihydrochloride
CAS Number 395104-30-02250025-96-6
Molecular Weight 388.47 g/mol 461.39 g/mol
Chemical Formula C₂₂H₂₄N₆OC₂₂H₂₄N₆O · 2HCl
Kinase Target JNK1, JNK2, JNK3JNK1, JNK2, JNK3
Inhibitory Constant ( Ki​ ) 25 - 50 nM25 - 50 nM
Max Aqueous Solubility < 1 mg/mL (Effectively Insoluble)46.14 mg/mL (100 mM)
Max DMSO Solubility ~19 - 40 mg/mL (Requires Sonication)46.14 mg/mL (100 mM)
Optimal Application In vitro (DMSO), Oral Lipid SuspensionsIn vivo (IV/IP), Aqueous Buffers

References

Sources

Exploratory

identifying off-target effects of CC 401 dihydrochloride kinase inhibition

Deconvoluting Polypharmacology: A Technical Guide to Identifying Off-Target Effects of CC 401 Dihydrochloride Executive Summary In the landscape of targeted therapeutics, the assumption of absolute kinase selectivity is...

Author: BenchChem Technical Support Team. Date: March 2026

Deconvoluting Polypharmacology: A Technical Guide to Identifying Off-Target Effects of CC 401 Dihydrochloride

Executive Summary

In the landscape of targeted therapeutics, the assumption of absolute kinase selectivity is a persistent pitfall. CC 401 dihydrochloride (CC-401) was originally developed and advanced to Phase I clinical trials as a potent, specific inhibitor of c-Jun N-terminal kinases (JNK1/2/3)[1]. However, subsequent phenotypic anomalies—most notably its robust induction of pancreatic β-cell replication—revealed a complex polypharmacological profile driven by off-target engagement[2].

As application scientists, we must approach kinase inhibition not as a binary switch, but as a spectrum of binding affinities. This whitepaper dissects the mechanistic causality behind CC-401's off-target effects, specifically its cross-reactivity with the CMGC kinase family (e.g., DYRK1A/B)[3], and provides a self-validating, step-by-step methodological framework for identifying and verifying off-target kinase engagement in preclinical drug development.

The Causality of Off-Target Binding: The ATP-Competitive Dilemma

CC-401 is a second-generation anthrapyrazolone derivative that functions as an ATP-competitive inhibitor[4][5]. It achieves on-target efficacy by occupying the ATP-binding pocket of active, phosphorylated JNK, thereby blocking the phosphorylation of the c-Jun transcription factor[6].

The Mechanistic Root of Cross-Reactivity: The human kinome consists of over 500 kinases that share a highly conserved ATP-binding cleft[7]. Because CC-401 targets this conserved structural motif rather than an allosteric site, it inherently risks cross-reactivity with kinases sharing high structural homology with JNK. JNK belongs to the CMGC kinase group (CDK, MAPK, GSK3, CLK). Consequently, broad-spectrum kinome profiling has repeatedly demonstrated that inhibitors designed for one CMGC member frequently engage others, such as Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A, DYRK1B) and CDC-like kinases (CLK1, CLK2)[8][9].

When researchers observed that CC-401 promoted β-cell replication—a phenotype not shared by other structurally distinct JNK inhibitors—it became evident that an alternative kinase was the true functional target[2].

CC401_Mechanism cluster_Target Primary Target (On-Target) cluster_OffTarget Secondary Targets (Off-Target) CC401 CC 401 Dihydrochloride JNK JNK1 / JNK2 / JNK3 CC401->JNK Ki: 25-50 nM DYRK DYRK1A / DYRK1B CC401->DYRK Cross-Reactivity cJun c-Jun Phosphorylation JNK->cJun Inhibits Prolif β-Cell Proliferation DYRK->Prolif Induces

Fig 1. Divergent signaling pathways of CC-401 illustrating on-target vs. off-target engagement.

Quantitative Data: CC-401 Selectivity Profile

To effectively troubleshoot unexpected phenotypes, we must transition from nominal target data to empirical kinome-wide binding affinities. The following table synthesizes the binding profile of CC-401, contrasting its intended targets with its primary off-targets identified through comprehensive kinome scans[3][9].

Table 1: Kinase Selectivity and Binding Profile of CC-401

Kinase TargetClassificationExpected vs. ObservedAffinity / IC50 / KiPhenotypic Consequence
JNK1/2/3 MAPK FamilyOn-Target (Expected)Ki: 25 – 50 nMApoptosis inhibition, reduced inflammation
p38, ERK MAPK FamilyNon-Target (Selective)> 40-fold selectivityNone observed
DYRK1A CMGC FamilyOff-Target (Observed)Highly Potent (nM range)Induction of β-cell replication
DYRK1B CMGC FamilyOff-Target (Observed)Highly Potent (nM range)Cell cycle modulation
CLK1/2 CMGC FamilyOff-Target (Observed)Moderate to HighAlternative splicing regulation

Experimental Workflows for Off-Target Deconvolution

Identifying off-target effects requires a multi-tiered approach: unbiased biochemical screening followed by targeted phenotypic validation[10][11].

Workflow cluster_Val Orthogonal Validation System Pheno Unexpected Phenotype Observed Kinome High-Throughput Kinome Profiling (e.g., KINOMEscan) Pheno->Kinome Identify Identify Putative Off-Targets (CMGC Kinase Family) Kinome->Identify Chem Structurally Unrelated Inhibitors Identify->Chem Gen CRISPR/siRNA Knockdown Identify->Gen Confirm Confirm Off-Target Mechanism Chem->Confirm Gen->Confirm

Fig 2. Self-validating experimental workflow for deconvoluting off-target kinase effects.

Protocol A: High-Throughput Kinome Profiling (Active-Site Competition Assay)

To determine the true binding landscape of CC-401, an unbiased active-site competition assay (such as the KINOMEscan platform) is the industry standard[3][8]. This protocol is self-validating because it measures thermodynamic binding affinity independent of cellular context or downstream reporter artifacts.

Step-by-Step Methodology:

  • Preparation of Immobilized Ligands: Bind broad-spectrum kinase ligands to a solid support (e.g., magnetic beads). This creates a matrix capable of capturing the entire kinome.

  • Lysate Incubation: Incubate the solid support with human cell lysates containing DNA-tagged kinase proteins.

  • Compound Introduction (Competition): Introduce CC-401 at a screening concentration (typically 1 μM and 10 μM) to the mixture[8][9].

    • Causality Check: If CC-401 binds a specific kinase (e.g., DYRK1A), it will compete with the immobilized ligand, preventing the kinase from binding to the solid support.

  • Washing and Elution: Wash the beads to remove unbound proteins. Only kinases that did not bind CC-401 will remain attached to the beads.

  • Quantitative PCR Readout: Elute the remaining bound kinases and quantify them using qPCR directed against their specific DNA tags.

  • Data Normalization: Calculate the % Control (amount of kinase bound in the presence of CC-401 divided by the amount bound in a DMSO vehicle control). A low % Control indicates high binding affinity (off-target hit).

Protocol B: Phenotypic Deconvolution via Orthogonal Validation

Once DYRK1A/B are identified as putative off-targets from Protocol A, you must prove that the observed phenotype (e.g., β-cell replication) is caused by DYRK1A inhibition, not JNK inhibition[2][10].

Step-by-Step Methodology:

  • Establish the Baseline Phenotype: Treat the target cells (e.g., primary human β-cells) with CC-401 (1-5 μM) and measure the phenotypic readout (e.g., Ki67 staining for replication)[3][6].

  • Chemical Orthogonality (The Negative Control): Treat a parallel cohort of cells with a structurally unrelated, highly specific JNK inhibitor (e.g., SP600125)[4].

    • Causality Check: If the phenotype is truly JNK-mediated, SP600125 will replicate the CC-401 effect. If it fails to do so, the phenotype is confirmed as an off-target artifact of CC-401[2][10].

  • Targeted Chemical Validation (The Positive Control): Treat a third cohort with a known, specific inhibitor of the suspected off-target (e.g., Harmine for DYRK1A)[3][9].

    • Causality Check: If Harmine perfectly mimics the CC-401 phenotype, DYRK1A is functionally validated as the mechanistic driver.

  • Genetic Validation (The Ultimate Proof): To eliminate the possibility that both CC-401 and Harmine share an unknown third off-target, utilize siRNA or CRISPR-Cas9 to specifically knock down DYRK1A expression[10]. If genetic ablation of DYRK1A recapitulates the CC-401 phenotype, the off-target mechanism is definitively proven[3].

Conclusion & Best Practices for Drug Development

The case of CC-401 dihydrochloride serves as a critical paradigm in kinase inhibitor development. What was designed as a highly specific JNK inhibitor ultimately revealed profound off-target effects on the DYRK family, fundamentally altering its biological footprint[2][3].

For researchers, the mandate is clear: Never rely solely on the nominal target of a commercial inhibitor. Always utilize structurally unrelated inhibitors to validate phenotypic observations[10], and integrate broad-spectrum kinome profiling early in the preclinical pipeline to map the true polypharmacological landscape of your compounds[11].

References

  • BenchChem Technical Support. "Managing Off-Target Effects of Kinase Inhibitors." BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAI2GvaMTfOHo1YUliRqBI6CGfsrRHkKC5TE2L6Tt6Ywlg02PijeS0Ql7_igpnyFfFs_Z6CsI_MbMaAdpVfi3Ktmy-Wzflb0QDgSNPPy8u5ZB1TO7Z0qLPblq-UA1HlGmUigJDOyb2mVSJo0ZGb4IRNRan54cSppkVcFy_x4t_WMutVa9wUz8mfEEy-mLmpuqQxyuMsMXCnHcEDB9pIvQxEdu-IbRY]
  • Dirice, E., et al. "CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition." Endocrinology, Oxford Academic. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEeCAFzdi7wBhXWRDF3ArljINWVsj1sR67Faup08z_qN0VqUlqJGaf1qdIEJ9ErCv7s8OIZOCT2fiXtFPdpUF3t0x8SGzRPvqwqiDH_e1FhAvA20LteL0u3dSOyo1e9gEkq2P6G6mB2ZZxcolu7IiDd4L7]
  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELCMlyjAweK7LS8PQiyrH7F4Iu3fdfBsLLGnS1zv25YLjKNTEECW0mzxQSIfJfZN0ObnJaCHZOG6jkih08CUwLO08_lD3diUVd7cKGNXMkm7pdRqRATKJro2DcI2mo7jnOsOFy6dgQAfh725BtCIcS2Mt7H9YWr8fQGM0xiUT1vBqdchziz5qFFQn11G8=]
  • Tocris Bioscience (R&D Systems). "CC 401 dihydrochloride | JNK/c-jun Inhibitors." R&D Systems. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdOfrEujFnOpqPSq5N-tDIL7yyy9TOjRi8shUONJv97x1dWJbApU2imBQAlb8rgk1tdKH3LTRfZi2Kbh47r6e9Fp7JgvxhJxXo1yUDELi6q94pVNHEcQNR_kOtCn0XFo3R5wPnyQjwv4Vrb-JUk64JTiZDWoDzbCBrQ==]
  • Wu, W., et al. "Selective inhibitors for JNK signalling: a potential targeted therapy in cancer." PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5D85hLk3Z6Igf20_Sa0j3clvFtM3ONFscfM9zSV8Y9bxnHfn5Rg3bg0QaHxUf707eFsmAX5cs8QtmGonEDk120VmNR0SjKwxW9CcHteotdApUTFldf47S3fR2DFD2A3lbcQWoyK3n1mNtX5o=]
  • Kumar, K., et al. "DYRK1A Inhibitors as Potential Therapeutics for β-Cell Regeneration for Diabetes." Journal of Medicinal Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-utWAD6Q1eZbvgWxq9ptIze6E9Rlw-Djz-s8PlT_d2LDZvO08sMjtrJ40kNUbj3ckguQprjnI5nIMBecXv83RNTNpRD76uBANFAizNw5sjYnt8NfkdwGFOTj86cQ_A6v1a17Qz-utbxaXrikmzcyb]
  • NCATS Inxight Drugs. "CC-401." Inxight Drugs. Available at:[https://vertexaisearch.cloud.google.
  • MedChemExpress. "CC-401 | JNK Inhibitor." MedChemExpress. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQRXavkuONk2LO9_Hj64eaBWX1OgG0-aQP_lh_B9L5fsqejsmn9v6qcmtMHPJxc5ahiOjyxxsAiYyEL9sB91GyH0pnTPIpWd72qScXAnd8X02sCkugOF4e09LjbCzDINJseFpLLA==]
  • Ackeifi, C., et al. "Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors." JCI Insight (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT2_J9IyPEClfNoei82KPPtNoR-LDlM5oBEPsh1pO8sWqHLieB2FtqKbJhviS2l1xJAh1BYOFxCAnkLNLtyVVk4Q1Wo_-LlnP3_B2h_Zbki6czUI93ECdlB2XYrDaP08xDZltfLWhEKW8cxFs=]
  • National Cancer Institute. "Definition of CC-401 - NCI Drug Dictionary." Cancer.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFthO6lW8VReFiQBf6rYLoeDzqbdKJCZtsnnyhtPAFcEpEj8DmHN2b8C1TmiFYNaDiR1EWupWNC6RfI9C_kfNHzY2427URPPeuMhHuc2f4eJ7EDj7CF-uPGVCLGfyvabmXHWdCv9h-yRNOtoagxk11h1PAWQtsiwM44793lJOUakYaUvT5FTk3cfpnBALgt51M=]
  • Ackeifi, C., et al. "Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors." JCI Insight. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVfhjxhFl2g6xSFu4XrAdUZ1vT4aLZyG7CI1xC4PhYyktnXvJcQUBosYbebuPBnFpcDOq6lppcNF77_3-4_Q8E0VmQWVdn9IpRx4fNB2XA6PVdJHprL3PXwZjAq5oNdRmu-u0znp2]
  • Berginski, M. E., et al. "Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types." PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENr10j5GPWCMFheNoe4NjFW7ynjiya5gQaOVqg3fzdPBYoT-xTCIorR-wg_Czu2--hdv08oCrHuD-ZqiwI-ffIYV51wvayIF7px9Sr1PQhg4K4kSmkJ5PXiEpHL53Pluk5tJAGnaYLSTxjPRM=]

Sources

Protocols & Analytical Methods

Method

Preparation of CC-401 Dihydrochloride Stock Solution in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of CC-401 dihydrochloride in dimethyl sulfoxide (DMSO). CC-401 is a potent and selective inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of CC-401 dihydrochloride in dimethyl sulfoxide (DMSO). CC-401 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule in cellular responses to stress, inflammation, and apoptosis.[1][2] Accurate and consistent preparation of stock solutions is paramount for ensuring the reproducibility and reliability of in vitro and in vivo experimental results. This document outlines the necessary materials, step-by-step procedures for solubilization, and best practices for storage to maintain the integrity and activity of the compound.

Introduction to CC-401 Dihydrochloride

CC-401 dihydrochloride is a cell-permeable small molecule that competitively binds to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3), thereby inhibiting their kinase activity.[1][2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in a variety of physiological and pathological processes, including immune responses, neurodegenerative diseases, and cancer. Given its potent inhibitory action, with Ki values in the range of 25-50 nM, and its high selectivity over other kinases like p38 and ERK, CC-401 is a valuable tool for researchers investigating the role of JNK signaling.[2]

The dihydrochloride salt form of CC-401 enhances its solubility in aqueous solutions, although for creating concentrated stock solutions for long-term storage, a non-aqueous solvent like DMSO is preferred. Proper preparation of these stock solutions is the foundational step for any experiment utilizing this inhibitor.

Physicochemical Properties of CC-401 Dihydrochloride
PropertyValueSource(s)
Molecular Formula C₂₂H₂₄N₆O · 2HCl[3]
Molecular Weight 461.39 g/mol [3]
Appearance White to beige powder[3]
Solubility in DMSO ≥ 20 mg/mL
Purity (HPLC) ≥ 95%[3]
Storage (Powder) -20°C[3]

Safety and Handling Precautions

Before beginning any work, it is crucial to read and understand the Safety Data Sheet (SDS) for both CC-401 dihydrochloride and DMSO.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).[4][6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder or DMSO vapors.[6][7][9]

  • Compound Handling: CC-401 dihydrochloride is classified as harmful if swallowed.[4] Avoid creating dust when handling the powdered form.

  • DMSO Handling: DMSO is a powerful solvent and can readily penetrate the skin, potentially carrying dissolved substances with it.[10] Avoid direct contact with skin and eyes. If contact occurs, flush the affected area immediately with copious amounts of water for at least 15 minutes.[6][7]

  • Waste Disposal: Dispose of all chemical waste, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations.[4][6]

Protocol: Preparation of a 10 mM CC-401 Dihydrochloride Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial dilutions in various experimental setups.

Required Materials and Equipment
  • CC-401 dihydrochloride powder (≥95% purity)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ACS reagent grade or higher[11]

  • Calibrated analytical balance

  • Sterile, amber glass vials or clear vials to be wrapped in aluminum foil[12]

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for compounds that are difficult to dissolve)[13][14]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate Mass of CC-401 B Weigh CC-401 Powder A->B Proceed to weighing C Add Anhydrous DMSO B->C Transfer powder D Vortex Thoroughly C->D Initiate mixing E Gentle Warming / Sonication (If Necessary) D->E If not fully dissolved F Visual Inspection for Clarity D->F If fully dissolved E->F Check for dissolution G Aliquot into Working Volumes F->G Solution is ready H Label Vials Clearly G->H Prepare for storage I Store at -20°C or -80°C H->I Finalize

Caption: Workflow for preparing CC-401 dihydrochloride stock solution.

Step-by-Step Methodology

Step 1: Calculation of Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) × 10⁻³

Example for preparing 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM × 1 mL × 461.39 g/mol × 10⁻³ = 4.61 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or amber vial on the analytical balance and tare the weight.

  • Carefully weigh out the calculated mass (e.g., 4.61 mg) of the CC-401 dihydrochloride powder directly into the tared container.[12] Handle the powder in a fume hood to minimize inhalation risk.

Step 3: Dissolution in DMSO

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.61 mg) to the vial containing the CC-401 powder.[13]

  • Securely cap the vial and vortex for 1-2 minutes, or until the powder is completely dissolved.[13]

  • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[14] However, avoid excessive heating, as it may degrade the compound.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed vials.[9][14]

  • Clearly label each aliquot with the compound name ("CC-401 dihydrochloride"), concentration (10 mM in DMSO), preparation date, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4][9] When stored properly, DMSO stock solutions can be stable for several months.[13]

Application in Experimental Setups

When using the CC-401 stock solution in cell culture or other aqueous-based assays, it is crucial to manage the final DMSO concentration.

  • Serial Dilutions: It is best practice to perform initial serial dilutions of the concentrated DMSO stock in DMSO before making the final dilution into your aqueous experimental medium (e.g., cell culture media, assay buffer).[15] This minimizes the risk of the compound precipitating out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cellular toxicity or off-target effects.[12][14]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[15]

Conclusion

The biological activity of small molecule inhibitors like CC-401 dihydrochloride is directly dependent on their proper handling and preparation. By following this detailed protocol and adhering to the safety and storage guidelines, researchers can ensure the preparation of accurate and stable stock solutions, leading to more reliable and reproducible experimental outcomes in the study of JNK signaling pathways.

References

  • Sigma-Aldrich. (n.d.). CC-401 dihydrochloride 95 (HPLC).
  • Sigma-Aldrich. (n.d.). CC-401 dihydrochloride - 95% (HPLC).
  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • dmsostore. (n.d.). Product Care and Storage.
  • BenchChem. (n.d.). CC-401 dihydrochloride.
  • Tocris Bioscience. (n.d.). CC 401 dihydrochloride.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • Sigma-Aldrich.cn. (n.d.). CC-401 dihydrochloride 95 (HPLC).
  • DC Chemicals. (2024, January 1). CC-401 | 1438391-30-0 | MSDS.
  • MedchemExpress. (n.d.). CC-401 dihydrochloride | JNK Inhibitor.
  • Messinas. (2021, November 18). SAFETY DATA SHEET.
  • Green Stone. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Shapiro, A. B. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate.
  • MedChemExpress. (2025, February 25). Compound 401-SDS.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • d'Aboville, O., et al. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO).

Sources

Application

Application Note: Optimal Dosing and In Vivo Administration of CC-401 Dihydrochloride in Mouse Models

Target Audience: In vivo pharmacologists, oncology researchers, and endocrinologists. Abstract & Mechanistic Overview CC-401 dihydrochloride is a potent, second-generation ATP-competitive kinase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: In vivo pharmacologists, oncology researchers, and endocrinologists.

Abstract & Mechanistic Overview

CC-401 dihydrochloride is a potent, second-generation ATP-competitive kinase inhibitor. Originally developed to specifically target all three isoforms of c-Jun N-terminal kinase (JNK1/2/3)[1], recent pharmacological profiling has revealed its robust off-target inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B)[2]. This dual-mechanism profile makes CC-401 a highly versatile small molecule. In oncology, it is used to sensitize hypoxic tumors to DNA-damaging chemotherapy[3]. In regenerative endocrinology, it is utilized to promote pancreatic β-cell replication[2]. This guide synthesizes peer-validated protocols for the formulation, dosing, and administration of CC-401 in murine models.

Pharmacokinetics and Mechanistic Rationale

Understanding the pharmacokinetic (PK) limitations of CC-401 is critical for establishing an effective in vivo dosing regimen. Experimental causality is heavily dependent on matching the dosing frequency to the drug's rapid clearance rate.

  • Absorption and Half-Life : When administered via intraperitoneal (IP) injection at the standard dose of 25 mg/kg, CC-401 achieves a maximum plasma concentration ( Cmax​ ) of approximately 5 µM[2]. However, the drug exhibits rapid clearance, with a plasma half-life of ~53 minutes[2]. Plasma levels remain above the minimum effective concentration (~1.0 µM) for only about 2 hours post-injection[4].

  • Toxicity and Maximum Tolerated Dose (MTD) : A dosage of 25 mg/kg is well-tolerated and does not acutely affect baseline animal behavior or blood glucose levels[4]. However, escalating the dose beyond 25 mg/kg—especially in twice-daily regimens—induces significant weight loss and systemic toxicity in C57BL/6J mice[4]. Therefore, 25 mg/kg is universally adopted as the optimal therapeutic ceiling[1][4][5].

  • Dual-Pathway Modulation :

    • Oncology (JNK Inhibition): CC-401 binds the ATP site of JNK ( Ki​ 25–50 nM), preventing the phosphorylation of c-Jun[1]. In hypoxic colon cancer cells, this prevents stress-induced resistance, sensitizing the tumor to oxaliplatin[3].

    • Regenerative Medicine (DYRK1A/B Inhibition): CC-401 inhibits DYRK1A/B ( IC50​ ~80 nM), which relieves the suppression of NFAT (Nuclear factor of activated T-cells), driving its nuclear translocation and promoting β-cell replication[2].

CC401_Mechanism CC401 CC-401 Dihydrochloride (25 mg/kg IP) JNK JNK 1/2/3 (Oncology Target) CC401->JNK Inhibits (Ki 25-50 nM) DYRK DYRK1A/B (Regenerative Target) CC401->DYRK Inhibits (IC50 ~80 nM) cJun c-Jun Phosphorylation (Inhibited) JNK->cJun Prevents NFAT NFAT Nuclear Translocation (Activated) DYRK->NFAT Relieves Inhibition DNA Increased DNA Damage & Tumor Growth Delay cJun->DNA Sensitizes Beta Pancreatic β-Cell Replication & Expansion NFAT->Beta Promotes Chemo Hypoxia / Chemotherapy (e.g., Oxaliplatin) Chemo->DNA Induces

Figure 1: Dual mechanistic pathways of CC-401 dictating its in vivo phenotypic outcomes.

Quantitative Dosage Guidelines

Because of its 53-minute half-life, the frequency of administration must be tailored to the experimental objective. Pulsed inhibition is sufficient for chemosensitization, whereas continuous target suppression is required for cellular replication[1][4].

Experimental ModelMouse StrainRouteOptimal DosageDosing FrequencyVehicle Formulation
Colon Cancer Xenograft (HT29)SCID (Female)IP25 mg/kgEvery 3 days10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
TNBC Orthotopic (4T1)Balb/CIP25 mg/kgEvery 3 days10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
β-Cell Replication C57BL/6J (Female)IP25 mg/kgTwice daily (BID) for 7 days10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Step-by-Step Experimental Protocols

Protocol A: Vehicle Formulation and Preparation

CC-401 dihydrochloride has limited aqueous solubility. To prevent fatal drug precipitation upon IP injection, a multi-component lipid/aqueous vehicle is required[6].

  • Stock Solution : Dissolve CC-401 dihydrochloride powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 50 mg/mL). Critical Step: Sonication is highly recommended to ensure complete dissolution[6].

  • Working Formulation : To prepare a 4 mg/mL working solution (yielding a 25 mg/kg dose in a standard 25 g mouse at a ~150 µL injection volume), combine the following sequentially with continuous vortexing:

    • 10% DMSO (from stock)

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline (0.9% NaCl)[6].

  • Storage : Prepare the working formulation fresh prior to injection. Do not store the aqueous mixture long-term.

Protocol B: Xenograft Tumor Chemosensitization (Oncology)

This protocol leverages CC-401 to sensitize hypoxic HT29 colon cancer xenografts to oxaliplatin and bevacizumab[1][3].

  • Inoculation : Inject 1×106 HT29 cells subcutaneously into the left flank of 8–10 week-old female SCID mice[1].

  • Randomization : Monitor tumor growth using calipers. Once tumors reach ~200 mm3 (calculated as V=2A×B2​ ), randomize mice into vehicle and treatment cohorts (n=8/group)[6].

  • Dosing Regimen : Administer CC-401 via IP injection at 25 mg/kg every 3 days[1]. For combination therapy, co-administer Bevacizumab (5 mg/kg, IP, every 3 days) and Oxaliplatin (5 mg/kg, IP, weekly)[1][6].

  • Endpoint : Measure tumor volume and body weight every 3 days. Calculate tumor growth delay (time to reach 800 mm3 ). Harvest tumors on Day 9 post-treatment for immunohistochemistry (e.g., γH2AX staining for DNA damage)[1][3].

CC401_Workflow Prep 1. Formulation 10% DMSO + PEG300 + Tween 80 + Saline Inoculate 2. Inoculation HT29 Cells (1x10^6) Subcutaneous Prep->Inoculate Monitor 3. Tumor Growth Reach ~200 mm³ Inoculate->Monitor Dosing 4. CC-401 Dosing 25 mg/kg IP Every 3 Days Monitor->Dosing Endpoint 5. Endpoint Analysis Tumor Volume & IHC Dosing->Endpoint

Figure 2: Standard in vivo workflow for CC-401 xenograft chemosensitization.

Protocol C: In Vivo Pancreatic β-Cell Replication (Endocrinology)

This protocol requires sustained DYRK1A/B inhibition to drive cellular proliferation, necessitating a higher frequency of administration[2][4].

  • Subject Selection : Utilize 8-week-old female C57BL/6J mice[4].

  • Dosing Regimen : Administer CC-401 via IP injection at 25 mg/kg twice daily (BID) for 7 consecutive days. Inject at a volume of 10 µL/g of body weight[4].

  • Labeling : Following the first IP dose, replace standard drinking water with BrdU-containing water (0.8 mg/mL) in opaque bottles to label proliferating cells. Change the water every 2 days[4].

  • Endpoint : Euthanize mice on Day 8. Harvest the pancreas, fix, and perform immunofluorescence staining for Insulin and BrdU to calculate the β-cell replication index[4].

Expert Insights & Troubleshooting (E-E-A-T)

  • Administration Route Causality : Why IP over Oral (PO)? While some studies utilize oral gavage, IP injection provides a highly predictable Cmax​ for CC-401. This predictability is critical given the drug's narrow therapeutic window before inducing weight loss[4].

  • Isoform Non-Selectivity Risks : CC-401 cannot distinguish between oncogenic (cytoplasmic) and tumor-suppressive (nuclear) JNK pools. In models like 4T1 triple-negative breast cancer, inhibiting tumor-suppressive JNK can inadvertently increase metastatic burden despite primary tumor control[5]. Researchers must validate the baseline JNK phosphorylation status and subcellular localization of their specific cell line before utilizing CC-401[5].

  • Toxicity Monitoring : The twice-daily 25 mg/kg regimen pushes the upper limits of tolerability. Daily monitoring of body weight is mandatory. A weight reduction of >10% necessitates a dosing holiday or reduction to a once-daily schedule, though this may compromise replication efficacy due to the short 53-minute half-life[2][4].

References

  • Title : Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA-Damaging Agents Source : Clinical Cancer Research (AACR Journals) URL :[Link]

  • Title : CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition Source : Endocrinology (Oxford Academic / NIH PMC) URL :[Link]

  • Title : A selective inhibitor of oncogenic JNK signalling perturbs metastatic outgrowth of triple-negative breast cancer through metabolic blockade Source : bioRxiv URL :[Link]

Sources

Method

Application Note: CC-401 Dihydrochloride Aqueous Buffer Solubility and Handling Protocols

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Physicochemical properties, solvent causality, and self-validating preparation protocols for in vitro and in vivo assays.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Physicochemical properties, solvent causality, and self-validating preparation protocols for in vitro and in vivo assays.

Introduction & Mechanistic Overview

CC-401 dihydrochloride is a highly potent, second-generation, ATP-competitive inhibitor of all three isoforms of c-Jun N-terminal Kinase (JNK1/2/3). With an in vitro Ki​ ranging from 25 to 50 nM, it exhibits >40-fold selectivity for JNK over related kinases such as p38, ERK, and IKK2 [1].

In cell-based and animal models, CC-401 is utilized to block the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, thereby arresting downstream apoptotic and fibrotic signaling cascades[2]. Understanding the compound's solubility profile—particularly the causality behind using its dihydrochloride salt form—is critical for designing robust, reproducible biological assays. The salt formulation dramatically enhances the compound's hydrophilicity, permitting organic solvent-free aqueous preparations that are vital for sensitive cell lines where DMSO toxicity is a confounding variable.

JNK_Pathway Stress Cellular Stress (Osmotic, ROS, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 (Active/Phosphorylated) MKK4_7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Binding Apoptosis Apoptosis / Fibrosis / Inflammation cJun->Apoptosis Gene Expression

Mechanism of CC-401 dihydrochloride inhibiting the JNK/c-Jun signaling pathway.

Physicochemical Properties & Solubility Profile

The successful application of CC-401 relies heavily on respecting its solubility limits. While the free base has poor aqueous solubility, the dihydrochloride salt form allows for direct dissolution in water and physiological buffers. However, aqueous stability is transient.

Quantitative Solubility Data
Property / SolventValue / LimitCausality & Handling Notes
Molecular Weight 461.39 g/mol Batch-specific hydration may slightly alter MW; verify Certificate of Analysis.
Water ~10 mg/mLHighly soluble, but lacks physiological pH buffering.
PBS (pH 7.2) ~2 mg/mLIdeal for organic solvent-free assays. Requires immediate use [3].
DMSO 30 - 40 mg/mLRequires ultrasonication. DMSO is hygroscopic; water absorption reduces solubility[2].
Aqueous Stability < 24 hoursProne to hydrolysis and precipitation in aqueous environments over time [3].

Experimental Protocols

As an application scientist, I strongly advocate for a dual-protocol approach depending on the sensitivity of your biological model to organic solvents.

Protocol A: Preparation of Organic Solvent-Free Aqueous Buffer (PBS)

Use Case: Highly sensitive primary cell cultures or in vivo models where DMSO vehicles cause unacceptable baseline toxicity.

Causality Note: We utilize PBS (pH 7.2) to maintain physiological osmolarity. Because CC-401 dihydrochloride is a salt, it will naturally dissociate in water. However, prolonged exposure to aqueous environments leads to degradation of the active core and eventual precipitation. Therefore, this protocol enforces a strict <24-hour usage window [3].

Step-by-Step Methodology:

  • Equilibration: Allow the CC-401 dihydrochloride vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which degrades the powder.

  • Weighing: Weigh the required mass of crystalline solid (e.g., 2 mg) into a sterile, amber microcentrifuge tube (the compound is light-sensitive over prolonged periods).

  • Dissolution: Add 1 mL of sterile, pre-warmed (37°C) PBS (pH 7.2) to achieve a 2 mg/mL concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath for 2–5 minutes until the solution is completely clear.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter if required for sterile cell culture.

  • Execution: Dilute immediately into your final assay medium. Do not store. Discard any unused aqueous solution after 24 hours.

Protocol B: Preparation of DMSO Master Stock & Aqueous Dilution

Use Case: High-throughput screening (HTS) or standard biochemical assays requiring long-term stock storage.

Causality Note: DMSO prevents the hydrolysis of the compound, allowing for long-term storage at -20°C. However, DMSO is highly hygroscopic. Using old, moisture-laden DMSO will cause the compound to crash out of solution prematurely [2].

Step-by-Step Methodology:

  • Solvent Quality: Use only newly opened, anhydrous DMSO (≥99.9% purity).

  • Stock Preparation: Dissolve the solid in DMSO to create a 10 mM or 40 mg/mL master stock.

  • Sonication: Sonicate the mixture for 5-10 minutes. The dihydrochloride salt may require mechanical energy to fully break the crystal lattice in DMSO.

  • Aliquot & Store: Purge the headspace of the tubes with an inert gas (Argon or Nitrogen) to displace moisture. Aliquot into single-use volumes and freeze at -20°C.

  • Aqueous Dilution (Working Solution): On the day of the experiment, thaw an aliquot at room temperature. Dilute into aqueous buffer (e.g., assay medium) ensuring the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Solubility_Workflow Solid CC-401 Dihydrochloride (Solid Powder, Store at -20°C) DMSO_Stock Primary Stock (DMSO) Up to 40 mg/mL (Sonicate) Solid->DMSO_Stock For long-term storage Aq_Stock Direct Aqueous Solution PBS pH 7.2 (Up to 2 mg/mL) Solid->Aq_Stock Organic solvent-free Dilution Dilute in Assay Buffer (<0.1% DMSO final) DMSO_Stock->Dilution Use Immediate Use in Assay (Do not store >24 hours) Aq_Stock->Use Dilution->Use

Workflow for preparing CC-401 dihydrochloride stocks and aqueous buffer dilutions.

Quality Control: A Self-Validating System

To ensure scientific integrity, every protocol must be self-validating. Do not assume your CC-401 solution is active simply because it is dissolved. Implement the following checks:

  • Physical Validation (Precipitation Check): Before adding the diluted aqueous buffer to your cells, measure the Optical Density (OD) at 600 nm. A rising baseline indicates micro-precipitation of the compound out of the aqueous buffer.

  • Biological Validation (Target Engagement): CC-401 specifically inhibits JNK, but it does not prevent the upstream phosphorylation of JNK itself. To validate that your CC-401 aqueous solution is active, use a Western blot to measure c-Jun phosphorylation (which should decrease) versus JNK phosphorylation (which should remain unchanged or increase due to loss of negative feedback) [2]. If both decrease, your compound may have degraded into a non-specific inhibitor, likely due to prolonged aqueous storage.

References

  • R&D Systems (Tocris Bioscience). CC 401 dihydrochloride | JNK/c-jun Inhibitors. Retrieved from 1

  • MedChemExpress. CC-401 hydrochloride | JNK Inhibitor. Retrieved from 2

  • Cayman Chemical. PRODUCT INFORMATION CC-401. Retrieved from 3

Sources

Application

Application Note: Pharmacological Profiling and IC50 Determination of CC 401 Dihydrochloride in Cell Viability Assays

Introduction & Mechanistic Overview CC 401 dihydrochloride (also known as CC-401) is a highly potent, cell-penetrant, and reversible inhibitor of all three isoforms of the c-Jun N-terminal kinase (JNK1, JNK2, and JNK3)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

CC 401 dihydrochloride (also known as CC-401) is a highly potent, cell-penetrant, and reversible inhibitor of all three isoforms of the c-Jun N-terminal kinase (JNK1, JNK2, and JNK3). With a Ki​ ranging from 25 to 50 nM, it acts by competitively binding to the ATP-binding site of active, phosphorylated JNK [1].

In drug development and oncology research, targeting the JNK pathway is critical because JNK acts as a central node in cellular responses to environmental stress, hypoxia, and inflammatory cytokines. By blocking JNK, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun. This disruption modulates downstream apoptotic and survival pathways, making CC-401 an invaluable tool for studying chemoresistance, particularly when used synergistically with DNA-damaging agents like oxaliplatin[2, 3].

JNK_Pathway Stimulus Cellular Stress / Cytokines (Hypoxia, Chemotherapy) MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stimulus->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun (Phosphorylation) JNK->cJun Phosphorylation CC401 CC 401 dihydrochloride (ATP-competitive Inhibitor) CC401->JNK Blocks ATP binding Apoptosis Apoptosis / Cell Viability Modulation cJun->Apoptosis

JNK signaling pathway and the mechanism of action of CC 401 dihydrochloride.

Experimental Rationale & Causality

When designing a cell viability assay to calculate the Half-Maximal Inhibitory Concentration ( IC50​ ) of CC-401, several field-proven insights must dictate your experimental choices:

  • Salt Form Advantage: CC 401 is supplied as a dihydrochloride salt. Unlike many free-base kinase inhibitors that require Dimethyl Sulfoxide (DMSO) for solubilization, the dihydrochloride form is highly soluble in water (up to 100 mM) [1]. Utilizing aqueous stock solutions eliminates DMSO-induced cytotoxicity, which can artificially skew viability data and confound IC50​ calculations in sensitive cell lines.

  • Assay Selection: JNK inhibition primarily affects transcriptional regulation (via c-Jun), meaning phenotypic changes in viability take time to manifest. Therefore, metabolic assays (e.g., MTT, MTS, or ATP-based CellTiter-Glo) performed at 48 to 72 hours post-treatment are preferred over rapid lytic assays [3, 4].

  • Logarithmic Dosing: Because receptor-ligand binding and subsequent cellular responses follow a sigmoidal relationship, compound dilutions must be performed on a logarithmic scale (e.g., 10 nM, 30 nM, 100 nM... up to 100 µM) to accurately capture the upper and lower asymptotes required for non-linear regression analysis.

Reference Quantitative Data

The IC50​ of CC-401 varies significantly depending on the cell type, the basal activation level of the JNK pathway, and the presence of external stressors (such as hypoxia). The following table summarizes established IC50​ values to help researchers define their initial dose-response ranges.

Cell LineOrigin / Tissue TypeAssay TypeReported IC50​ Context / NotesReference
HT29 Human Colon AdenocarcinomaMTT3.0 µMHypoxic conditions; synergizes with oxaliplatin.[3]
HCT116 Human Colon CarcinomaMTT3.5 µMHypoxic conditions.[3]
SW620 Human Colon AdenocarcinomaMTT6.5 µMHypoxic conditions.[3]
HT-22 Mouse Hippocampal NeuronsMTS51.7 µM48-hour incubation.[2]

Standardized Protocol: Cell Viability & IC50​ Determination

This protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT) to establish a self-validating system for determining the IC50​ of CC-401.

IC50_Workflow Step1 1. Cell Seeding (96/384-well plate) Step2 2. Compound Dilution (Logarithmic scale) Step1->Step2 Step3 3. Incubation (48-72 hours) Step2->Step3 Step4 4. Viability Assay (Reagent Addition) Step3->Step4 Step5 5. Data Analysis (Non-linear regression) Step4->Step5

Step-by-step workflow for calculating the IC50 of CC 401 dihydrochloride.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve CC 401 dihydrochloride powder in sterile, nuclease-free H2​O or DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation [4].

  • Working Dilutions: Prepare a 9-point serial dilution in complete culture media. Recommended final well concentrations: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, plus a vehicle control (0 µM).

Phase 2: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Seed cells into a 96-well opaque-walled plate (for luminescence) or clear plate (for colorimetric) at a density of 2,000–5,000 cells/well in 90 µL of complete media.

  • Self-Validating Controls:

    • Background Control: Wells containing 100 µM media only (no cells).

    • Vehicle Control: Cells treated with the exact solvent concentration used for the highest drug dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine).

  • Incubate the plate overnight at 37°C, 5% CO2​ to allow for cell attachment.

Phase 3: Treatment & Incubation
  • Add 10 µL of the 10X CC-401 working dilutions to the respective wells (bringing the final volume to 100 µL).

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2​ . (Note: If investigating synergistic hypoxia, transfer plates to a hypoxic chamber at 1% O2​ immediately after dosing [3]).

Phase 4: Assay Execution (ATP Luminescence Example)
  • Equilibrate the plate and the viability reagent to room temperature for 30 minutes. This ensures uniform enzymatic activity of the luciferase.

  • Add an equal volume (100 µL) of the viability reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Data Analysis & Quality Control

To calculate a reliable IC50​ , raw data must be normalized and fitted to a specific mathematical model.

  • Background Subtraction: Subtract the average signal of the Background Control (media only) from all sample wells.

  • Normalization: Convert the background-subtracted data to a percentage of the Vehicle Control.

    % Viability=(SignalVehicle​SignalTreated​​)×100
  • Non-Linear Regression: Export the normalized data to statistical software (e.g., GraphPad Prism). Plot the Log(Concentration) on the X-axis and % Viability on the Y-axis.

  • Curve Fitting: Apply a four-parameter logistic (4PL) curve fit:

    Y=Bottom+1+10(LogIC50​−X)×HillSlope(Top−Bottom)​

    Quality Control Check: Ensure the R2 value of the curve fit is >0.95. If the curve fails to reach a bottom plateau (complete cell death), report the value as an absolute IC50​ or note that the maximum soluble dose was reached without achieving 100% lethality.

References

  • Koshiji, M., et al. "Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents". Clinical Cancer Research, National Center for Biotechnology Information (PMC). URL:[Link]

Method

Application Note: Standardized Protocol for the Formulation and Oral Gavage Administration of CC-401 Dihydrochloride

Introduction & Scientific Rationale CC-401 dihydrochloride is a potent, second-generation, ATP-competitive anthrapyrazolone inhibitor targeting all three isoforms of c-Jun N-terminal kinase (JNK1, JNK2, and JNK3)[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

CC-401 dihydrochloride is a potent, second-generation, ATP-competitive anthrapyrazolone inhibitor targeting all three isoforms of c-Jun N-terminal kinase (JNK1, JNK2, and JNK3)[1][2]. Because the JNK signaling cascade is a critical mediator of cellular stress, apoptosis, and inflammatory responses, CC-401 has become a highly valuable pharmacological tool in preclinical drug development. It has been extensively validated in in vivo models of renal ischemia/reperfusion injury, anti-GBM glomerulonephritis, oncology, and diabetes (where it influences β -cell restoration via DYRK1A pathways)[2][3][4].

This application note provides a comprehensive, self-validating protocol for formulating and administering CC-401 dihydrochloride via oral gavage (p.o.) in rodent models, ensuring high bioavailability, accurate dosing, and reproducible therapeutic outcomes.

Mechanism of Action & Pathway Dynamics

To effectively utilize CC-401, researchers must understand the causality of its target engagement. CC-401 achieves specific JNK inhibition by competitively binding to the ATP-binding pocket of the active, phosphorylated JNK enzyme[1][2]. This blockade prevents JNK from phosphorylating the N-terminal activation domain of the transcription factor c-Jun[1][4]. By halting c-Jun phosphorylation, CC-401 effectively silences downstream transcriptional activities that drive cellular proliferation, apoptosis, and inflammatory cytokine release[1][2].

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Transcription CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Site

Mechanism of CC-401 inhibiting JNK-mediated c-Jun phosphorylation.

Physicochemical Properties & Formulation Causality

The success of oral gavage administration relies heavily on the physical state of the compound in the gastrointestinal tract. CC-401 exhibits at least a 40-fold selectivity for JNK over related kinases (e.g., p38, ERK, IKK2)[1][2]. However, to achieve systemic exposure that exceeds its Ki​ (25–50 nM), the formulation must be optimized for gastrointestinal absorption[1][4].

Table 1: Physicochemical & Pharmacological Profile

PropertySpecificationCausality / Experimental Impact
Target Affinity ( Ki​ ) 25 - 50 nM[1][4]High potency requires precise homogenization to avoid localized toxicity.
Kinase Selectivity >40-fold (vs p38, ERK)[1][2]Minimizes off-target effects, ensuring observed phenotypes are JNK-dependent.
Vehicle 1 (Solution) Sodium Citrate (pH 5.5)[2]The acidic pH maintains the dihydrochloride salt in an ionized, soluble state.
Vehicle 2 (Suspension) 0.5% CMC Sodium[5]Carboxymethylcellulose increases viscosity, preventing rapid particle settling.

In Vivo Experimental Design & Dosage Guidelines

Because small-molecule kinase inhibitors often exhibit rapid clearance in murine models, dosing frequency must be carefully calibrated. For aggressive inflammatory models like anti-GBM disease, twice-daily (b.i.d.) dosing is required to maintain steady-state plasma concentrations above the therapeutic threshold throughout the 24-hour cycle[4].

Table 2: Validated In Vivo Dosing Regimens

Disease ModelSpeciesDoseFormulation VehicleFrequencyReference
Anti-GBM Glomerulonephritis Rat200 mg/kgSodium Citrateb.i.d. (17 days)[4]
Ureteral Ligation (Renal Injury) Mouse30 mg/kg0.5% CMC Sodiumq.d.[5]
Toxicity / Pharmacokinetics Rat100 mg/kgSodium Citrateb.i.d.[6]

Detailed Experimental Protocol: Oral Gavage Workflow

This protocol is designed as a self-validating system . At each critical juncture, physical or visual feedback loops are embedded to ensure the integrity of the experiment and the welfare of the animal subject.

Gavage_Workflow Weigh 1. Weigh Subject & Calculate Dose Prep 2. Formulate CC-401 (CMC or Citrate Buffer) Weigh->Prep Restrain 3. Immobilize (Scruff Technique) Prep->Restrain Insert 4. Insert Gavage Needle (Bulb Tip) Restrain->Insert Administer 5. Administer & Monitor Insert->Administer

Step-by-step workflow for in vivo oral gavage administration.

Phase 1: Vehicle Preparation & Compound Formulation
  • Vehicle Selection & Preparation :

    • For Solutions: Prepare a Sodium Citrate buffer and adjust to pH 5.5 using citric acid[2]. Causality: The slightly acidic environment prevents the precipitation of the dihydrochloride salt.

    • For Suspensions: Dissolve 0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile distilled water[5]. Stir overnight at room temperature to ensure complete hydration of the polymer.

  • Compound Integration : Weigh the required mass of CC-401 dihydrochloride. Gradually add the compound to the vehicle while vortexing.

  • Homogenization : If using 0.5% CMC, sonicate the mixture in a water bath for 10–15 minutes until a uniform, milky suspension is achieved. Self-Validation: Inspect the tube against a light source; there should be no visible macroscopic clumps.

Phase 2: Oral Gavage Administration (Self-Validating System)
  • Volumetric Calculation : Weigh the animal accurately. Calculate the dose volume (typically 5–10 mL/kg for mice; up to 10 mL/kg for rats) to prevent gastric distension.

  • Immobilization (The Scruff Technique) : Firmly grasp the loose skin over the animal's neck and shoulders. Causality: Proper scruffing aligns the oral cavity, pharynx, and esophagus into a straight line, which is mechanically necessary to prevent esophageal perforation.

  • Needle Measurement : Hold the bulb-tipped gavage needle outside the animal's body to measure the distance from the tip of the nose to the last rib (the approximate location of the stomach). Mark this depth on the needle.

  • Insertion & Verification (The Self-Validating Check) :

    • Gently introduce the bulb tip into the diastema (the gap between the incisors and molars).

    • Slide the needle over the tongue and gently down the back of the throat.

    • Validation Loop: The esophagus is a soft, accommodating muscular tube. The needle must slide smoothly using only gravity and minimal finger pressure. If you encounter any resistance, or if the animal exhibits gasping/cyanosis, the needle has likely entered the trachea. Withdraw immediately. Zero resistance confirms correct esophageal placement.

  • Administration : Once the target depth is reached, depress the syringe plunger smoothly over 2–3 seconds. Rapid injection can cause reflux and subsequent aspiration.

  • Post-Dosing Observation : Remove the needle gently. Monitor the animal for 5 minutes for signs of respiratory distress or fluid expelled from the nares, which would indicate a dosing failure.

References

  • "CC-401 - Inxight Drugs", ncats.io.
  • "CC-401 | JNK inhibitor | CAS 395104-30-0 | Buy CC-401 from ...", invivochem.com.
  • "JNK inhibitor | CAS 395104-30-0 | Buy CC-401 from Supplier InvivoChem", invivochem.com.
  • "Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - MDPI", mdpi.com.
  • "CC-401 | JNK Inhibitor - MedchemExpress.com", medchemexpress.com.
  • "CC-401 hydrochloride (CC401 HCl) | JNK Inhibitor - MedchemExpress.com", medchemexpress.com.

Sources

Application

Application Note: Optimizing CC-401 Dihydrochloride Concentration for JNK Pathway Analysis via Western Blot

Introduction & Mechanism of Action CC-401 dihydrochloride is a highly selective, second-generation anthrapyrazolone inhibitor targeting all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3[1]. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

CC-401 dihydrochloride is a highly selective, second-generation anthrapyrazolone inhibitor targeting all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3[1]. For researchers and drug development professionals, understanding the precise mechanism of action is critical for designing accurate Western blot assays.

Operating as an ATP-competitive inhibitor, CC-401 binds directly to the ATP-binding pocket of the active, phosphorylated form of JNK[1]. Because it competes with ATP rather than interfering with upstream signaling, CC-401 does not prevent the phosphorylation of JNK itself by upstream kinases such as MKK4 or MKK7[2]. Instead, it neutralizes JNK's catalytic ability to transfer a phosphate group to its downstream transcription factor target, c-Jun[3].

JNK_Pathway Stimulus Osmotic Stress (300 mM Sorbitol) MKK MKK4 / MKK7 (Upstream Kinases) Stimulus->MKK Activates JNK JNK1 / JNK2 / JNK3 (Active/Phosphorylated) MKK->JNK Phosphorylates (p-JNK) cJun c-Jun (Transcription Factor) JNK->cJun Catalytic Activity CC401 CC-401 Dihydrochloride (1 - 5 μM) CC401->JNK Blocks ATP Pocket pcJun Phospho-c-Jun (Ser63/73) cJun->pcJun Phosphorylation

Caption: JNK signaling pathway illustrating CC-401 competitive ATP inhibition preventing c-Jun activation.

Quantitative Data & Physicochemical Properties

To optimize Western blot workflows, it is essential to distinguish between cell-free biochemical potency and the effective concentrations required for whole-cell assays.

PropertyValueExperimental Relevance
Target Isoforms JNK1, JNK2, JNK3Functions as a potent pan-JNK inhibitor[3].
Cell-Free Potency (Ki) 25 – 50 nMDemonstrates high affinity in isolated biochemical assays[4].
Cellular Concentration 1 – 5 μMRequires higher doses in vitro to outcompete millimolar intracellular ATP[1].
Selectivity >40-foldHighly selective over related kinases (p38, ERK, IKK2, PKC, Lck, ZAP70)[4].
Solubility (Water/DMSO) ~100 mM (46.14 mg/mL)The dihydrochloride salt ensures excellent aqueous solubility for stock preparation[4].

Experimental Design: Causality & Optimization

A successful Western blot protocol using CC-401 requires intentional experimental choices grounded in the compound's pharmacodynamics:

  • Concentration Rationale (1–5 μM): While the biochemical Ki​ of CC-401 is in the nanomolar range (25-50 nM)[1], applying nanomolar concentrations to live cells often yields false-negative results. Intracellular ATP concentrations are exceptionally high (1-10 mM). To effectively occupy the JNK ATP-binding pocket via competitive inhibition, the recommended working concentration for cell-based Western blot analysis is 1 to 5 μM[3].

  • Pre-incubation Window (1 Hour): A 1-hour pre-treatment is mandatory[3]. This temporal window allows the small molecule to permeate the lipid bilayer, accumulate in the cytosol, and equilibrate with the JNK active sites before the stress stimulus triggers the signaling cascade.

  • Stimulus Selection (300 mM Sorbitol): To accurately measure the inhibitory effect, the JNK pathway must first be robustly activated. Osmotic shock using 300 mM sorbitol for 30 minutes provides a rapid, synchronized activation of JNK, resulting in a strong phospho-c-Jun signal that serves as a reliable baseline for measuring inhibition[2].

Trustworthiness: The Self-Validating System

A rigorously designed Western blot protocol must be self-validating. Because CC-401 is an ATP-competitive inhibitor, the readout must rely on downstream substrates rather than the target kinase itself[3].

  • Validation of Stimulus & Pathway Integrity: The blot must show elevated levels of phospho-JNK (p-JNK) upon sorbitol treatment. Crucially, CC-401 should not reduce p-JNK levels[2]. If p-JNK decreases upon CC-401 administration, it indicates off-target inhibition of upstream kinases or compound-induced cytotoxicity, invalidating the assay.

  • Validation of Inhibition: The blot must simultaneously show a dose-dependent decrease in phospho-c-Jun (p-c-Jun at Ser63/73) in the CC-401 treated samples compared to the positive control[2].

WB_Workflow Seed 1. Cell Culture & Starvation (0.5% FCS, 24h) Pretreat 2. CC-401 Treatment (1-5 μM for 1h) Seed->Pretreat Stimulate 3. Stress Induction (Sorbitol 300mM, 30m) Pretreat->Stimulate Lyse 4. Cell Lysis (Urea-RIPA + Inhibitors) Stimulate->Lyse WB 5. Western Blot (Probe p-c-Jun & p-JNK) Lyse->WB

Caption: Step-by-step experimental workflow for evaluating CC-401 efficacy via Western blot analysis.

Detailed Step-by-Step Protocol

Phase 1: Cell Preparation & Starvation

  • Seed target cells (e.g., HK-2 human tubular epithelial cells or HT29 colon cancer cells) into 6-well plates and allow them to adhere overnight[3],[5].

  • Once cells reach ~80% confluency, aspirate the growth medium and wash the monolayer once with sterile PBS.

  • Add starvation medium (e.g., DMEM/F12 supplemented with only 0.5% FCS) and incubate for 24 hours[3]. Causality: Serum starvation reduces basal kinase activity, vastly improving the signal-to-noise ratio upon stimulation.

Phase 2: CC-401 Pre-treatment 4. Prepare a 10 mM stock solution of CC-401 dihydrochloride in sterile water or DMSO[4]. 5. Dilute the stock into the starvation medium to achieve a final concentration of 1 to 5 μM[1]. Ensure you include a vehicle control well (e.g., equivalent DMSO or water volume). 6. Incubate the cells with the CC-401 supplemented media for exactly 1 hour at 37°C[3].

Phase 3: Pathway Stimulation & Lysis 7. Add sorbitol directly to the wells to achieve a final concentration of 300 mM[3]. 8. Incubate for exactly 30 minutes at 37°C to induce osmotic shock[2]. 9. Immediately place the plate on ice. Aspirate the media and wash twice with ice-cold PBS to halt all kinase activity. 10. Lyse the cells using Urea-RIPA buffer (or standard RIPA heavily supplemented with protease and phosphatase inhibitors)[3]. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 15 minutes. 11. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the solubilized proteins.

Phase 4: Western Blotting 12. Quantify protein concentration using a BCA assay. Denature samples in Laemmli buffer at 95°C for 5 minutes. 13. Resolve 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. 14. Block the membrane and probe with primary antibodies overnight at 4°C:

  • Anti-phospho-c-Jun (Ser63)
  • Anti-total c-Jun
  • Anti-phospho-JNK (Thr183/Tyr185)
  • Anti-total JNK
  • Loading control (e.g., Tubulin or β -Actin)[2].
  • Develop using standard ECL reagents and quantify band intensities via densitometry to confirm the selective reduction of p-c-Jun against stable p-JNK levels.

References

  • Title: CC-401 | JNK Inhibitor - MedchemExpress.
  • Source: tocris.
  • Title: CC-401 inhibits c-Jun phosphorylation in tubular epithelial cells....
  • Source: nih.
  • Source: invivochem.

Sources

Method

Application Note: Storage, Handling, and Experimental Protocols for CC-401 Dihydrochloride

Executive Summary & Scientific Rationale CC-401 dihydrochloride is a highly potent, cell-permeable, second-generation ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

CC-401 dihydrochloride is a highly potent, cell-permeable, second-generation ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3)[1]. With a Ki​ of 25 to 50 nM, it exhibits >40-fold selectivity over related kinases such as p38, ERK, and IKK2.

In research applications, CC-401 is primarily utilized to block JNK signaling in models of renal fibrosis (e.g., unilateral ureteral obstruction), colon cancer xenografts, and viral replication. Interestingly, recent studies have also identified its pleiotropic capacity to promote β -cell replication via DYRK1A/B inhibition[2]. Because of its specific physicochemical properties, rigorous adherence to storage, reconstitution, and formulation protocols is required to maintain compound stability, prevent precipitation, and ensure reproducible experimental causality.

Physicochemical Profile & Target Mechanisms

To design effective experimental workflows, researchers must account for the compound's molecular weight, salt form, and solubility limits. The dihydrochloride salt form enhances aqueous solubility compared to the free base, but it remains highly sensitive to moisture during long-term storage.

Table 1: Physicochemical Properties of CC-401 Dihydrochloride
PropertySpecificationRationale / Impact on Handling
Chemical Formula C22​H24​N6​O⋅2HCl The degree of hydration can vary by batch; always check the Certificate of Analysis (CoA) to calculate exact molarity.
Molecular Weight 461.39 g/mol Required for precise stock solution calculations.
Solubility (DMSO) ≥ 46.14 mg/mL (100 mM)Sonication is recommended to achieve maximum concentration[3].
Solubility (Water) 10 mg/mL to 85 mg/mLAqueous solubility is variable; filter sterilization (0.22 µm) is mandatory for in vitro use[1].
Target Affinity ( Ki​ ) 25 - 50 nM (JNK1/2/3)ATP-competitive binding mechanism requires careful dose titration (typically 1-5 µM in vitro)[1].
Mechanism of Action Visualization

CC-401 competitively binds the ATP-binding pocket of active, phosphorylated JNK, preventing the downstream phosphorylation of the c-Jun activation domain.

G Stimuli Extracellular Stress (Osmotic, Cytokines) MAP2K MKK4 / MKK7 Stimuli->MAP2K JNK JNK1 / JNK2 / JNK3 (Active) MAP2K->JNK cJun c-Jun (Phosphorylated) JNK->cJun Response Fibrosis / Apoptosis Tumor Progression cJun->Response CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Inhibits (Ki 25-50 nM)

JNK signaling cascade and ATP-competitive inhibition by CC-401.

Storage and Handling Guidelines

The integrity of CC-401 dihydrochloride is highly dependent on environmental controls. Degradation or precipitation will directly skew dose-response curves.

Lyophilized Powder Storage
  • Temperature: Store the solid powder at -20°C . Under these conditions, the compound is stable for up to 3 years[3].

  • Environmental Control: Keep the vial tightly sealed and protected from light. Causality: CC-401 is hygroscopic. Exposure to ambient humidity will lead to moisture absorption, which alters the effective molecular weight and compromises the accuracy of subsequent molarity calculations.

Reconstitution & Stock Solution Preparation
  • Solvent Selection: Use fresh, anhydrous DMSO.

  • Causality: Moisture-contaminated DMSO significantly reduces the solubility of CC-401 and can cause micro-precipitates that are invisible to the naked eye but will disrupt cellular assays[4].

  • Preparation Step: To prepare a 10 mM stock solution, dissolve 4.61 mg of CC-401 dihydrochloride in 1 mL of anhydrous DMSO. Use sonication or gentle warming if the solution is not immediately clear[1].

Liquid Storage (Stock Solutions)
  • Aliquoting: Immediately divide the stock solution into single-use aliquots.

  • Temperature: Store aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[1].

  • Causality: Repeated freeze-thaw cycles induce phase separation and compound degradation. Once thawed, a working solution must be used on the same day and never re-frozen[1].

Experimental Protocols

In Vitro Protocol: JNK Inhibition in Osmotic Stress Models

This protocol validates the specific inhibition of c-Jun phosphorylation by CC-401 using HK-2 human tubular epithelial cells[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HK-2 cells into six-well plates in DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract. Allow cells to adhere overnight[5].

  • Starvation: Change the medium to DMEM/F12 supplemented with only 0.5% FCS for 24 hours to synchronize the cells and reduce background kinase activity[5].

  • Inhibitor Pre-treatment: Dilute the CC-401 DMSO stock into citric acid buffer (pH 5.5) or directly into culture media to achieve a final concentration of 1 to 5 µM. Add to the cells 1 hour prior to stress induction[5]. (Note: Ensure final DMSO concentration in the well does not exceed 0.1% v/v to prevent solvent toxicity).

  • Stress Induction: Add 300 mM sorbitol to the wells to induce osmotic stress[5].

  • Harvesting: After 30 minutes, harvest the cells using urea-RIPA buffer supplemented with protease and phosphatase inhibitors[5].

  • Analysis: Perform Western blotting to quantify p-c-Jun levels. CC-401 will inhibit sorbitol-induced phosphorylation of c-Jun, but will not prevent the upstream phosphorylation of JNK itself[1].

In Vivo Protocol: Formulation for Animal Administration

Administering CC-401 in vivo (e.g., for mouse xenograft models) requires a specialized vehicle formulation. Aqueous buffers alone will cause the hydrophobic core of the drug to crash out of solution.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3].

Step-by-Step Formulation Methodology (to achieve ~4 mg/mL):

  • Solubilization: Dissolve the required mass of CC-401 completely in 10% (v/v) DMSO . Vortex until a clear solution is achieved.

  • Co-solvent Addition: Add 40% (v/v) PEG300 . Mix thoroughly. Causality: PEG300 stabilizes the drug molecules and prevents precipitation as the polarity of the solvent increases.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Mix until fully clarified. Causality: Tween-80 acts as a surfactant, forming micelles that will encapsulate the drug when the aqueous phase is introduced.

  • Aqueous Phase: Finally, add 45% (v/v) Saline dropwise while continuously vortexing.

  • Administration: The resulting clear solution must be prepared freshly and administered to the animals on the same day[1].

G Step1 1. Dissolve in 10% DMSO Step2 2. Add 40% PEG300 Step1->Step2 Mix & Clarify Step3 3. Add 5% Tween-80 Step2->Step3 Mix & Clarify Step4 4. Add 45% Saline Step3->Step4 Mix & Clarify Final Clear Solution (~4 mg/mL) Step4->Final

Step-by-step in vivo formulation workflow for CC-401 to prevent precipitation.

Troubleshooting & Best Practices

  • Issue: Precipitation upon adding Saline during in vivo formulation.

    • Cause: The solvents were added out of order, or the mixture was not fully clarified between steps.

    • Solution: Always follow the exact sequential addition (DMSO PEG300 Tween-80 Saline). If precipitation occurs, gentle heating (e.g., 37°C water bath) and sonication can be used to aid dissolution[1].

  • Issue: Inconsistent in vitro IC50 values across biological replicates.

    • Cause: Compound degradation due to freeze-thaw cycles or moisture ingress in the DMSO stock.

    • Solution: Discard old aliquots. Prepare a fresh stock solution using a newly opened, anhydrous DMSO ampoule[4].

References

  • Endocrinology (Oxford Academic). "CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition". Endocrinology. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing precipitation of CC 401 dihydrochloride in cell culture media

Welcome to the Technical Support Center. CC 401 is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. CC 401 is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms. While highly effective in both in vitro and in vivo models, researchers frequently encounter precipitation issues when introducing CC 401 dihydrochloride into complex aqueous cell culture media.

This guide synthesizes mechanistic insights, quantitative solubility data, and field-proven protocols to ensure your compound remains in solution, safeguarding the reproducibility of your assays.

Mechanistic Overview: The JNK Pathway and CC 401

To understand the importance of delivering a fully solvated compound to your cells, we must first look at the target. CC 401 functions by competitively occupying the ATP-binding pocket of JNK, thereby preventing the downstream phosphorylation of c-Jun[1]. If the compound precipitates, the effective molarity drops, leading to incomplete kinase inhibition and skewed experimental data.

JNK_Pathway Stress Cellular Stress (Osmotic, ROS) MKK MKK4 / MKK7 Stress->MKK JNK JNK1 / JNK2 / JNK3 (Active Kinase) MKK->JNK cJun c-Jun (Phosphorylated) JNK->cJun ATP Hydrolysis CC401 CC 401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Site Apoptosis Target Gene Transcription (Apoptosis / Inflammation) cJun->Apoptosis

Mechanism of JNK inhibition by CC 401 blocking c-Jun phosphorylation.

Section 1: Quantitative Solubility Profile

Before troubleshooting, it is critical to understand the physical limits of CC 401. Below is the validated solubility profile for the hydrochloride/dihydrochloride salt form.

SolventMax SolubilityPreparation Notes & Causality
Anhydrous DMSO 85 mg/mL (~200 mM)Optimal for primary stocks. Requires fresh, moisture-free DMSO. Moisture pre-hydrates the compound, reducing shelf-life[2].
Pure Water (H₂O) 12.5 mg/mL (~29.4 mM)Requires ultrasonication and slight warming to achieve clarity[1].
Ethanol 2 mg/mLNot recommended for primary stock due to low solubility limit[2].
Cell Culture Media < 100 µM (Estimated free base limit)Highly prone to precipitation due to pH shifts (7.2–7.4) and high salt content[3]. Requires intermediate dilution.

Section 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does CC 401 dihydrochloride precipitate in my cell culture media, even though it is a water-soluble salt? A: This is a classic pH-dependent solubility issue. Dihydrochloride salts are highly soluble in pure, unbuffered water because they create an acidic microenvironment. However, cell culture media (e.g., DMEM, RPMI) is heavily buffered to a physiological pH of 7.2–7.4. When the acidic CC 401 dihydrochloride salt enters this environment, it undergoes rapid deprotonation into its free base form. The free base is significantly more hydrophobic, drastically lowering its solubility limit. Furthermore, the high concentration of phosphates and sulfates in media can induce a "salting-out" effect[3].

Q2: I prepare my primary stock in DMSO. Why does it instantly turn cloudy when pipetted into media? A: This phenomenon is known as "solvent shock"[3]. When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The CC 401 molecules are suddenly stripped of their DMSO solvation shell before water molecules can adequately solvate them, leading to localized supersaturation and immediate micro-crystal nucleation.

Q3: What is the maximum allowable DMSO concentration to prevent both precipitation and cytotoxicity? A: As a rule of thumb, most robust immortalized cell lines can tolerate up to 0.5% final DMSO without significant viability loss, while sensitive primary cells often require ≤0.1%[4]. To prevent precipitation, you must balance keeping the DMSO concentration low enough for cell health, but high enough to act as a co-solvent. We recommend targeting a final DMSO concentration of 0.1% to 0.2%.

Section 3: Self-Validating Experimental Protocol

To circumvent solvent shock and pH-induced precipitation, do not add your 1000x master stock directly to your cells. Instead, use this self-validating, step-by-step methodology.

Workflow Stock 1. Thaw 10 mM Stock (Anhydrous DMSO) Inter 3. Intermediate Dilution (1:10 in warm media) Stock->Inter Aliquot Warm 2. Warm Culture Media (37°C to prevent cold shock) Warm->Inter Buffer Add 4. Dropwise Addition (While swirling gently) Inter->Add Solvated Validate 5. Visual Validation (Check for micro-crystals) Add->Validate Final Media

Step-by-step dilution workflow to prevent CC 401 precipitation in media.

Step-by-Step Methodology: The Intermediate Dilution Technique

Step 1: Primary Stock Preparation Weigh the appropriate mass of CC 401 dihydrochloride and dissolve it in fresh, anhydrous DMSO to create a 10 mM stock. Causality Note: Always use a fresh bottle of DMSO. Hygroscopic DMSO absorbs atmospheric moisture, which pre-hydrates the compound, drastically reducing its solubility and shelf-life. Aliquot into single-use vials and store at -80°C[1].

Step 2: Media Warming Warm your complete cell culture media to 37°C in a water bath. Causality Note: Solubility is fundamentally temperature-dependent. Adding a compound to 4°C media lowers the thermodynamic solubility threshold and accelerates the rate of crystal nucleation[3].

Step 3: Intermediate Dilution (The Self-Validation Step) In a sterile microcentrifuge tube, create a 10x or 100x intermediate working solution. Slowly add the required volume of the 10 mM DMSO stock into a small volume of the warmed media while continuously vortexing or pipetting up and down[3]. Self-Validation: Hold the tube to the light. If the solution remains optically clear for 5 minutes, your concentration is within the solubility limit. If turbidity appears, the final concentration is too high, or the mixing was too slow. By doing this, you have successfully identified a failure point without ruining your plated biological samples.

Step 4: Final Addition to Cell Culture Add the clear intermediate solution dropwise to your experimental flask or well plate, swirling gently to ensure rapid macro-mixing and uniform distribution[3].

Section 4: Advanced Troubleshooting

Q4: My intermediate dilution still precipitates. What are my options? A: If you are working at the absolute solubility limit of the compound and precipitation persists, consider the following interventions:

  • Ultrasonication: Briefly sonicating the intermediate dilution in a water bath can provide the activation energy needed to break up transient micro-aggregates before they form stable crystals[1].

  • Alternative Excipients: If you are adapting your assay for complex 3D in vitro models or in vivo dosing, standard media may not suffice. Formulations utilizing 10% DMSO combined with co-solvents like 40% PEG300 and 5% Tween-80, or 20% SBE-β-CD (Sulfobutylether-β-Cyclodextrin) in saline, can yield clear solutions at much higher concentrations (≥ 2.5 mg/mL) without precipitation[1].

References

  • LifeTein. "DMSO usage in cell culture." Lifetein.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting CC-401 Dihydrochloride Bioavailability in Rodents

Overview and Mechanistic Context CC-401 dihydrochloride is a potent, second-generation ATP-competitive pan-JNK (c-Jun N-terminal kinase) inhibitor that selectively targets the JNK1, JNK2, and JNK3 isoforms[1][2]. While i...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Context

CC-401 dihydrochloride is a potent, second-generation ATP-competitive pan-JNK (c-Jun N-terminal kinase) inhibitor that selectively targets the JNK1, JNK2, and JNK3 isoforms[1][2]. While it demonstrates high efficacy in in vitro assays and specific disease models, researchers frequently encounter significant hurdles regarding its systemic exposure in rodent models. The compound's physicochemical properties—specifically its limited aqueous solubility and potential for rapid hepatic clearance—often result in poor oral bioavailability[1][3].

Understanding the precise mechanism of action is critical. By competitively displacing ATP, CC-401 prevents the phosphorylation of c-Jun, effectively silencing downstream stress and inflammatory signaling[4]. However, if the drug cannot reach the systemic circulation in sufficient concentrations, target engagement will fail.

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun Phosphorylation JNK->cJun CC401 CC-401 Dihydrochloride CC401->JNK ATP-Competitive Inhibition

Fig 1: Mechanism of CC-401 inhibiting the JNK signaling pathway.

Core Troubleshooting Guide

Q1: Why is the systemic exposure of CC-401 nearly undetectable after oral gavage in standard aqueous buffers (e.g., PBS)?

A1: The primary culprit is pH-dependent precipitation . While the dihydrochloride salt form of CC-401 provides improved initial dissolution in the acidic environment of the stomach, it rapidly precipitates when it enters the neutral pH (~6.5–7.5) of the rodent intestine[3].

  • The Causality: Solid precipitates cannot be absorbed by the intestinal epithelium. The loss of a dissolved concentration gradient halts passive transcellular diffusion, leading to fecal excretion of the unabsorbed compound.

  • The Solution: Abandon standard aqueous buffers. Transition to a co-solvent system or a Self-Emulsifying Drug Delivery System (SEDDS) that maintains the drug in a solubilized state regardless of the surrounding pH[5].

Q2: We switched to a co-solvent system, but we are still seeing high variability between individual mice. What is going wrong?

A2: High inter-subject variability is a hallmark of solvent crash (nucleation) occurring post-administration. If your co-solvent relies entirely on a primary solubilizer (like DMSO) without sufficient surfactants, the drug will crash out of solution upon contact with gastrointestinal fluids.

  • The Causality: DMSO disrupts the crystal lattice of the drug, but it diffuses rapidly into the intestinal tissue, leaving the hydrophobic drug behind to precipitate.

  • The Solution: Implement a multi-component vehicle. A validated standard for CC-401 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1]. PEG300 acts as a secondary solvent, while Tween-80 (a surfactant) forms micelles that trap the drug, preventing nucleation even as the DMSO diffuses away.

Q3: Our formulation is perfectly stable, but oral bioavailability remains low (<15%). What is the next logical step?

A3: If solubility is resolved, the bottleneck is either intestinal permeability or first-pass metabolism [6]. CC-401 may be subject to rapid clearance by hepatic Cytochrome P450 (CYP) enzymes before it reaches systemic circulation[4].

  • Self-Validating Diagnostic: Perform a comparative Pharmacokinetic (PK) study. Dose one cohort via Intravenous (IV) or Intraperitoneal (IP) injection, and another via Oral Gavage (PO). If the IP/IV exposure is exceptionally high but the PO exposure remains low, you have confirmed a permeability or first-pass metabolism issue, not a formulation solubility issue.

PK_Logic Start Low Bioavailability Detected SolCheck Precipitation in GI Tract? Start->SolCheck PermCheck Low Intestinal Permeability? SolCheck->PermCheck No SolFix Use Co-solvent System SolCheck->SolFix Yes MetCheck High First-Pass Metabolism? PermCheck->MetCheck No PermFix Add Permeation Enhancers PermCheck->PermFix Yes MetFix Alternative Route (IP/IV) MetCheck->MetFix Yes

Fig 2: Diagnostic logic tree for troubleshooting low in vivo bioavailability.

Quantitative Data: Formulation Impact on PK Parameters

To illustrate the dramatic impact of formulation optimization, the table below summarizes the expected pharmacokinetic shifts when transitioning CC-401 from an unoptimized aqueous suspension to a validated co-solvent delivery system.

Formulation TypeRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Aqueous Buffer (PBS)PO1045 ± 122.0180 ± 30< 5%
Co-Solvent VehiclePO10320 ± 451.01250 ± 150~ 35%
Co-Solvent VehicleIP10850 ± 900.53400 ± 400~ 85%

*Co-solvent composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]. Data represents typical profile improvements observed during JNK inhibitor formulation optimization.

Validated Experimental Protocols

Protocol 1: Preparation of Co-Solvent Vehicle for CC-401

This protocol utilizes a self-validating methodology to ensure the drug remains in solution prior to animal administration.

Materials: CC-401 dihydrochloride powder, DMSO (anhydrous), PEG300, Tween-80, 0.9% Saline, Simulated Gastric Fluid (SGF).

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required amount of CC-401 dihydrochloride. Add the calculated volume of DMSO (10% of final volume). Vortex aggressively for 2-3 minutes until the solution is completely clear. Causality: DMSO breaks the crystalline structure; any remaining particulates here guarantee downstream failure.

  • Co-Solvent Addition: Add PEG300 (40% of final volume). Vortex for 1 minute.

  • Surfactant Integration: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture.

  • Self-Validation (The Drop Test): Before dosing, extract 50 µL of the final formulation and drop it into 500 µL of Simulated Gastric Fluid (SGF) at 37°C. Observe for 15 minutes. If the solution turns cloudy, micellar capacity has been exceeded, and the drug concentration must be lowered. If it remains clear, proceed to dosing.

Protocol 2: In Vivo Pharmacokinetic (PK) Study Workflow

Standardized workflow for assessing the optimized formulation in rats[6][7].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours overnight prior to dosing to eliminate food-effect variables. Provide water ad libitum.

  • Administration: Administer the validated CC-401 formulation via oral gavage at a strict dose volume of 5-10 mL/kg. Causality: Volumes >10 mL/kg distend the stomach, artificially accelerating gastric emptying and skewing Tmax data.

  • Serial Sampling: Collect 0.2 mL blood samples from the jugular or tail vein into K2EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Invert tubes gently 5 times. Centrifuge at 4000 rpm for 10 minutes at 4°C. Extract the plasma supernatant and immediately snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

PK_Workflow Prep 1. Vehicle Prep & Validation Dose 2. Oral Gavage (Fasted Rats) Prep->Dose Sample 3. Serial Blood Sampling Dose->Sample Process 4. Plasma Separation (-80°C Storage) Sample->Process Analyze 5. LC-MS/MS Quantification Process->Analyze

Fig 3: Standardized in vivo pharmacokinetic study workflow.

Frequently Asked Questions (FAQs)

Q: Can we use cyclodextrins (e.g., HP-β-CD) instead of the DMSO/PEG system? A: Yes. Complexation with cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds by encapsulating them within a hydrophilic exterior[7]. A 20% HP-β-CD solution in water is a viable alternative if DMSO toxicity is a concern for your specific assay, though the loading capacity for CC-401 must be empirically determined.

Q: How does the dihydrochloride salt compare to the free base form of CC-401? A: The dihydrochloride salt has a significantly higher dissolution rate in the stomach due to its ionized state. However, it is still susceptible to precipitation in the intestines. Always use the salt form for formulation, but do not rely on it alone to solve downstream absorption issues.

Q: We want to test a nano-suspension. What is the target particle size? A: For poorly soluble drugs, reducing the particle size to the nanometer range (<500 nm) drastically increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation[3]. High-pressure homogenization is recommended to achieve this.

References

  • Guma, M., et al. "Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments." PMC. Available at:[Link]

  • Wu, Q., et al. "Selective inhibitors for JNK signalling: a potential targeted therapy in cancer." PMC. Available at:[Link]

  • Savjani, K. T., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Kinase Assays for CC 401 Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, achieving reproducible, physiologically relevant IC₅₀ values is the cornerstone of kinase profiling. This guide is engineered by senior application scientists to address the specific kinetic and methodological challenges of working with CC 401 dihydrochloride , a potent, ATP-competitive inhibitor of JNK1, JNK2, and JNK3[1].

Here, we move beyond basic protocol sheets to explore the causality behind assay design, ensuring your experimental workflows are robust, self-validating, and mechanistically grounded.

Part 1: The Knowledge Base (Mechanisms & Causality)

Q: Why does CC 401 dihydrochloride require strict pre-incubation optimization compared to allosteric inhibitors?

A: CC 401 is a Type I, ATP-competitive inhibitor with a highly potent Ki​ of 25 to 50 nM against JNK isoforms[1][2]. Because it binds directly to the active site, it must compete with ATP. In a standard kinase assay, ATP is typically supplied at or near its Michaelis constant ( Km​ )—often between 10 µM and 50 µM—to balance physiological relevance with assay sensitivity.

If CC 401 and ATP are added to the JNK enzyme simultaneously, the highly abundant ATP will rapidly occupy the active site before the nanomolar concentrations of CC 401 can establish binding equilibrium. This kinetic race leads to an artificially inflated IC₅₀. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme ( E+I⇌E⋅I ) before the competing substrate is introduced[3].

JNK_Pathway Stress Cellular Stress (Osmotic, UV) MAP3K MAP3K Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Activation CC401 CC 401 Dihydrochloride CC401->JNK Blocks ATP Binding

JNK signaling cascade and the ATP-competitive intervention point of CC 401.

Q: How do I calculate the theoretical time to equilibrium for CC 401?

A: The time required to reach 95% equilibration depends on the inhibitor's association rate ( kon​ ) and the absolute concentrations of both the enzyme and the inhibitor. For high-affinity inhibitors like CC 401 ( Ki​ ~25 nM) assayed at low enzyme concentrations (e.g., 1–5 nM), mathematical models demonstrate that reaching 95% equilibration can take anywhere from 30 to 60 minutes[4]. Rushing this phase guarantees skewed dose-response curves.

Part 2: Protocol Hub (Self-Validating Methodology)

To ensure trustworthy data, your protocol must be a self-validating system . We recommend the following step-by-step methodology for ADP-Glo™ or TR-FRET based JNK assays, incorporating a built-in time-course validation[3][5].

Step-by-Step Kinase Assay Workflow
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA). The dihydrochloride salt of CC 401 provides excellent aqueous solubility, but primary stocks should be made in 100% DMSO, keeping the final assay DMSO concentration ≤1% to prevent enzyme denaturation.

  • Inhibitor Titration: Perform a 3-fold serial dilution of CC 401 in DMSO, then dilute into the assay buffer.

  • Enzyme Addition: Add activated JNK (e.g., JNK1α1 or JNK2α2) to the assay plate at a final concentration of 2–5 nM.

  • The Critical Pre-Incubation Phase: Add the CC 401 dilutions to the enzyme. Incubate at 25°C or 30°C. (See self-validation step below).

  • Reaction Initiation: Add the substrate (e.g., ATF2 or JIPtide) and ATP (at the predetermined Km​ for your specific JNK isoform).

  • Termination & Detection: After the linear reaction phase (typically 60–90 minutes), terminate the reaction and read the luminescent or fluorescent signal[5].

Assay_Workflow Prep 1. Prepare Reagents (JNK, CC 401, Buffer) Mix 2. Mix JNK + CC 401 Prep->Mix Incubate 3. Pre-Incubation Phase (Crucial for Equilibrium) Mix->Incubate ATP 4. Add ATP & Substrate Incubate->ATP Validate Self-Validation Step: Run 15, 30, 60 min Time-Course Matrix Incubate->Validate Read 5. Terminate & Detect ATP->Read

Step-by-step kinase assay workflow emphasizing the critical pre-incubation phase.

Part 3: The Troubleshooting Desk (FAQs)

Q: My IC₅₀ is artificially high (>500 nM). Is my incubation time too short?

A: Almost certainly. If you observe an IC₅₀ significantly higher than the expected 25–50 nM range[1], you are likely witnessing incomplete equilibration. When the pre-incubation time is too short, the measured IC₅₀ reflects the transient kinetics of the system rather than true thermodynamic affinity. Solution: Implement the self-validation matrix (test 15, 30, and 60-minute pre-incubations). The optimal time is reached when the IC₅₀ stops shifting to the left (becoming more potent) between time points.

Q: I pre-incubated for 3 hours to guarantee equilibrium, but my assay window collapsed. Why?

A: While longer incubations ensure the inhibitor reaches equilibrium, purified kinases are prone to thermal degradation and oxidation over time, even in the presence of stabilizing agents like BSA and DTT. A 3-hour pre-incubation at 30°C often leads to a massive loss of active JNK enzyme, reducing your signal-to-background ratio (assay window) to unusable levels. Solution: Cap pre-incubation at 60 minutes. If equilibrium is still not reached, consider increasing the enzyme concentration slightly (though this lowers the sensitivity limit of the assay) or dropping the assay temperature to 25°C to preserve enzyme stability.

Q: Does the dihydrochloride salt form affect my incubation strategy?

A: The dihydrochloride formulation improves the compound's dissolution rate in aqueous buffers compared to the free base. However, it does not change the intrinsic kon​ or koff​ rates of the active moiety binding to the JNK ATP pocket. You still must optimize the pre-incubation time based on the target affinity.

Part 4: Quantitative Data Summaries

Use the following reference tables to benchmark your assay development and troubleshoot deviations in your data.

Table 1: CC 401 Dihydrochloride Kinetic Parameters & Optimal Conditions
ParameterExpected Value / RecommendationMechanistic Rationale
Primary Target JNK1, JNK2, JNK3Pan-JNK inhibitor via ATP-pocket binding.
In vitro Ki​ 25 – 50 nMHigh potency requires sufficient time to reach equilibrium at low assay concentrations.
Cellular IC₅₀ 1 – 5 µMHigher cellular IC₅₀ is due to competition with high intracellular ATP (~1-5 mM).
Optimal Pre-incubation 30 – 60 minutesAllows E⋅I complex formation prior to ATP competition.
Max Enzyme Stability 90 – 120 minutes (at 30°C)Prolonged incubation leads to kinase degradation and loss of assay window.
Table 2: Troubleshooting Matrix (Incubation Time vs. Assay Output)
Pre-Incubation TimeObserved IC₅₀ ShiftAssay Window (S/B)Diagnosis & Next Steps
0 - 15 min > 200 nM (Right-shifted)Excellent (>10)Incomplete Equilibrium. Increase pre-incubation time.
30 - 60 min ~ 30 - 50 nM (Stable)Good (5 - 10)Optimal Conditions. Proceed with profiling.
> 120 min ~ 30 nMPoor (< 3)Enzyme Degradation. Reduce pre-incubation time or lower temperature.

Part 5: References

  • CC-401 dihydrochloride | JNK Inhibitor - MedchemExpress.com MedChemExpress URL:

  • CC-401 hydrochloride (CC401 HCl) | JNK Inhibitor - MedchemExpress.com MedChemExpress URL:

  • CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition National Institutes of Health (NIH) URL:

  • Allosteric modulation of JNK docking-site interactions with ATP-competitive inhibitors National Institutes of Health (NIH) URL:

  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments ChemRxiv URL:

Sources

Optimization

Technical Support Center: CC-401 Dihydrochloride Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent kinase assay results due to improper compound handling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent kinase assay results due to improper compound handling. CC-401 dihydrochloride is a highly potent, ATP-competitive pan-JNK inhibitor targeting JNK1, JNK2, and JNK3[1]. While its biological efficacy is well-documented, its physicochemical properties demand rigorous handling protocols.

This guide synthesizes field-proven insights to help you establish self-validating workflows, focusing specifically on overcoming the stability challenges of storing CC-401 stock solutions at -20°C.

Core Mechanism & Pathway Context

To understand why stock integrity is critical, we must look at the mechanism of action. CC-401 competitively binds the ATP-binding site of active, phosphorylated JNK, preventing the downstream phosphorylation of the c-Jun transcription factor[2]. Any degradation or precipitation in your stock solution directly reduces the effective molarity of the inhibitor, leading to false negatives in your apoptosis or inflammation assays.

JNK_Pathway Stress Cellular Stress MAP3K MAP3K (ASK1/MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation CC401 CC-401 Dihydrochloride CC401->JNK ATP-competitive Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis

JNK signaling pathway and targeted inhibition by CC-401 dihydrochloride.

Quantitative Data Summary

Before preparing your assays, review the physical constraints of the compound.

PropertyValue
Molecular Weight 461.4 g/mol [1]
Target Affinity JNK1, JNK2, JNK3 (Ki = 25-50 nM)[1]
Max Solubility (DMSO) 250 mg/mL (588.33 mM)[3]
Powder Storage -20°C (Stable for up to 3 years)[3]
Stock Solution Storage (-80°C) 6 months (Recommended)[2]
Stock Solution Storage (-20°C) 1 month (Strict Limit)[2]

Troubleshooting Guide: The -20°C Stability Challenge

The Problem: Researchers frequently ask why a compound that is stable for 3 years as a dry powder degrades or precipitates within a month when stored as a DMSO stock at -20°C[2].

The Causality: The root cause lies in the physical chemistry of the solvent. Dimethyl sulfoxide (DMSO) has a freezing point of 18.5°C and is extremely hygroscopic[4]. When stored at -20°C, the solution is frozen solid. However, standard -20°C laboratory freezers often utilize auto-defrost cycles, creating micro-fluctuations in temperature. Each time the vial is opened or experiences a temperature shift, atmospheric moisture condenses and is rapidly absorbed by the DMSO[4]. Because CC-401 dihydrochloride has limited aqueous solubility, the introduction of water into the DMSO matrix drastically reduces the compound's solubility threshold. This leads to micro-precipitation, effectively lowering the active molarity of your stock and causing irreproducible IC50 values[5].

The Self-Validating Solution: Treat your stock solution as an experimental variable. A self-validating protocol requires:

  • Visual Validation: Prior to dilution, thaw the aliquot to room temperature and inspect for opacity against a dark background.

  • Functional Validation: Periodically run a parallel positive control (e.g., measuring the reduction of p-c-Jun levels via Western blot in a known cell line) to confirm the biological efficacy remains consistent with a freshly prepared powder stock[2].

Experimental Protocols

Protocol: Preparation and Aliquoting of CC-401 Stock Solution

To prevent moisture-induced precipitation, follow this step-by-step methodology:

  • Equilibration: Remove the desiccated CC-401 dihydrochloride powder from the -20°C freezer and allow it to fully equilibrate to room temperature (approx. 30 minutes) before opening the vial. This prevents atmospheric moisture from condensing directly onto the cold powder[6].

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve your desired stock concentration (e.g., 10 mM). Do not exceed the maximum solubility of 250 mg/mL[3].

  • Sonication: Place the vial in a room-temperature water bath sonicator for 5-10 minutes until the solution is completely clear and free of particulates[3].

  • Aliquoting: Divide the stock into single-use amber vials (e.g., 10-20 μL per vial). This step is critical to completely eliminate freeze-thaw cycles[5].

  • Storage: Purge the headspace of the vials with an inert gas (argon or nitrogen) if available, seal tightly, and store at -80°C for up to 6 months. If a -80°C freezer is unavailable, store at -20°C and strictly discard after 1 month[2].

Workflow Powder Equilibrate CC-401 Powder to Room Temp DMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Check Visual Inspection (Clear Solution?) DMSO->Check Aliquot Aliquot into Single-Use Amber Vials Check->Aliquot Yes Rescue Warm to 37°C & Sonicate Check->Rescue No (Precipitate) Store Store at -20°C (1 Month) or -80°C (6 Months) Aliquot->Store Rescue->Check

Workflow for preparing and storing CC-401 dihydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q: My CC-401 stock solution stored at -20°C has become cloudy upon thawing. Can I still use it? A: Cloudiness indicates precipitation, likely due to moisture ingress during storage[5]. You can attempt to rescue the solution by warming it to 37°C and sonicating it for 10 minutes[3]. If the solution returns to a completely clear state, it may be used, but we strongly recommend verifying its efficacy via a functional assay. If it remains cloudy, discard it immediately.

Q: Why is the final concentration of DMSO in my cell culture critical when using CC-401? A: While CC-401 requires DMSO for stock stability, DMSO itself is cytotoxic. For cell-based assays, the final DMSO concentration in the culture medium must be kept strictly ≤ 0.1% to avoid solvent-induced cytotoxicity, which can confound your viability or apoptosis readouts[1].

Q: Can I prepare a stock solution in water instead of DMSO to avoid toxicity in animal models? A: CC-401 dihydrochloride has poor direct solubility in water. For in vivo formulations, you must use co-solvents to ensure stability and bioavailability. A field-validated formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, which yields a clear solution up to 4 mg/mL[3]. Always add these solvents sequentially and sonicate between additions[3].

Sources

Troubleshooting

overcoming pH instability of CC 401 dihydrochloride in physiological buffers

Welcome to the Technical Support Center for CC-401 dihydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with this compound:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CC-401 dihydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with this compound: pH instability and precipitation in physiological buffers .

CC-401 is a potent, second-generation, ATP-competitive anthrapyrazolone inhibitor that targets all three c-Jun N-terminal kinase (JNK) isoforms with a Ki​ of 25–50 nM[1]. While it exhibits excellent >40-fold selectivity for JNK over related kinases (such as p38 and ERK), its physical chemistry presents unique formulation challenges. This guide synthesizes structural causality with field-proven protocols to ensure the integrity of your assays.

Part 1: The Science of the Instability (Mechanistic Q&A)

Q1: Why does CC-401 dihydrochloride precipitate almost immediately when diluted into standard Phosphate-Buffered Saline (PBS)? A1: The precipitation is driven by two distinct physicochemical phenomena:

  • The Common Ion Effect: CC-401 is supplied as a dihydrochloride salt to maximize its solubility in pure water (up to ~46 mg/mL). Standard PBS contains approximately 137 mM NaCl. When the compound is introduced to this chloride-rich environment, the massive excess of Cl− ions forces the solubility equilibrium backward (Le Chatelier's Principle), driving the highly soluble dissociated ions back into the solid hydrochloride salt phase[2].

  • pH-Dependent Deprotonation: CC-401 contains basic nitrogen centers, including a piperidine moiety. In pure water, the dihydrochloride salt creates an acidic microenvironment, keeping these groups fully protonated and soluble. When buffered to a physiological pH of 7.2–7.4, these groups undergo partial deprotonation, reverting the molecule closer to its lipophilic free-base form. Consequently, its solubility in PBS (pH 7.2) drops drastically to approximately 2 mg/mL[3].

Q2: Can I store my aqueous CC-401 working solutions at 4°C for multi-day experiments? A2: No. It is highly recommended to prepare organic solvent-free aqueous solutions fresh and use them within 24 hours[3]. Prolonged storage in aqueous buffers at physiological pH leads to progressive phase separation and loss of active compound, which will yield false-negative results in your cellular assays.

Q3: Does transient precipitation affect the pharmacological activity of CC-401? A3: Yes. If precipitation occurs, the actual concentration of dissolved CC-401 delivered to your cells or animal models will be significantly lower than your calculated molarity. Because CC-401 competitively binds the ATP-binding site of active, phosphorylated JNK to prevent c-Jun phosphorylation[4], sub-optimal dosing will fail to block the JNK signaling cascade effectively.

Part 2: Data Presentation & Solubility Metrics

To prevent formulation errors, consult the following validated solubility parameters before designing your dosing regimen.

Solvent / Buffer SystemMax SolubilityStorage StabilityMechanistic Note
Pure Water ~46.14 mg/mL (100 mM)-20°C (1 month)Highly acidic in solution; not suitable for direct cell culture without buffering.
Anhydrous DMSO 30 - 46.14 mg/mL-80°C (6 months)Moisture-contaminated DMSO will drastically reduce solubility. Purge with inert gas[3],[5].
Standard PBS (pH 7.2, with NaCl) ~2.0 mg/mL< 24 hoursLimited by the common ion effect and deprotonation[3],[2].
Chloride-Free Phosphate Buffer > 5.0 mg/mL< 24 hoursEliminates the common ion effect; solubility is limited only by pH[2].

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following field-tested protocols for in vitro and in vivo applications.

Protocol A: Preparation of a Stable, Chloride-Free Physiological Buffer (In Vitro)

Purpose: To bypass the common ion effect while maintaining isotonicity and physiological pH for cell culture assays.

  • Buffer Preparation: Instead of standard PBS, prepare a 50 mM Sodium Phosphate buffer ( Na2​HPO4​ / NaH2​PO4​ ).

  • Isotonic Adjustment: Do not add NaCl. Instead, add 5% (w/v) D-Mannitol or Sucrose to achieve an osmolarity of ~290-300 mOsm/L.

  • pH Adjustment: Adjust the pH to exactly 7.2.

  • Stock Dissolution: Dissolve CC-401 dihydrochloride powder in anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Dilution: Slowly drop the DMSO stock into the vigorously stirring chloride-free buffer to reach your final working concentration (e.g., 1-5 µM for cell-based assays[1]).

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 315 nm ( λmax​ )[3] using a spectrophotometer to confirm no micro-precipitates have formed and the concentration matches your standard curve.

Protocol B: Co-Solvent Formulation for High-Dose In Vivo Administration

Purpose: To maintain CC-401 in solution for animal models (e.g., rat obstructed kidney models) where concentrations exceed aqueous limits.

  • Primary Solubilization: Dissolve the required mass of CC-401 in anhydrous DMSO to constitute 10% of the final desired volume.

  • Surfactant Addition: Add 40% PEG300 to the DMSO solution. Vortex continuously for 2 minutes until the solution is completely clarified[4].

  • Micellar Stabilization: Add 5% Tween-80. Sonicate the mixture in a water bath at room temperature for 5 minutes.

  • Aqueous Phase: Finally, add 45% sterile saline (or pure water to avoid chloride entirely) dropwise while vortexing.

  • Validation Step: The final solution should be optically clear. If phase separation occurs, gently heat the solution to 37°C and sonicate[1]. Administer to the animal immediately.

Part 4: Mandatory Visualizations

JNK_Pathway Stress Cellular Stress (Osmotic, ROS, Cytokines) MAP3K MAP3Ks (MEKK1/4, MLK3) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 JNK JNK 1/2/3 (Active/Phosphorylated) MKK47->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Binding Fibrosis Renal Fibrosis & Apoptosis cJun->Fibrosis Gene Transcription

Diagram 1: CC-401 mechanism of action within the JNK signaling cascade.

Troubleshooting Start Start: CC-401 di-HCl Powder Stock Dissolve in Anhydrous DMSO (Max 30-46 mg/mL) Start->Stock Buffer Dilute into Aqueous Buffer (Target pH 7.2 - 7.4) Stock->Buffer Decision Buffer contains NaCl? (e.g., Standard PBS) Buffer->Decision Precip High Risk of Precipitation (Common Ion Effect) Decision->Precip Yes Clear Stable Solution (Use within 24 hours) Decision->Clear No Fix Switch to Chloride-Free Buffer or add PEG300/Tween-80 Precip->Fix Fix->Clear

Diagram 2: Workflow for overcoming CC-401 precipitation in aqueous buffers.

References

  • MedChemExpress. "CC-401 hydrochloride | JNK Inhibitor". Source: medchemexpress.com.
  • Cayman Chemical. "PRODUCT INFORMATION - CC-401". Source: caymanchem.com.
  • Tocris Bioscience. "CC 401 dihydrochloride | JNK/c-Jun". Source: tocris.com.
  • Selleck Chemicals. "CC-401 Hydrochloride | JNK inhibitor | CAS 1438391-30-0". Source: selleckchem.com.
  • Benchchem. "CC-401 dihydrochloride - Benchchem". Source: benchchem.com.
  • InvivoChem. "JNK inhibitor | CAS 395104-30-0 | Buy CC-401 from Supplier InvivoChem". Source: invivochem.com.

Sources

Optimization

Technical Support Center: Resolving Inconsistent Phosphorylation Data with CC-401 Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for CC-401 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for CC-401 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent JNK inhibitor in their experiments. We understand that obtaining consistent and reproducible phosphorylation data can be challenging. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these complexities, ensuring the integrity and reliability of your results.

Section 1: Understanding the Mechanism of CC-401 - The Foundation for Consistent Data

A frequent source of data inconsistency stems from a misunderstanding of the precise mechanism of action of CC-401. Clarifying this is the first step toward designing robust experiments and correctly interpreting your results.

FAQ 1.1: What is the precise molecular mechanism of CC-401?

CC-401 is a potent, cell-permeable, and highly selective second-generation c-Jun N-terminal kinase (JNK) inhibitor.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of JNK.[1][3] A critical point of understanding is that CC-401 specifically binds to the active, phosphorylated form of JNK .[1][4][5] Its primary effect is to prevent the active JNK from phosphorylating its downstream substrates, most notably the transcription factor c-Jun.[3][5]

It does not prevent the upstream activation of JNK itself by MAP kinase kinases (MKKs) like MKK4 and MKK7.

cluster_upstream Upstream Signaling cluster_jnk JNK Regulation cluster_downstream Downstream Substrate Activator Cellular Stress (e.g., Sorbitol, UV) MKKs MKK4 / MKK7 Activator->MKKs JNK JNK MKKs->JNK Phosphorylates pJNK p-JNK (Active) pcJun p-c-Jun (Ser63/73) cJun c-Jun Gene_Expression Gene_Expression pcJun->Gene_Expression Alters Gene Expression Inhibitor CC-401

Diagram 1: Mechanism of CC-401 Action.
FAQ 1.2: I'm still seeing a strong phosphorylated-JNK (p-JNK) signal after CC-401 treatment. Is the inhibitor not working?

This is an expected and correct result that validates the specific mechanism of the inhibitor. CC-401 inhibits the kinase activity of p-JNK, not its phosphorylation status.[1][3][6] Therefore, upon stimulation (e.g., with sorbitol or UV), upstream kinases like MKK4/7 will still phosphorylate and activate JNK. You should expect to see a robust p-JNK signal.

The key readout for CC-401 efficacy is the phosphorylation of a downstream JNK substrate, such as p-c-Jun (at Ser63 or Ser73) . A successful experiment will show high levels of p-JNK but significantly reduced levels of p-c-Jun in CC-401-treated, stimulated samples compared to the vehicle-treated, stimulated control.[3][6]

Parameter Description Reference(s)
Target c-Jun N-terminal Kinase (JNK), all 3 isoforms[1][2][3]
Mechanism ATP-competitive inhibitor of active, phosphorylated JNK[1][4][5]
Biochemical Potency (Ki) 25-50 nM[3][4]
Recommended Cellular Conc. 1 - 5 µM for specific inhibition in cell-based assays[1][2][3][5]
Selectivity Profile >40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, ZAP70[3][4][7]
Solubility Soluble in Water (100 mM) and DMSO (100 mM)[4][8]
Storage Store solid compound and stock solutions at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[3][4]
Table 1: Key Properties and Handling of CC-401 Dihydrochloride.
Section 2: Troubleshooting Experimental Inconsistency - A Step-by-Step Approach

Inconsistent data can arise from multiple points in an experimental workflow. This section provides a logical framework for identifying and resolving these issues.

TroubleshootingWorkflow cluster_compound 1. Compound Integrity cluster_protocol 2. Experimental Protocol cluster_interpretation 3. Data Interpretation start Inconsistent Phosphorylation Data q_storage Improper Storage or Preparation? start->q_storage q_dose Suboptimal Dose or Time Course? start->q_dose q_offtarget Potential Off-Target Effects? start->q_offtarget q_purity Degradation or Low Purity? q_storage->q_purity q_lysis Inefficient Lysis or Dephosphorylation? q_dose->q_lysis q_wb Western Blot Technical Issues? q_lysis->q_wb q_controls Inadequate Controls? q_offtarget->q_controls

Diagram 2: Troubleshooting Workflow for Inconsistent Data.
2.1 Is Your Inhibitor the Problem? (Compound Integrity)

FAQ 2.1.1: How should I prepare and store CC-401 dihydrochloride stock solutions to ensure stability?

Compound stability is paramount for reproducible results.

  • Solvent Choice: While soluble in water, using fresh, anhydrous DMSO is recommended for long-term storage to prevent hydrolysis.[8] Moisture-contaminated DMSO can reduce the solubility and stability of many inhibitors.[8]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture media (typically <0.1%).

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3][4] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

2.2 Optimizing Your Experimental Protocol

FAQ 2.2.1: My p-c-Jun signal isn't decreasing as expected. What are common pitfalls in cell-based assays?

If compound integrity is confirmed, the issue likely lies within the experimental setup.

  • Dose-Response: The recommended 1-5 µM range is a guideline.[1][2][3] It is crucial to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) in your specific cell line to determine the optimal concentration (IC50).[9]

  • Time Course: The timing of inhibitor addition and stimulation is critical. Pre-incubating cells with CC-401 (e.g., 1-2 hours) before adding the JNK activator (e.g., sorbitol, anisomycin) is standard practice to ensure the inhibitor has entered the cells and engaged its target.

  • Cellular Context: The potency of an inhibitor can be affected by high intracellular ATP concentrations, cell density, and serum proteins.[10] Consider serum-starving cells before the experiment to reduce basal signaling pathway activation.

Protocol 1: Determining the Cellular IC50 for CC-401 via Western Blot

This protocol establishes the effective concentration of CC-401 in your specific experimental system.

  • Cell Plating: Plate cells at a consistent density in 6-well plates to achieve ~80% confluency on the day of the experiment.

  • Pre-treatment: Replace media with low-serum or serum-free media for 4-6 hours if applicable.

  • Inhibitor Addition: Add CC-401 at a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add a known JNK pathway activator (e.g., 300 mM sorbitol for 30 minutes or 25 µg/mL anisomycin for 30 minutes). Include an unstimulated, vehicle-treated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors .[11] Scrape cells, collect lysate, and clarify by centrifugation.

  • Quantification & Western Blot: Quantify protein concentration (e.g., BCA assay). Normalize samples, run SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T). Avoid milk , as its casein phosphoprotein can cause high background.[11]

    • Incubate with primary antibodies for p-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH, Tubulin) overnight at 4°C.

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry. Normalize the p-c-Jun signal to total c-Jun or the loading control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

FAQ 2.2.2: My Western blots for phosphoproteins are noisy, weak, or inconsistent.

Detecting phosphorylated proteins requires special care due to their low abundance and the labile nature of the phosphate group.[11][12]

  • Phosphatase Activity: This is the most common culprit. Always work quickly on ice and use freshly supplemented lysis buffer containing a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).[11]

  • Buffer Choice: Use Tris-Buffered Saline (TBS-T) for all washing and antibody dilution steps. Phosphate-Buffered Saline (PBS) contains high concentrations of phosphate, which can compete with the phospho-specific antibody binding, leading to a weaker signal.

  • Blocking Agent: As mentioned, use 3-5% Bovine Serum Albumin (BSA) in TBS-T. Avoid non-fat dry milk.[11]

  • Loading Amount: Because phosphorylated proteins are often a small fraction of the total protein pool, you may need to load more total protein than usual (e.g., 30-50 µg per lane) to get a detectable signal.[11]

  • Antibody Quality: Ensure your phospho-specific antibody has been validated for the application. Always run a parallel blot for the corresponding total protein to confirm that changes in phosphorylation are not due to changes in total protein expression.[11]

2.3 Data Interpretation: On-Target vs. Off-Target Effects

FAQ 2.3.1: I'm seeing unexpected changes in the phosphorylation of other proteins (e.g., p-p38, p-ERK). Could these be off-target effects?

While CC-401 is highly selective, this selectivity is concentration-dependent.[3][4] At concentrations significantly above the determined IC50 for JNK inhibition (e.g., >10 µM), the likelihood of engaging other kinases increases.[13] Unexpected phosphorylation changes could be:

  • True Off-Target Inhibition: CC-401 directly inhibiting another kinase.

  • Pathway Crosstalk: Inhibiting JNK may cause feedback or compensatory changes in other signaling pathways.[14] For example, prolonged JNK inhibition might lead to transcriptional changes that affect the expression or activity of other kinases.

FAQ 2.3.2: How can I validate that my observed effect is truly due to JNK inhibition?

This is a critical step for publishing and advancing a project.

  • Use a Structurally Unrelated Inhibitor: This is the gold standard for pharmacological validation.[9] Use another potent and selective JNK inhibitor with a different chemical scaffold (e.g., SP600125, JNK-IN-8). If this second inhibitor reproduces the same phenotype, it strongly suggests the effect is on-target.

  • Genetic Knockdown/Out: Use siRNA or shRNA to reduce the expression of JNK1/2/3. If the phenotype observed with CC-401 is mimicked by JNK knockdown, it confirms the target is JNK.

cluster_pharm Pharmacological Validation cluster_genetic Genetic Validation Start Observed Phenotype with CC-401 Pharm_Test Test with Structurally Unrelated JNK Inhibitor (e.g., SP600125) Start->Pharm_Test Genetic_Test Test with JNK siRNA/shRNA Start->Genetic_Test Pharm_Result Phenotype Reproduced? Pharm_Test->Pharm_Result Conclusion_On High Confidence ON-TARGET Effect Pharm_Result->Conclusion_On Yes Conclusion_Off Likely OFF-TARGET Effect Pharm_Result->Conclusion_Off No Genetic_Result Phenotype Reproduced? Genetic_Test->Genetic_Result Genetic_Result->Conclusion_On Yes Genetic_Result->Conclusion_Off No

Diagram 3: Logic for On-Target vs. Off-Target Validation.
Section 3: Advanced Phosphoproteomics Considerations

FAQ 3.1: What are the key challenges when using CC-401 in a mass spectrometry-based phosphoproteomics experiment?

Phosphoproteomics presents a unique set of challenges that require specialized protocols and data analysis.[12][15]

  • Low Stoichiometry: Most proteins are phosphorylated at very low levels at any given time.[16][17] This makes detecting changes in phosphorylation a significant analytical challenge.

  • Enrichment Bias: Phosphopeptides must be enriched from the vast excess of non-phosphorylated peptides, typically using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC). These methods can have biases, and phosphopeptides may be lost during sample preparation.[15][18]

  • Data Analysis Complexity: Phosphoproteomics datasets are large and complex. Correctly identifying phosphorylation sites and quantifying changes between a vehicle and CC-401-treated sample requires sophisticated bioinformatics tools and stringent statistical analysis to avoid false positives.[12][18]

When undertaking such a study, collaboration with a core facility or a lab with deep experience in phosphoproteomics is highly recommended.

References
  • MtoZ Biolabs. (n.d.). Why is Phosphoproteomics Still a Challenge. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CC-401. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). CC-401 hydrochloride. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. Retrieved from [Link]

  • Hu, Y., et al. (2015). Analytical challenges translating mass spectrometry-based phosphoproteomics from discovery to clinical applications. Bioanalysis, 7(12), 1469–1482. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Kelstrup, C. D., et al. (2015). Why phosphoproteomics is still a challenge. Molecular BioSystems, 11(4), 983-986. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1039-1050. Retrieved from [Link]

  • BenchSci. (2025, May 9). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from [Link]

  • Ma, F. Y., et al. (2007). A Pathogenic Role for c-Jun Amino-Terminal Kinase Signaling in Renal Fibrosis and Tubular Cell Apoptosis. Journal of the American Society of Nephrology, 18(2), 472-484. Retrieved from [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. Retrieved from [Link]

  • Olsen, J. V., & Mann, M. (2015). Why phosphoproteomics is still a challenge. Molecular & Cellular Proteomics, 14(3), 459-460. Retrieved from [Link]

  • Abbkine. (2025, March 5). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2698. Retrieved from [Link]

  • ResearchGate. (2024, August 23). I am struggling with western blot. especially with inconsistency in housekeeping protein loading. any help?. Retrieved from [Link]

Sources

Troubleshooting

adjusting CC 401 dihydrochloride dosage for compromised renal function models

Technical Support Center: CC 401 Dihydrochloride in Compromised Renal Function Models Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers in naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: CC 401 Dihydrochloride in Compromised Renal Function Models

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers in navigating the pharmacokinetic and pharmacodynamic complexities of using CC 401 dihydrochloride—a highly specific, ATP-competitive pan-JNK inhibitor—in models where renal clearance is inherently impaired.

When working with models like Unilateral Ureteral Obstruction (UUO) or anti-Glomerular Basement Membrane (anti-GBM) glomerulonephritis, standard dosing regimens often lead to drug accumulation. This guide provides the mechanistic rationale and self-validating protocols required to adjust dosages safely without sacrificing target engagement.

PART 1: Troubleshooting & FAQs (Dosage & Pharmacokinetics)

Q1: How does compromised renal function alter the pharmacokinetic profile of CC 401, and why must I adjust the dose? A: CC 401 dihydrochloride exhibits a >40-fold selectivity for c-Jun N-terminal kinase (JNK) over related kinases like p38 and ERK, with optimal in vitro target engagement occurring at 1 to 5 μM [1]. In healthy rodents, standard dosing (e.g., 50–100 mg/kg BID) maintains this specific therapeutic window. However, in compromised renal models (e.g., day 14 of anti-GBM disease), the glomerular filtration rate (GFR) drops significantly, and serum creatinine rises. This reduced clearance increases the drug's Area Under the Curve (AUC) and half-life. If the dose is not titrated down, systemic concentrations can easily exceed the 5 μM threshold, causing a loss of kinase selectivity and resulting in off-target inhibition of p38 or ERK, which convolutes experimental data.

Q2: How do I validate that my adjusted CC 401 dose is effectively inhibiting JNK without causing off-target effects? A: Your protocol must be a self-validating system . Because CC 401 is an ATP-competitive inhibitor, it binds the ATP pocket of already phosphorylated (active) JNK. Therefore, CC 401 does not prevent the upstream phosphorylation of JNK by MKK4/7 [2]. To validate your adjusted dose, you must perform immunoblots on renal tissue lysates for the following:

  • Primary Efficacy Readout: Phospho-c-Jun (Ser63/73). This should be significantly reduced compared to vehicle controls.

  • Mechanistic Control: Phospho-JNK. This should remain unchanged or slightly elevated (due to loss of negative feedback), proving the drug is acting downstream of JNK activation.

  • Selectivity Controls: Phospho-p38 and Phospho-ERK. These must remain unchanged. If they decrease, your CC 401 dose is too high and is causing off-target kinase inhibition.

Q3: How should I prepare and store CC 401 dihydrochloride stock solutions for reliable dosing? A: CC 401 dihydrochloride (MW: 461.39 g/mol ) is highly soluble in both water and DMSO (up to 100 mM) [3]. For in vitro assays, prepare a 10 mM stock in DMSO, aliquot into single-use vials, and store at -20°C to prevent freeze-thaw degradation. For in vivo administration, aqueous solutions are preferred to avoid DMSO-induced toxicity in compromised kidneys. Always prepare in vivo aqueous solutions freshly before administration.

PART 2: Data Presentation & Dosing Guidelines

Table 1: CC 401 Dihydrochloride Reconstitution Guide (MW: 461.39 g/mol ) Note: Batch-specific hydration may slightly alter molecular weight; always check your Certificate of Analysis.

Target ConcentrationSolvent Volume for 1 mgSolvent Volume for 5 mgSolvent Volume for 10 mg
1 mM 2.167 mL10.837 mL21.674 mL
5 mM 0.433 mL2.167 mL4.335 mL
10 mM (Standard Stock)0.217 mL1.084 mL2.167 mL
50 mM 0.043 mL0.217 mL0.433 mL

Table 2: Empirical In Vivo Dosage Adjustments for Rodent Renal Models Baseline standard dose: 100 mg/kg BID (Oral gavage or IP) [4].

Renal Function StatusSerum Creatinine LevelRecommended CC 401 Dose AdjustmentRationale
Normal (Baseline) Normal range100 mg/kg BIDStandard clearance maintains 1-5 μM peak serum concentration.
Mild Impairment 1.5x to 2x Baseline50 mg/kg BIDPrevents peak concentration spikes while maintaining steady-state trough levels.
Severe Impairment (e.g., late UUO)>2.5x Baseline50 mg/kg QDDrastically reduced clearance requires extended dosing intervals to prevent off-target accumulation.

PART 3: Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Monitoring in Renal Injury Models

Objective: Establish the lowest effective dose of CC 401 in a UUO model.

  • Induction: Perform unilateral ureteral obstruction surgery on day 0.

  • Baseline Assessment: Collect blood on day 3 to measure serum creatinine and BUN to quantify the degree of renal impairment.

  • Dose Administration: Based on Table 2, administer the adjusted dose of CC 401 (e.g., 50 mg/kg) via oral gavage. Include a vehicle-only control group.

  • Tissue Harvesting: Euthanize animals at peak drug steady-state (e.g., Day 7). Snap-freeze the obstructed kidney in liquid nitrogen for protein extraction, and fix a portion in 10% formalin for immunohistochemistry (IHC).

  • Validation (Western Blot): Lyse tissue in RIPA buffer with protease/phosphatase inhibitor cocktails. Probe for p-c-Jun (Ser63), total c-Jun, p-JNK, p-p38, and GAPDH.

  • Success Criteria: Effective dose is confirmed when p-c-Jun is reduced by >50% relative to vehicle, while p-JNK and p-p38 levels remain statistically equivalent to vehicle controls.

Protocol 2: In Vitro Target Validation in HK-2 Cells (Osmotic Stress)

Objective: Verify CC 401 batch efficacy prior to costly in vivo studies.

  • Cell Culture: Grow HK-2 human proximal tubular epithelial cells to 80% confluence in 6-well plates.

  • Pre-treatment: Add CC 401 to the media at concentrations of 0.1 μM, 1.0 μM, and 5.0 μM for 1 hour. Use 0.1% DMSO as a vehicle control.

  • Stress Induction: Induce osmotic stress by adding 0.3 M sorbitol to the media for 30 minutes to robustly activate the JNK pathway [1].

  • Harvest & Analysis: Wash cells with ice-cold PBS, lyse, and perform immunoblotting for p-c-Jun and p-JNK.

  • Success Criteria: A dose-dependent decrease in p-c-Jun with no reduction in p-JNK confirms specific, ATP-competitive inhibition.

PART 4: Mechanistic & Workflow Visualizations

JNK_Pathway Stress Cellular Stress (Osmotic, Cytokines) MKK MKK4 / MKK7 (Active Kinases) Stress->MKK Activates JNK JNK1/2/3 (Phosphorylated/Active) MKK->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates (Blocked by CC 401) CC401 CC 401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Binds ATP Site pcJun Phospho-c-Jun (Ser63/73) cJun->pcJun Conversion Fibrosis Renal Fibrosis & Tubular Apoptosis pcJun->Fibrosis Promotes Gene Transcription

Caption: Mechanism of CC-401: ATP-competitive inhibition of JNK prevents c-Jun phosphorylation and subsequent renal fibrosis.

Workflow Induction 1. Induce Renal Model (UUO or Anti-GBM) Assess 2. Assess Renal Function (Serum Cr / GFR) Induction->Assess Dose 3. Adjust CC-401 Dose (Titrate down 25-50%) Assess->Dose Admin 4. Administer CC-401 (PO or IP) Dose->Admin Validate 5. Validate Selectivity (p-c-Jun vs p-p38/ERK) Admin->Validate

Caption: Step-by-step workflow for optimizing CC-401 dosage in compromised renal function models.

References

  • Title: A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis Source: Journal of the American Society of Nephrology (JASN) / PubMed URL: [Link]

  • Title: A pathogenic role for JNK signaling in experimental anti-GBM glomerulonephritis Source: Kidney International / PubMed URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: CC-401 Dihydrochloride vs. SP600125 JNK Inhibitors

As a Senior Application Scientist, selecting the appropriate pharmacological inhibitor is a critical decision that dictates the integrity of your downstream phenotypic data. The c-Jun N-terminal kinases (JNK1, JNK2, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate pharmacological inhibitor is a critical decision that dictates the integrity of your downstream phenotypic data. The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are master regulators within the MAPK signaling cascade, mediating cellular responses to environmental stress, inflammatory cytokines, and apoptotic triggers.

This guide provides an objective, data-driven comparison of two prominent anthrapyrazolone-based pan-JNK inhibitors: the foundational first-generation standard, , and its highly selective second-generation derivative,.

Mechanistic Grounding & Pathway Architecture

Both SP600125 and CC-401 function as reversible, ATP-competitive inhibitors[1]. By occupying the highly conserved ATP-binding pocket of the JNK kinase domain, they prevent the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun. This blockade effectively halts the downstream transcription of inflammatory and apoptotic genes, including COX-2, IL-2, IFN-γ, and TNF-α[1].

JNK_Pathway Stress Stress Signals (Cytokines, UV, ROS) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Activates MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Phosphorylates cJun c-Jun (Phosphorylation) JNK->cJun Phosphorylates Response Cellular Response (Apoptosis, Inflammation) cJun->Response Transcription Inhibitors SP600125 & CC-401 Inhibitors->JNK ATP-Competitive Inhibition

Caption: JNK signaling pathway illustrating ATP-competitive inhibition by SP600125 and CC-401.

Comparative Efficacy & Selectivity Profiling

While SP600125 is a ubiquitous tool compound, its utility is constrained by off-target kinase inhibition at elevated concentrations[2][3]. CC-401 was engineered by Celgene to address these limitations, offering a tighter binding affinity and a refined pharmacokinetic profile that advanced it into Phase I clinical trials for acute myeloid leukemia (AML), though development was later discontinued[2][3][4].

Quantitative Data Summary
FeatureSP600125CC-401 (Dihydrochloride)
Generation First-generation[4]Second-generation[1][4]
JNK1 IC50 / Ki 40 nM[5]25 - 50 nM[6][7]
JNK2 IC50 / Ki 40 nM[5]25 - 50 nM[6][7]
JNK3 IC50 / Ki 90 nM[5]25 - 50 nM[6][7]
Selectivity Window >20-fold over a range of kinases[8]>40-fold over related kinases (p38, ERK, IKK2)[6]
Clinical Status Preclinical / Research Tool[2]Phase I (Discontinued for AML)[2][3]
Primary Use Case In vitro cellular assays[3]In vivo models (e.g., renal injury, xenografts)[2][7]

Expertise & Experience: Causality Behind the Data SP600125 exhibits a >300-fold selectivity for JNK over ERK1 and p38-2[9]; however, it indiscriminately inhibits the phosphorylation of all JNK substrates and can display cell toxicity at doses exceeding 10 μM[2][3]. CC-401, retaining the anthrapyrazolone core, was optimized for broader selectivity against a wider panel of kinases (including IKK2, PKC, and ZAP70)[6]. This makes CC-401 significantly more reliable for in vivo disease models, such as glomerulonephritis and hepatic ischemia-reperfusion injury, where off-target toxicity would heavily confound phenotypic outcomes[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, researchers must rigorously validate target engagement. Below are optimized, step-by-step methodologies for evaluating these inhibitors.

Protocol 1: Biochemical Validation via In Vitro Kinase Assay (TR-FRET)

Causality: Both SP600125 and CC-401 are anthrapyrazolone derivatives, which possess inherent yellow-orange auto-fluorescence. Standard colorimetric or simple fluorometric assays are highly prone to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal measurement delay that eliminates background auto-fluorescence, ensuring accurate IC50 determination.

  • Preparation: Reconstitute SP600125 or CC-401 in 100% DMSO. Prepare a 10-point 1:3 serial dilution (e.g., from 10 μM to 0.5 nM)[5].

  • Enzyme Reaction: In a 384-well plate, combine 5 nM recombinant JNK1, JNK2, or JNK3 with the inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add optimized concentrations of ATP (at 2× Km) and biotinylated c-Jun peptide substrate (at 5× Km) to initiate the reaction[5].

  • Incubation: Incubate for 60 minutes at 22°C.

  • Detection: Add TR-FRET detection buffer containing EDTA (to quench the kinase reaction), Europium-labeled anti-phospho-c-Jun antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cell-Based Target Engagement (Western Blotting)

Causality: Cell-free IC50s (40-90 nM) rarely translate directly to cellular efficacy. Because both compounds are ATP-competitive, they must outcompete intracellular ATP, which is present at millimolar concentrations (typically 1-5 mM). Therefore, cellular assays require micromolar inhibitor concentrations (1-10 μM) to achieve target engagement. This assay validates that the inhibitor effectively penetrates the membrane and blocks JNK inside the living cell.

  • Cell Culture & Pre-treatment: Seed Jurkat T cells or HK-2 human tubular epithelial cells and grow to 80% confluence[6][9]. Pre-treat cells with vehicle (0.1% DMSO), SP600125 (5-10 μM)[5][9], or CC-401 (1-5 μM)[6] for 1 hour.

  • Stimulation: Induce JNK activation by applying osmotic stress (e.g., sorbitol) or cytokines (e.g., TNF-α) for 30 minutes[6].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the target's phosphorylation state).

  • Immunoblotting: Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. Use GAPDH or β-actin as a loading control.

  • Validation: A successful assay will show a dose-dependent decrease in the phospho-c-Jun band intensity in inhibitor-treated lanes, with no change in total c-Jun or off-target MAPK (e.g., p38, ERK) phosphorylation[6].

Application Scientist Conclusion

For routine in vitro biochemical assays or preliminary cellular screens, SP600125 remains a cost-effective, highly validated tool compound. However, for advanced cellular assays requiring high specificity, or in vivo models where off-target kinase inhibition could derail phenotypic interpretation, CC-401 dihydrochloride is the superior choice due to its refined >40-fold selectivity profile and proven in vivo efficacy.

Sources

Comparative

Validating JNK Pathway Knockdown: A Comparative Guide to CC-401 Dihydrochloride vs. siRNA

As a Senior Application Scientist, I frequently observe researchers struggling with kinase target validation. A common pitfall in drug development and molecular biology is relying solely on a single method of pathway inh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with kinase target validation. A common pitfall in drug development and molecular biology is relying solely on a single method of pathway inhibition, which leaves experimental data vulnerable to off-target artifacts and misinterpretation[1].

To rigorously validate the c-Jun N-terminal kinase (JNK) signaling cascade—a critical pathway in apoptosis, inflammation, and stress response—orthogonal approaches are mandatory. This guide provides an objective, data-driven comparison between pharmacological inhibition using and genetic silencing via , detailing how to construct a self-validating experimental system.

Mechanistic Divergence: Chemical Inhibition vs. Genetic Silencing

Understanding the causality behind your experimental readouts requires a deep dive into how these two distinct tools interact with the JNK pathway.

CC-401 Dihydrochloride (Pharmacological Inhibition): CC-401 dihydrochloride is a highly potent, reversible, ATP-competitive pan-inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[2]. With a Ki​ of 25 to 50 nM, it competitively occupies the ATP-binding pocket of the active, phosphorylated JNK protein[3]. Crucially, CC-401 does not degrade the JNK protein or prevent its upstream phosphorylation by MKK4/MKK7. Instead, it traps the kinase in an inactive state, preventing it from phosphorylating downstream targets like the N-terminal activation domain of the transcription factor c-Jun[2]. It exhibits >40-fold selectivity for JNK over related kinases such as p38 and ERK[3].

JNK siRNA (Genetic Knockdown): Conversely, siRNA operates at the transcript level. By introducing synthetic double-stranded RNA into the cell, the RNA-induced silencing complex (RISC) is directed to cleave complementary JNK mRNA[4]. This halts translation, leading to the physical depletion of the JNK protein over a 48- to 72-hour window as existing proteins undergo natural cellular turnover[5].

JNK_Pathway Stimulus Cellular Stress (e.g., Sorbitol, UV) MAPKK MKK4 / MKK7 (Upstream Kinases) Stimulus->MAPKK JNK JNK1 / JNK2 / JNK3 (Target Kinase) MAPKK->JNK Phosphorylation cJun Phospho-c-Jun (Active Transcription Factor) JNK->cJun Kinase Activity Response Apoptosis / Inflammation cJun->Response siRNA JNK siRNA (mRNA Degradation) siRNA->JNK CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->cJun Blocks Phosphorylation

JNK signaling cascade illustrating intervention points for siRNA and CC-401 dihydrochloride.

Quantitative Comparison

To select the appropriate tool for your specific assay window, consult the comparative performance data summarized below.

FeatureCC-401 DihydrochlorideJNK siRNA
Mechanism of Action ATP-competitive kinase inhibition[2]mRNA degradation via RISC complex[5]
Target Active JNK1/2/3 protein (pan-inhibitor)[2]Specific JNK isoform mRNA (e.g., JNK1 or JNK2)[6]
Onset of Action Rapid (1–2 hours pre-incubation)[2]Delayed (48–72 hours post-transfection)[4]
Reversibility Highly reversible upon washout[7]Transient, but lasts several days[5]
Specificity >40-fold over p38, ERK, IKK2[3]Highly specific to target mRNA sequence[1]
Primary Validation Readout Decreased Phospho-c-Jun (Total JNK unchanged)[2]Decreased Total JNK & Phospho-c-Jun[4]
Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To prove that your observed biological phenotype is genuinely due to JNK inhibition, you must build a self-validating system utilizing both chemical and genetic arms in parallel.

Protocol A: Pharmacological Inhibition via CC-401 Dihydrochloride

Causality Note: Chemical inhibitors require time to equilibrate across the cell membrane and occupy the kinase ATP pockets before the activation cascade begins.

  • Preparation: Reconstitute CC-401 dihydrochloride in DMSO to create a 10 mM stock solution. Store aliquots at -20°C to prevent degradation[3].

  • Cell Seeding: Seed target cells (e.g., HK-2 human tubular epithelial cells) in complete media and culture until 70-80% confluent[2].

  • Pre-incubation: Replace media and treat cells with 1 to 5 μM CC-401 (or an equivalent volume of DMSO for the vehicle control) for 1 to 2 hours[2].

  • Stress Induction: Induce the JNK pathway using an osmotic stressor, such as 0.4 M sorbitol, for 30 minutes[2].

  • Harvest: Immediately lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

Protocol B: Genetic Knockdown via siRNA

Causality Note: Unlike chemical inhibition, siRNA requires cells to be actively dividing to facilitate lipid-mediated endocytosis and allows time for existing JNK proteins to degrade via natural turnover[5].

  • Cell Seeding: Seed cells (e.g., MCF-7 breast carcinoma cells) to achieve 30-50% confluency on the day of transfection[6].

  • Complex Formation: Dilute JNK-specific siRNA to a final concentration of 100 nM in serum-free media. Mix with a lipid-based transfection reagent and incubate for 15-20 minutes at room temperature to form liposomes[4].

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Include a separate well treated with a non-targeting "scramble" siRNA as a negative control[1].

  • Incubation: Cultivate the cells for 48 to 72 hours at 37°C to ensure maximum target protein depletion[4].

  • Stress Induction & Harvest: Apply the same stressor (0.4 M sorbitol) as Protocol A, then harvest the lysates[2].

Validation_Workflow Start Seed Target Cells (e.g., HK-2, MCF-7) Arm1 Vehicle Control (DMSO / Scramble RNA) Start->Arm1 Arm2 CC-401 Treatment (1-5 μM, 1-2 hr) Start->Arm2 Arm3 siRNA Transfection (100 nM, 48-72 hr) Start->Arm3 Stress Induce Pathway Stress (0.4 M Sorbitol, 30 min) Arm1->Stress Arm2->Stress Arm3->Stress Readout1 qPCR: JNK mRNA (Validates siRNA only) Stress->Readout1 Readout2 WB: Total JNK Protein (Validates siRNA only) Stress->Readout2 Readout3 WB: Phospho-c-Jun (Validates CC-401 & siRNA) Stress->Readout3

Parallel experimental workflow for validating JNK pathway inhibition via CC-401 and siRNA.

Validation & Data Interpretation (The Readout)

To confirm that your orthogonal system worked, you must analyze the lysates using Western blotting. This is where the causality of your experimental design is proven:

  • Total JNK Protein: In the CC-401 arm, Total JNK levels will perfectly match the vehicle control because the inhibitor only blocks activity, not expression. In the siRNA arm, Total JNK must be significantly diminished (typically >70% reduction)[6]. If Total JNK is still present in the siRNA arm, your transfection failed.

  • Phospho-JNK (Thr183/Tyr185): CC-401 does not prevent upstream MKK4/7 from phosphorylating JNK[2]. Therefore, sorbitol-induced Phospho-JNK will still be highly visible in the CC-401 arm. In the siRNA arm, it will be absent because the base protein has been degraded.

  • Phospho-c-Jun (Ser63/73): This is the ultimate proof of functional inhibition. Both the 1-5 μM CC-401 treatment and the 100 nM siRNA treatment must show a near-complete ablation of sorbitol-induced Phospho-c-Jun compared to controls[2].

By demonstrating that both a chemical blockade of the ATP pocket and the physical removal of the kinase yield the exact same downstream functional deficit (loss of Phospho-c-Jun), you create an airtight, self-validating proof of concept for your drug development or signaling research.

References
  • MDPI Cancers. "JNK, p38, ERK, and SGK1 Inhibitors in Cancer." [Link]

  • National Institutes of Health (NIH) / PubMed. "Knockdown of the c-Jun-N-terminal kinase expression by siRNA inhibits MCF-7 breast carcinoma cell line growth." [Link]

  • Lab Manager. "How siRNA Knockdown Antibody Validation Works."[Link]

Sources

Validation

Validating JNK Inhibition: A Comparative Guide to Western Blot Markers for CC-401 Dihydrochloride Activity

For drug development professionals and molecular biologists, accurately validating kinase inhibitor activity in vitro is a critical checkpoint before advancing to in vivo models. CC-401 dihydrochloride is a potent, secon...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and molecular biologists, accurately validating kinase inhibitor activity in vitro is a critical checkpoint before advancing to in vivo models. CC-401 dihydrochloride is a potent, second-generation ATP-competitive pan-JNK (c-Jun N-terminal kinase) inhibitor[1]. Developed from the anthrapyrazolone scaffold of the first-generation inhibitor SP600125[2],[3], CC-401 offers improved specificity and binding affinity.

However, confirming its activity via Western blot requires a precise understanding of its mechanism of action. Because CC-401 competes with ATP rather than preventing the activation of JNK itself, researchers must select downstream biomarkers to avoid critical misinterpretations of assay data[4]. This guide provides an objective comparison of CC-401 against its predecessor, details the causality behind biomarker selection, and establishes a self-validating experimental protocol.

The Mechanistic Rationale for Biomarker Selection

A common pitfall in kinase inhibitor validation is the assumption that an effective inhibitor will reduce the phosphorylation of the target kinase. This is not the case for CC-401.

CC-401 binds directly to the ATP-binding pocket of active, phosphorylated JNK (p-JNK)[4],[1]. It does not inhibit the upstream kinases (MKK4 and MKK7) responsible for phosphorylating JNK. Consequently, treating cells with CC-401 will block JNK's ability to transfer a phosphate group to its downstream transcription factor, c-Jun, but it will not decrease the levels of p-JNK[5]. In fact, due to the disruption of negative feedback loops, p-JNK levels may paradoxically remain stable or slightly increase[5].

Therefore, the definitive Western blot marker for CC-401 activity is the dose-dependent reduction of phosphorylated c-Jun (p-c-Jun at Ser63 or Ser73) relative to total c-Jun[5].

JNK_Pathway Stress Cellular Stress (e.g., Sorbitol, Hypoxia) MKK MKK4 / MKK7 (Upstream Kinases) Stress->MKK JNK JNK1/2/3 (Inactive) MKK->JNK Phosphorylation pJNK Phospho-JNK (Active Kinase) JNK->pJNK cJun c-Jun (Transcription Factor) pJNK->cJun Phosphorylation pcJun Phospho-c-Jun (Ser63) (Active) cJun->pcJun CC401 CC-401 Dihydrochloride (ATP-competitive Inhibitor) CC401->pJNK Binds ATP Pocket Blocks Kinase Activity

Diagram 1: JNK signaling pathway illustrating CC-401's downstream blockade of c-Jun phosphorylation.

Comparative Analysis: CC-401 vs. SP600125

While SP600125 was instrumental in early JNK research, its utility is limited by significant off-target effects and toxicity profiles[3]. CC-401 was engineered to overcome these limitations, demonstrating >40-fold selectivity for JNK over closely related MAP kinases like p38 and ERK[1].

When designing a Western blot panel, it is highly recommended to probe for p-p38 and p-ERK. In a well-optimized assay, CC-401 should leave these off-target markers unaffected, proving the specificity of the phenotypic response[5].

Table 1: Comparative Profile of JNK Inhibitors
FeatureSP600125 (1st Generation)CC-401 Dihydrochloride (2nd Generation)
Chemical Scaffold AnthrapyrazoloneOptimized Anthrapyrazolone derivative
Mechanism Reversible, ATP-competitiveReversible, ATP-competitive
Potency (Ki / IC50) 40–90 nM[3]25–50 nM[1]
Selectivity (MAPKs) Moderate (inhibits numerous other kinases at >10µM)[3]High (>40-fold over p38, ERK, IKK2)[4],[1]
Known Off-Targets Broad spectrum at high dosesDYRK1A/B (at concentrations >5 µM)[6]

Expert Insight: Advanced researchers should note that while CC-401 is highly selective against standard MAPKs, recent kinome profiling indicates it can inhibit DYRK1A and DYRK1B at higher concentrations, which may influence cell cycle regulators like p27 in specific cell types (e.g., pancreatic β-cells)[6]. Keep working concentrations between 1 to 5 µM to maintain JNK specificity[4].

Self-Validating Experimental Protocol

To generate trustworthy data, your protocol must be a self-validating system. This means incorporating a known stressor to artificially spike JNK activity, ensuring that the basal signal is high enough to accurately measure the inhibitory knockdown.

Step-by-Step Methodology: In Vitro Validation of CC-401

Step 1: Cell Culture and Seeding Seed human HK-2 proximal tubular epithelial cells or HT29 colon cancer cells into six-well plates[4],[7]. Allow them to adhere overnight. Switch to a low-serum medium (e.g., 0.5% FCS) for 24 hours to synchronize the cells and reduce background kinase activity stimulated by growth factors[4].

Step 2: Pre-treatment with CC-401 Prepare CC-401 dihydrochloride in a suitable vehicle (e.g., citric acid pH 5.5 or DMSO, depending on formulation)[4]. Add CC-401 to the cells at a final concentration of 1 to 5 µM. Incubate for 1 hour prior to stress induction. This allows the inhibitor to occupy the ATP-binding pockets of JNK before the kinase is activated[4].

Step 3: Stress Induction Induce JNK activation by adding an osmotic stressor, such as 300 mM sorbitol, for exactly 30 minutes[4],[5]. Alternatively, hypoxia or TNF-α can be used depending on the disease model[7],[8].

Step 4: Controlled Cell Lysis Harvest the cells rapidly on ice using Urea-RIPA buffer[4]. Causality Check: The lysis buffer must be supplemented with both protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Because CC-401's efficacy is measured via the absence of a phosphorylation event (p-c-Jun), failing to inhibit endogenous phosphatases during lysis will result in a false positive for drug efficacy (loss of signal due to sample degradation rather than drug action).

Step 5: SDS-PAGE and Western Blotting Separate lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with the following primary antibodies:

  • Anti-phospho-c-Jun (Ser63)

  • Anti-total c-Jun

  • Anti-phospho-JNK (Thr183/Tyr185)

  • Anti-total JNK

  • Anti-Tubulin or Anti-β-actin (Loading control)

WB_Workflow Seed 1. Cell Culture (Serum Starve) Treat 2. Pre-treat with CC-401 (1-5 μM) Seed->Treat Stimulate 3. Stress Induction (300mM Sorbitol) Treat->Stimulate Lysis 4. Cell Lysis (+ Phosphatase Inhibitors) Stimulate->Lysis Blot 5. Western Blot (Probe p-c-Jun) Lysis->Blot Analyze 6. Densitometry Normalization Blot->Analyze

Diagram 2: Sequential experimental workflow for validating CC-401 activity via Western blot.

Expected Data Presentation

When analyzing the densitometry of your blots, structure your findings to confirm both the primary target engagement and the lack of off-target effects.

Table 2: Expected Western Blot Marker Responses to CC-401
Biomarker TargetExpected Response (vs. Stimulated Control)Mechanistic Rationale
p-c-Jun (Ser63) Significant Decrease Direct confirmation of CC-401 blocking JNK's kinase activity[5].
Total c-Jun UnchangedConfirms that the decrease in p-c-Jun is due to reduced phosphorylation, not protein degradation.
p-JNK (Thr183/Tyr185) Unchanged or Slight IncreaseCC-401 does not block MKK4/7 from phosphorylating JNK[4],[5].
Total JNK UnchangedBaseline normalization control.
p-p38 / p-ERK UnchangedConfirms the specificity of CC-401 at the chosen concentration; avoids broad MAPK suppression[5].

By strictly adhering to these biomarker profiles, researchers can confidently validate CC-401 dihydrochloride activity, ensuring robust, reproducible data for downstream therapeutic applications in oncology, renal fibrosis, and inflammatory diseases[5],[7].

References

  • A Head-to-Head Comparison of JNK Inhibitors: CC-401...
  • Inhibitors of c-Jun N-terminal kinases—JuNK no more?
  • Source: medchemexpress.
  • Source: oup.
  • Source: researchgate.
  • Source: aacrjournals.
  • Source: acs.
  • Source: benchchem.

Sources

Comparative

A Technical Comparison Guide: CC-401 Dihydrochloride vs. Pan-JNK Inhibitors

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical nodes in the mitogen-activated protein kinase (MAPK) cascade, regulating apoptosis, inflammation, and cellular proliferation in response to environmental s...

Author: BenchChem Technical Support Team. Date: March 2026

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical nodes in the mitogen-activated protein kinase (MAPK) cascade, regulating apoptosis, inflammation, and cellular proliferation in response to environmental stress. For decades, the pharmacological blockade of JNK has been a primary strategy in oncology and immunology research. However, the structural conservation of the ATP-binding pocket across the MAPK family makes achieving true kinase selectivity a significant challenge[1].

This guide provides an in-depth technical comparison between CC-401 dihydrochloride —a second-generation anthrapyrazolone inhibitor—and other benchmark pan-JNK inhibitors (such as SP600125 and JNK-IN-8). It is designed to equip researchers with the mechanistic rationale and self-validating protocols necessary to select and verify the right inhibitor for their experimental models.

Mechanistic Causality: ATP-Competitive Blockade

To utilize JNK inhibitors effectively, one must understand their exact mechanism of action. CC-401 dihydrochloride and SP600125 are ATP-competitive pan-JNK inhibitors[2].

Crucially, these compounds do not prevent JNK from being phosphorylated and activated by upstream kinases (MKK4/MKK7). Instead, they occupy the ATP-binding cleft of the already active, phosphorylated JNK enzyme. By doing so, they prevent JNK from transferring a phosphate group to the N-terminal activation domain of its downstream transcription factor, c-Jun. Understanding this causality is the foundation for designing self-validating cellular assays (detailed in Section 3).

Pathway Stimulus Osmotic Stress (Sorbitol) MAP2K MAP2K (MKK4/7) Stimulus->MAP2K JNK JNK1 / JNK2 / JNK3 (Phosphorylated) MAP2K->JNK Phosphorylation (Off-target check) cJun p-c-Jun (Active) JNK->cJun ATP Transfer CC401 CC-401 (ATP-Competitive) CC401->JNK Blocks ATP

JNK pathway activation and the ATP-competitive blockade mechanism of CC-401.

Quantitative Selectivity Profiling

First-generation inhibitors like SP600125 were instrumental in early JNK research but suffer from notorious off-target promiscuity, inhibiting a wide array of unrelated kinases at working concentrations[3]. CC-401 was synthesized based on the anthrapyrazolone chemistry of SP600125 but structurally refined to enhance selectivity[1][2]. For modern applications requiring absolute specificity, covalent inhibitors like JNK-IN-8 are also utilized.

Table 1: Comparative Potency and Selectivity Profile
InhibitorGeneration / ClassTarget IsoformsPotency (IC₅₀ / Kᵢ)Key Selectivity & Off-Target Profile
SP600125 1st Gen / Reversible ATP-CompetitiveJNK1, JNK2, JNK3JNK1/2: 40 nMJNK3: 90 nM[4]Poor. Exhibits significant cross-reactivity with multiple kinases at 1–10 μM, leading to controversial off-target toxicity[3].
CC-401 Dihydrochloride 2nd Gen / Reversible ATP-CompetitiveJNK1, JNK2, JNK3Kᵢ: 25–50 nM[5]High. >40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[5].
JNK-IN-8 Next Gen / Irreversible CovalentJNK1, JNK2, JNK3JNK1: 4.7 nMJNK2: 18.7 nMJNK3: 1 nMExtremely High. Covalently binds to a conserved cysteine (Cys154) in the JNK ATP pocket, offering near-absolute specificity.

Note: While JNK-IN-8 offers superior biochemical specificity, CC-401 remains highly relevant for in vivo models (such as renal fibrosis and colon cancer xenografts) due to its well-characterized pharmacokinetics and reversible nature[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any application of a kinase inhibitor must include a self-validating experimental design. A common pitfall in drug development is assuming an inhibitor is specific without verifying the integrity of the upstream pathway.

Protocol A: Cell-Based Pharmacodynamic Assay (Target Engagement)

This protocol uses osmotic stress in HK-2 (human tubular epithelial) cells to validate that CC-401 specifically inhibits JNK activity without disrupting upstream MAP2K signaling[5].

Workflow Step1 HK-2 Cell Culture & Serum Starvation Step2 Pre-treat with CC-401 (1-5 μM) Step1->Step2 Step3 Induce Osmotic Stress (Sorbitol) Step2->Step3 Step4 Cell Lysis & Immunoblotting Step3->Step4 Validate Validation Logic: p-c-Jun ↓ (Target Engaged) p-JNK ↔ (Specific to JNK) Step4->Validate

Self-validating cellular workflow for assessing JNK inhibitor target engagement.

Step-by-Step Methodology:

  • Culture & Starvation: Seed HK-2 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 12–24 hours.

    • Causality: Serum starvation drastically reduces basal mitogenic signaling (ERK/p38 cross-talk), isolating the stress-response pathway for cleaner signal-to-noise ratios.

  • Inhibitor Pre-treatment: Treat cells with CC-401 dihydrochloride (1 to 5 μM) or vehicle control (DMSO <0.1%) for 1 hour[5].

    • Causality: This incubation period allows the cell-penetrant small molecule to equilibrate intracellularly and occupy the JNK ATP-binding pockets prior to pathway activation.

  • Stress Induction: Add 0.5 M Sorbitol to the media for 30 minutes.

    • Causality: Sorbitol induces severe osmotic shock, which rapidly and robustly phosphorylates MKK4/7, leading to massive JNK activation[5].

  • Lysis & Immunoblotting: Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for: Total JNK, p-JNK (Thr183/Tyr185), Total c-Jun, and p-c-Jun (Ser63/73).

  • The Self-Validation Logic:

    • Target Engagement: p-c-Jun levels must decrease in a dose-dependent manner, proving the inhibitor is blocking JNK's catalytic function[5].

    • Specificity Check: p-JNK levels must remain elevated (or unchanged compared to the Sorbitol-only control)[5]. If p-JNK levels drop, it indicates the inhibitor is non-specifically cross-reacting with upstream MAP2Ks.

Protocol B: In Vitro ATP-Competition Assay

To biochemically prove that CC-401 acts via ATP competition (unlike allosteric inhibitors), an in vitro kinase assay must demonstrate a shift in the Michaelis-Menten kinetics.

  • Enzyme Preparation: Incubate recombinant active JNK1/2/3 (10 ng/well) with varying concentrations of CC-401 (0.1 nM to 10 μM) in a kinase buffer.

  • Substrate & ATP Addition: Add recombinant c-Jun protein. Crucially, run parallel assays using different concentrations of ATP (e.g., 10 μM, 100 μM, and 1 mM).

  • Detection: Utilize a luminescence-based ADP/ATP detection system (e.g., Kinase-Glo) to measure residual ATP after a 30-minute reaction at 30°C.

  • Causality: Because CC-401 competes directly with ATP for the same binding pocket, increasing the concentration of ATP will shift the apparent IC₅₀ of CC-401 to the right (requiring more inhibitor to achieve the same blockade). This rightward shift validates the ATP-competitive mechanism[1].

Conclusion

While SP600125 remains a highly cited first-generation tool, its lack of specificity makes data interpretation risky in complex biological systems[3]. CC-401 dihydrochloride offers a significantly refined alternative, maintaining high affinity (Kᵢ 25–50 nM) while providing >40-fold selectivity over closely related kinases like p38 and ERK[5]. By implementing the self-validating protocols outlined above, researchers can confidently isolate JNK-dependent phenotypes in their drug development pipelines.

References
  • MDPI Cancers. "JNK, p38, ERK, and SGK1 Inhibitors in Cancer". Available at:[Link]

  • NIH PubMed Central. "Inhibitors of c-Jun N-terminal kinases—JuNK no more?". Available at:[Link]

  • National Cancer Institute. "Definition of CC-401 - NCI Drug Dictionary". Available at:[Link]

  • NIH PubMed Central. "Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling". Available at:[Link]

Sources

Validation

Optimizing JNK Kinase Screening: A Comparative Guide to Using CC-401 Dihydrochloride as a Positive Control

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are central mediators of the mitogen-activated protein kinase (MAPK) signaling cascade, playing critical roles in apoptosis, inflammation, and neurodegeneration. In hig...

Author: BenchChem Technical Support Team. Date: March 2026

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are central mediators of the mitogen-activated protein kinase (MAPK) signaling cascade, playing critical roles in apoptosis, inflammation, and neurodegeneration. In high-throughput screening (HTS) and lead optimization campaigns targeting JNK, the selection of a robust positive control is not merely a procedural formality—it is the baseline against which all test compounds are benchmarked.

As a Senior Application Scientist, I frequently observe assay failures stemming from poorly chosen reference inhibitors. A positive control must validate assay sensitivity, establish a reliable dynamic range, and exhibit binding kinetics that mirror the desired profile of your test compounds. This guide objectively compares 1 [1] against other common alternatives (SP600125 and JNK-IN-8) and provides a self-validating experimental protocol for its implementation.

Mechanistic Overview: Why the Control Matters

CC-401 dihydrochloride is a highly specific, second-generation anthrapyrazolone inhibitor of all three JNK isoforms. It functions by competitively binding to the ATP-binding pocket of the active, phosphorylated JNK enzyme, thereby preventing the transfer of phosphate to the N-terminal activation domain of the transcription factor c-Jun.

JNK_Pathway Stimulus Stress Signals / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylation cJun c-Jun Phosphorylation JNK->cJun ATP Transfer Apoptosis Apoptosis / Inflammation cJun->Apoptosis CC401 CC-401 (Positive Control) CC401->JNK ATP-Competitive Inhibition

Caption: JNK signaling pathway illustrating CC-401 ATP-competitive inhibition.

Comparative Analysis: CC-401 vs. Alternatives

When designing a kinase assay, researchers typically choose between SP600125 (the historical standard), JNK-IN-8 (a potent covalent inhibitor), and CC-401. The table below synthesizes their quantitative data and evaluates their suitability as screening controls.

Quantitative Comparison Table
InhibitorTargetPotency ( Ki​ / IC50​ )Binding MechanismSelectivity ProfileSuitability as Screening Control
CC-401 dihydrochloride JNK1/2/325–50 nM ( Ki​ )Reversible, ATP-competitiveHigh (>40-fold over p38, ERK, IKK2)Optimal. Reversible kinetics match typical test compounds; clean profile ensures accurate baseline.
2 [2]JNK1/2/340–90 nM ( IC50​ )Reversible, ATP-competitiveModerate (Known off-target effects on Aurora A, MPS1)Suboptimal. Historical promiscuity can lead to cross-reactivity and false baselines in multiplexed assays.
3 [3]JNK1/2/31–18.7 nM ( IC50​ )Irreversible, Covalent (Cys116/154)Very High Suboptimal. Covalent binding yields time-dependent IC50​ values, skewing comparisons against reversible hits.
The Causality Behind the Choice

While JNK-IN-8 is an exceptionally potent tool for permanently knocking down JNK activity in cellular models, it is a poor choice for a biochemical screening control. Because it forms a covalent bond, its apparent IC50​ shifts depending on the incubation time. If you are screening for reversible ATP-competitive inhibitors, using a covalent control will result in mismatched kinetic profiles and an artificially skewed assay window.

SP600125 is widely cited but is notoriously promiscuous across the kinome. CC-401 bridges the gap: it provides the reversible, ATP-competitive mechanism required to accurately benchmark novel reversible hits, while maintaining a stringent selectivity profile (>40-fold selectivity over related MAPKs like p38 and ERK) [4].

Experimental Protocol: TR-FRET Kinase Assay using CC-401

To ensure scientific integrity, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice.

Screening_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, ATP) Control 2. Control Setup (CC-401 vs. Vehicle) Prep->Control Test 3. Test Compound Addition Control->Test Incubate 4. Incubation (Kinase Reaction) Test->Incubate Detect 5. Signal Detection (TR-FRET / Luminescence) Incubate->Detect Analyze 6. Data Analysis (IC50 & Z'-factor) Detect->Analyze

Caption: Self-validating kinase screening workflow using CC-401 as a positive control.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Action: Prepare 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.

  • Causality: DTT maintains the kinase cysteine residues in a reduced, active state. Brij-35 (a non-ionic detergent) is critical to prevent the aggregation of hydrophobic test compounds and to reduce non-specific binding to the microplate walls.

Step 2: Compound Dilution & Plate Setup

  • Action: Prepare a 10-point, 3-fold serial dilution of CC-401 starting at 10 μ M (final assay concentration) in 100% DMSO. Dilute intermediate stocks in assay buffer so the final DMSO concentration in the well is strictly 1%.

  • Causality: Kinases are highly sensitive to solvent toxicity. Maintaining a uniform 1% DMSO across all wells (including Vehicle controls) prevents solvent-induced artifacts in enzyme activity.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action: Add recombinant JNK1/2/3 enzyme to the assay plate. Add the CC-401 dilutions and test compounds. Incubate at room temperature for 15 minutes before adding ATP.

  • Causality: CC-401 is a reversible inhibitor. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competing ATP substrate.

Step 4: Reaction Initiation at ATP Km​

  • Action: Initiate the reaction by adding a mixture of biotinylated c-Jun peptide substrate and ATP. Crucial: The ATP concentration must be set exactly at the apparent Michaelis constant ( Km​ ) for the specific JNK isoform being used (typically 10–20 μ M).

  • Causality: According to the Cheng-Prusoff equation, running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like CC-401. If ATP levels are too high, competitive inhibitors will appear artificially weak.

Step 5: Termination and Detection

  • Action: After 60 minutes, terminate the reaction by adding a stop buffer containing 20 mM EDTA, followed by the TR-FRET detection reagents (Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar).

  • Causality: EDTA chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state for accurate end-point reading.

Data Interpretation & Self-Validation

To trust your screening data, the assay must validate itself through internal quality control metrics.

  • Z'-Factor Calculation: Use your Vehicle wells (0% inhibition, Max Signal) and No-Enzyme wells (100% inhibition, Min Signal) to calculate the Z'-factor.

    • Validation Rule: A Z'-factor 0.5 indicates a robust, reliable assay. If the Z'-factor is < 0.5, discard the plate data; the signal-to-noise ratio is too narrow.

  • CC-401 IC50​ Verification: Plot the dose-response curve for CC-401 using a 4-parameter logistic fit. Because the assay is run at the ATP Km​ , the calculated IC50​ should be approximately twice the known Ki​ (yielding an expected IC50​ of ~50–100 nM). If the IC50​ shifts significantly, it indicates an issue with ATP concentration, enzyme stability, or compound precipitation.

By utilizing CC-401 dihydrochloride as your positive control and adhering to these mechanistically grounded protocols, you ensure that your kinase screening campaign is built on a foundation of scientific integrity and reproducible data.

References

Sources

Comparative

Comparative Analysis of CC-401 Dihydrochloride in Acute vs. Chronic Inflammation Models: A Guide for Preclinical Development

As drug development professionals and application scientists, we are constantly tasked with selecting the right pharmacological inhibitors to interrogate complex signaling networks. The c-Jun N-terminal kinase (JNK) path...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we are constantly tasked with selecting the right pharmacological inhibitors to interrogate complex signaling networks. The c-Jun N-terminal kinase (JNK) pathway presents a unique challenge: it acts as a rapid responder in acute cellular stress, yet serves as a sustained driver of tissue remodeling in chronic inflammation.

This guide provides an in-depth, comparative analysis of CC-401 dihydrochloride —a potent, second-generation JNK inhibitor—across acute and chronic inflammation models. By understanding the mechanistic causality behind its efficacy, researchers can design more robust, self-validating preclinical assays.

Mechanistic Rationale: Target Engagement & Specificity

CC-401 dihydrochloride is an anthrapyrazolone derivative that acts as an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), exhibiting a Ki​ of 25 to 50 nM[1],. It demonstrates exceptional specificity, with greater than 40-fold selectivity for JNK over related kinases such as p38, ERK, IKK2, and PKC[1],.

The Causality of Inhibition: A critical pitfall in experimental design is misunderstanding how ATP-competitive inhibitors function. CC-401 occupies the ATP-binding pocket of active, phosphorylated JNK. It does not prevent upstream kinases (MKK4/MKK7) from phosphorylating JNK itself[2]. Instead, it blocks JNK from transferring a phosphate group to its downstream transcription factor, c-Jun. Therefore, measuring phosphorylated JNK (p-JNK) will yield false negatives for target engagement; researchers must measure phosphorylated c-Jun (p-c-Jun) to accurately quantify functional inhibition[2],[3].

JNK_Pathway Stimuli Stress / Cytokines (TNF-α, ROS, Osmotic) MKK MKK4 / MKK7 (Upstream Kinases) Stimuli->MKK JNK JNK1 / JNK2 / JNK3 (Target Enzyme) MKK->JNK Phosphorylation cJun Phospho-c-Jun (Transcription Factor) JNK->cJun ATP-dependent Phosphorylation CC401 CC-401 Dihydrochloride (ATP-Competitive Inhibitor) CC401->JNK Blocks ATP Site Acute Acute Response: Apoptosis & Necrosis cJun->Acute Chronic Chronic Response: Fibrosis & Matrix Deposition cJun->Chronic

Mechanism of CC-401: ATP-competitive inhibition of JNK blocks downstream c-Jun phosphorylation.

Comparative Efficacy: Acute vs. Chronic Inflammation

The temporal dynamics of the JNK pathway dictate how CC-401 should be utilized in vivo.

Acute Inflammation Models

In acute settings, such as ischemia-reperfusion injury (IRI) or acute osmotic shock, JNK activation occurs within minutes to hours, driving rapid apoptosis and necrosis[4]. CC-401 is highly effective in these models because it rapidly permeates cells and halts the immediate apoptotic cascade. For example, in rat models of hepatic injury, twice-daily gavage of 100 mg/kg CC-401 effectively blocked hepatocyte necrosis and apoptosis[5].

Chronic Inflammation Models

In chronic models, such as Unilateral Ureteral Obstruction (UUO) or anti-GBM glomerulonephritis, JNK acts as a sustained driver of macrophage infiltration, fibroblast activation, and extracellular matrix (ECM) deposition[6],[3]. Here, CC-401's value lies in its ability to halt tissue remodeling over weeks. Oral administration of CC-401 (30 mg/kg/day) in UUO mice reduced renal interstitial fibrosis by ~50% and downregulated α-SMA expression[6].

Quantitative Data Summary

The following table synthesizes the performance of CC-401 across validated experimental models:

Model TypeSpecific ModelCC-401 DosageAdministration RouteKey Efficacy Readouts
Acute (In Vitro) HK-2 Osmotic Stress1 - 5 μMPre-incubation (30 min)Complete blockade of sorbitol-induced p-c-Jun (Ser63)[2].
Acute (In Vivo) Hepatic Injury100 mg/kgTwice-daily gavageSignificant blockade of apoptosis and necrosis in hepatocytes[5].
Chronic (In Vivo) UUO-Induced Renal Fibrosis30 mg/kgOral, once daily (14 days)~50% reduction in interstitial fibrosis; ~60% decrease in TUNEL+ cells; ~50% reduction in α-SMA[6].
Chronic (In Vivo) Anti-GBM Glomerulonephritis10 mg/kgIP, once daily (14 days)~70% reduction in crescent formation; ~65% decrease in proteinuria[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must include internal controls that validate both the induction of the disease state and the specific target engagement of the drug. Below are optimized, step-by-step methodologies for evaluating CC-401.

Protocol A: Acute Target Validation (In Vitro Osmotic Stress)

Purpose: To confirm CC-401's on-target activity and specificity before moving to costly in vivo models.

  • Cell Culture: Seed human HK-2 tubular epithelial cells in 6-well plates and grow to 80% confluence. Starve cells in serum-free media for 12 hours to establish a quiet signaling baseline.

  • Pre-treatment: Add CC-401 (1, 2.5, and 5 μM) or vehicle (0.1% DMSO) to the media. Incubate for 30 minutes. Causality: Pre-incubation ensures the inhibitor occupies the JNK ATP-binding pocket before the stress kinase cascade initiates.

  • Induction: Induce acute osmotic shock by adding 300 mM sorbitol to the media for exactly 30 minutes[2],[3].

  • Harvest & Lysis: Wash rapidly with ice-cold PBS to halt kinase activity. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Self-Validation Readouts (Western Blot):

    • Efficacy Marker: Probe for p-c-Jun (Ser63) . CC-401 should reduce this in a dose-dependent manner.

    • Specificity Controls: Probe for p-JNK, p-p38, and p-ERK . CC-401 must not decrease these levels[2]. If p-JNK is reduced, the dose is excessively high, causing off-target upstream kinase inhibition or cytotoxicity.

Protocol B: Chronic Fibrosis Evaluation (In Vivo UUO Model)

Purpose: To evaluate the long-term anti-inflammatory and anti-fibrotic efficacy of CC-401.

  • Model Induction: Perform unilateral ureteral ligation on adult male mice (Day 0) to induce standardized mechanical stress and subsequent chronic renal inflammation[6]. Include a sham-operated control group.

  • Dosing Regimen: Administer CC-401 at 30 mg/kg via oral gavage once daily from Day 1 to Day 14[6]. Prepare the working solution freshly to avoid precipitation[1].

  • Tissue Harvest: Euthanize mice on Day 14. Perfuse kidneys with saline, then harvest. Snap-freeze half for protein/RNA extraction and fix the other half in 10% formalin for histology.

  • Self-Validation Readouts:

    • Target Engagement: Perform IHC for p-c-Jun on renal sections to prove the drug reached the target tissue and inhibited JNK in vivo.

    • Phenotypic Efficacy: Quantify fibrosis using Masson's trichrome staining and measure α-SMA and fibronectin via Western blot. Expect a ~50% reduction in fibrotic markers compared to vehicle-treated UUO mice[6].

Experimental_Workflow cluster_acute Acute Model (HK-2 Osmotic Stress) cluster_chronic Chronic Model (UUO Mice) Start Model Induction AcuteInduce 300 mM Sorbitol (30 min) Start->AcuteInduce ChronicInduce Ureteral Ligation (Day 0) Start->ChronicInduce AcuteDose CC-401 (1-5 μM) Pre-incubation AcuteInduce->AcuteDose AcuteRead Readout: p-c-Jun (Ser63) AcuteDose->AcuteRead ChronicDose CC-401 (30 mg/kg) Daily for 14 Days ChronicInduce->ChronicDose ChronicRead Readout: Fibrosis (α-SMA) ChronicDose->ChronicRead

Experimental workflows for validating CC-401 efficacy in acute vs. chronic inflammation models.

Conclusion

CC-401 dihydrochloride remains a highly reliable tool compound for dissecting the JNK pathway. In acute models, its rapid cellular penetrance effectively halts apoptosis and necrosis. In chronic models, its sustained administration successfully uncouples mechanical/inflammatory stress from downstream fibrotic tissue remodeling. By adhering to the self-validating protocols outlined above—specifically utilizing p-c-Jun as the primary biomarker for target engagement—researchers can ensure high-fidelity, reproducible data in their preclinical pipelines.

References

  • Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA-Damaging Agents . AACR Journals. 7

  • CC-401 - Inxight Drugs . NCATS. 5

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer . NIH/PMC. 8

  • CC-401 | JNK Inhibitor . MedChemExpress. 1

  • c-Jun N-terminal kinase-dependent mechanisms in respiratory disease . European Respiratory Society. 4

  • CC 401 dihydrochloride | JNK/c-Jun . Tocris Bioscience. Link

  • CC-401 hydrochloride | JNK Inhibitor . MedChemExpress. 2

  • JNK inhibitor | CAS 395104-30-0 | Buy CC-401 . InvivoChem. 6

  • CC-401 inhibits c-Jun phosphorylation in tubular epithelial cells . ResearchGate. 3

Sources

Validation

Benchmarking CC 401 Dihydrochloride Potency Against Second-Generation JNK Inhibitors: A Comprehensive Application Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are pivotal mediators of cell...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are pivotal mediators of cellular stress responses, apoptosis, and inflammation[1][2]. While the first-generation JNK inhibitor SP600125 provided foundational insights into MAPK biology, its clinical utility was severely limited by off-target kinase inhibition and toxicity[3]. This necessitated the development of second-generation inhibitors.

This guide benchmarks CC 401 dihydrochloride , a potent, second-generation ATP-competitive anthrapyrazolone pan-JNK inhibitor[4][5], against other leading second-generation alternatives. By synthesizing quantitative potency data with self-validating experimental protocols, this document provides a robust framework for evaluating JNK inhibitors in preclinical workflows.

Mechanistic Context & Pathway Intervention

CC 401 dihydrochloride competitively binds the ATP-binding pocket of active, phosphorylated JNK, preventing the downstream phosphorylation of the transcription factor c-Jun[5][6]. Unlike first-generation compounds, CC-401 exhibits a >40 -fold selectivity over related kinases such as p38, ERK, IKK2, and PKC. Furthermore, the dihydrochloride salt formulation significantly enhances aqueous solubility compared to the free base, ensuring reproducible formulation for both in vitro high-throughput screening and in vivo dosing[6].

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun (Phosphorylation) JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis CC401 CC 401 Dihydrochloride (Reversible ATP-Competitive) CC401->JNK JNK_IN_8 JNK-IN-8 (Covalent Inhibitor) JNK_IN_8->JNK

Caption: JNK signaling cascade and intervention points for CC 401 dihydrochloride vs. covalent inhibitors.

Quantitative Benchmarking

When selecting a JNK inhibitor for assay development, researchers must balance potency ( IC50​ / Ki​ ) with the mechanism of action. The table below summarizes the biochemical profiles of CC-401 against the first-generation baseline (SP600125) and other second-generation candidates.

InhibitorGenerationMechanism of Action IC50​ / Ki​ (JNK1/2/3)Selectivity Profile & Notes
SP600125 1stATP-Competitive40 / 40 / 90 nMBaseline reference. Known off-target effects on numerous other kinases[3].
CC 401 (di-HCl) 2ndATP-Competitive Ki​ : 25–50 nM (Pan)[5]>40-fold selectivity over p38, ERK, IKK2. High aqueous solubility[6].
AS601245 2ndATP-Competitive150 / 220 / 70 nM[7]Cell-permeable. Stronger preference for JNK3[7].
Bentamapimod (AS602801) 2ndATP-Competitive80 / 90 / 230 nMEvaluated heavily in cancer stem cell (CSC) models[1][2].
JNK-IN-8 2ndCovalent4.7 / 18.7 / 1.0 nMForms an irreversible covalent bond with a conserved cysteine. Extreme potency.

Experimental Workflows & Self-Validating Protocols

Biochemical potency does not always translate linearly to cellular efficacy due to membrane permeability and high intracellular ATP concentrations (~1-5 mM). Therefore, a dual-assay approach is mandatory for rigorous benchmarking.

Workflow cluster_0 Biochemical Validation cluster_1 Cellular Efficacy Prep Compound Prep (10 mM DMSO Stock) Kinase In Vitro Kinase Assay (JNK + ATP + c-Jun) Prep->Kinase Cell Cell Pre-treatment & Sorbitol Stimulation Prep->Cell Read1 TR-FRET Readout (Minimizes Interference) Kinase->Read1 Analysis IC50 Calculation & Selectivity Profiling Read1->Analysis Read2 Western Blot / ELISA (Phospho-c-Jun Quant) Cell->Read2 Read2->Analysis

Caption: Standardized dual-assay workflow for benchmarking JNK inhibitor potency and cellular efficacy.

Protocol A: In Vitro TR-FRET Kinase Assay

Causality & Rationale: Anthrapyrazolone derivatives (like SP600125 and CC-401) can exhibit auto-fluorescence that confounds standard absorbance or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating background compound interference. Furthermore, ATP must be kept at the Km​ value for JNK to ensure the assay is highly sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute CC 401 dihydrochloride in anhydrous DMSO to a 10 mM stock[6]. Perform a 10-point, 3-fold serial dilution in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well plate, combine 5 nM recombinant active JNK (isoform of choice), 50 nM biotinylated c-Jun substrate, and the inhibitor.

  • Initiation: Add ATP at the predetermined apparent Km​ for the specific JNK isoform. Incubate at room temperature for 60 minutes.

  • Detection: Terminate the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-APC.

  • Self-Validation System: Include SP600125 as a positive reference control. Calculate the Z'-factor using vehicle (DMSO) as the high signal and no-enzyme wells as the low signal. A Z'-factor > 0.6 validates the assay's integrity.

Protocol B: Cell-Based Phospho-c-Jun Target Engagement

Causality & Rationale: To prove that CC-401 actively permeates the cell membrane and outcompetes endogenous ATP, researchers must utilize a robust stress-inducer like sorbitol or anisomycin[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or Jurkat cells in 6-well plates and culture until 80% confluent. Starve cells in serum-free media for 4 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with CC-401 (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Add 0.4 M Sorbitol or 10 µg/mL Anisomycin for 30 minutes to induce hyperosmotic/ribotoxic stress, triggering massive JNK activation[5].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to prevent rapid p-c-Jun dephosphorylation).

  • Self-Validation System (Quantification): Perform Western blotting or sandwich ELISA. Crucial step: You must normalize the phospho-c-Jun signal against total c-Jun and a loading control (e.g., GAPDH). This proves the inhibitor is blocking phosphorylation rather than causing acute cytotoxicity or downregulating total protein expression.

Conclusion

For researchers transitioning away from the off-target liabilities of SP600125, CC 401 dihydrochloride represents a highly validated, second-generation alternative. Its pan-JNK potency ( Ki​ 25-50 nM), combined with a >40-fold selectivity window and superior aqueous solubility, makes it an ideal tool compound for both biochemical profiling and in vivo disease modeling. When benchmarking against covalent inhibitors like JNK-IN-8, researchers should utilize the dual TR-FRET and cell-based workflows outlined above to accurately map both thermodynamic affinity and physiological target engagement.

References

  • Title: CC 401 dihydrochloride | JNK/c-jun Inhibitors: Tocris Bioscience - R&D Systems Source: rndsystems.com URL:

  • Title: JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC Source: nih.gov URL: 7

  • Title: CC 401 dihydrochloride | JNK/c-Jun - Tocris Bioscience Source: tocris.com URL: 6

  • Title: JNK (inhibitors, antagonists, agonists) - ProbeChem.com Source: probechem.com URL:

  • Title: CC-401 Hydrochloride, AMS.T5833-1-ML-10-MM-IN-DMSO | Amsbio Source: amsbio.com URL: 4

  • Title: JNK inhibitor | CAS 395104-30-0 | Buy CC-401 from Supplier InvivoChem Source: invivochem.com URL: 5

  • Title: Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - Taylor & Francis Source: tandfonline.com URL: 1

  • Title: Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC Source: nih.gov URL: 2

  • Title: Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC Source: nih.gov URL: 3

Sources

Comparative

Reproducing Published IC50 Data for CC-401 Dihydrochloride: A Comparative Technical Guide

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, apoptosis, and inflammation. For researchers developing targeted therapies in oncology or fibrotic diseases, accura...

Author: BenchChem Technical Support Team. Date: March 2026

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, apoptosis, and inflammation. For researchers developing targeted therapies in oncology or fibrotic diseases, accurately benchmarking JNK inhibitors is a foundational step. CC-401 dihydrochloride , a second-generation ATP-competitive pan-JNK inhibitor, was developed to improve upon the pharmacological profile of the first-generation anthrapyrazolone inhibitor, SP600125 .

This guide provides a comprehensive framework for reproducing the published half-maximal inhibitory concentration (IC50) of CC-401. By comparing CC-401 against established alternatives, we outline a self-validating experimental system that ensures batch-to-batch consistency and robust downstream data.

Mechanistic Context and Inhibitor Landscape

To design a highly accurate IC50 reproduction assay, one must first understand the molecular causality of the inhibitor. CC-401 competitively binds the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3)[1]. By blocking ATP binding, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, thereby halting pro-apoptotic or pro-fibrotic downstream transcription[2].

When reproducing IC50 data, it is scientifically imperative to run a reference compound in parallel. SP600125 is the industry standard for this purpose. Because both compounds are ATP-competitive, their apparent IC50 values will shift depending on the ATP concentration used in the biochemical assay.

JNK_Pathway Stress Cellular Stress (Hypoxia / ROS / Cytokines) MKK Upstream Kinases (MKK4 / MKK7) Stress->MKK JNK JNK Isoforms (JNK1 / JNK2 / JNK3) MKK->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun ATP-Dependent Phosphorylation CC401 CC-401 Dihydrochloride (Target Inhibitor) CC401->JNK Competitive Inhibition SP600125 SP600125 (Reference Inhibitor) SP600125->JNK Outcome Gene Expression (Apoptosis / Fibrosis / Survival) cJun->Outcome

Diagram 1: JNK Signaling Pathway illustrating the ATP-competitive intervention points of CC-401 and SP600125.

Comparative Quantitative Data

The table below summarizes the published baseline metrics for CC-401 and its primary alternatives. Notice the distinct difference between biochemical Ki/IC50 (measured in cell-free environments) and cellular IC50. This discrepancy is caused by intracellular ATP concentrations (which are in the millimolar range, heavily outcompeting the inhibitor) and cellular membrane permeability.

InhibitorTarget ProfileBiochemical IC50 / KiCellular IC50 (HT29 Colon Cancer)Key Characteristics
CC-401 Pan-JNK (1/2/3)25 – 50 nM (Ki)[1]~3.0 µMSecond-generation; >40-fold selectivity over p38/ERK.
SP600125 Pan-JNK (1/2/3)40 – 90 nM (IC50)[3]~10.0 µMFirst-generation; reversible; potential off-target toxicity[3].
CC-930 JNK2/3 Selective6 – 7 nM (JNK2/3)[2]N/AHigh potency for JNK2/3; lesser affinity for JNK1 (61 nM)[2].
JNK-IN-8 Pan-JNK (Covalent)4.6 – 8.1 nM[4]< 1.0 µMIrreversible covalent binder; highly potent cellular activity.

Experimental Design & Self-Validating Workflows

To establish a trustworthy dataset, your experimental setup must be a self-validating system . We achieve this by utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical validation, followed by an MTS viability assay for cellular validation.

Causality of Assay Selection:

  • TR-FRET over Radiometric Assays: Small molecule inhibitors often exhibit auto-fluorescence that confounds standard optical assays. TR-FRET uses a delayed emission reading and a ratiometric calculation (Emission 1 / Emission 2) that mathematically cancels out background compound fluorescence, ensuring the IC50 shift is genuinely due to kinase inhibition.

  • ATP Concentration at Km​ : Because CC-401 is ATP-competitive, running the assay at the specific ATP Km​ (Michaelis constant) for each JNK isoform ensures that the calculated IC50 is a true reflection of the inhibitor's affinity ( Ki​ ), allowing for accurate cross-laboratory comparisons.

Workflow Prep 1. Compound Prep (10-point serial dilution) BioAssay 2. TR-FRET Kinase Assay (Recombinant JNK1/2/3) Prep->BioAssay CellAssay 3. Cellular MTS Assay (HT29 / HCT116 lines) Prep->CellAssay Analysis 4. Non-linear Regression (4-parameter logistic fit) BioAssay->Analysis CellAssay->Analysis

Diagram 2: Dual-track experimental workflow for validating biochemical and cellular IC50 values.

Step-by-Step Methodologies

Protocol A: Biochemical IC50 Determination (TR-FRET)

Objective: Determine the direct enzymatic inhibition of JNK by CC-401.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Dilute recombinant active JNK1, JNK2, or JNK3 enzyme to a final well concentration of 1 nM.

    • Prepare a substrate mix containing GST-c-Jun (50 nM) and ATP at the pre-determined Km​ for the specific JNK isoform (typically 10-20 µM).

  • Compound Titration (Self-Validating Step):

    • Prepare a 10-point, 3-fold serial dilution of CC-401 dihydrochloride and SP600125 (reference) in 100% DMSO.

    • Transfer to the assay plate so the final DMSO concentration is strictly 1% in all wells (including positive and negative controls) to rule out solvent toxicity.

  • Kinase Reaction:

    • Add 5 µL of the JNK enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of the ATP/GST-c-Jun substrate mix.

    • Incubate for 60 minutes at room temperature.

  • Detection & Readout:

    • Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing an Eu-labeled anti-phospho-c-Jun antibody and an APC-labeled anti-GST antibody.

    • Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (excitation at 320 nm; dual emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the FRET ratio using a 4-parameter logistic non-linear regression model to derive the IC50. Calculate the Z'-factor using DMSO and no-enzyme controls; a Z' > 0.5 validates the assay's robustness.

Protocol B: Cellular IC50 Determination (MTS Viability Assay)

Objective: Assess the functional inhibition of JNK-mediated survival pathways in a hypoxic colon cancer model (HT29).

  • Cell Culture & Seeding:

    • Culture HT29 human colon cancer cells in McCoy's 5A medium supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment & Hypoxia Induction:

    • Replace media with fresh media containing serial dilutions of CC-401 (ranging from 0.1 µM to 50 µM).

    • Causality Note: Because JNK is highly activated under hypoxic stress, incubate the plates in a hypoxia chamber (1% O2) for 72 hours to maximize the therapeutic window of the JNK inhibitor.

  • Viability Measurement:

    • After 72 hours, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a spectrophotometer.

  • Normalization:

    • Normalize the absorbance values against the vehicle control (1% DMSO = 100% viability). You should observe an IC50 of approximately 3.0 µM for CC-401 in HT29 cells.

References

  • The JNK Signaling Pathway in Renal Fibrosis. Frontiers in Physiology. Available at:[Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? National Institutes of Health (PMC). Available at:[Link]

  • Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents. National Institutes of Health (PMC). Available at:[Link]

  • 商品搜索 - 安捷凯生物医药 (JNK-IN-8 Data). Anjiechem. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Our Science: A Comprehensive Guide to the Proper Disposal of CC 401 Dihydrochloride

In the fast-paced world of drug discovery and development, the integrity of our research is paramount. This extends beyond the generation of robust data to encompass the entire lifecycle of our experimental compounds, in...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the integrity of our research is paramount. This extends beyond the generation of robust data to encompass the entire lifecycle of our experimental compounds, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of CC 401 dihydrochloride, a bioactive small molecule. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.

Understanding the Compound: Hazard Profile of CC 401 Dihydrochloride

Before we delve into the disposal protocol, it is crucial to understand the inherent hazards of CC 401 dihydrochloride. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [1][2]

  • Acute and Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects. [1]

The high aquatic toxicity of CC 401 dihydrochloride underscores the critical importance of preventing its release into the environment. Improper disposal can lead to the contamination of water systems, posing a significant threat to ecosystems.

Core Directive: The Disposal of CC 401 Dihydrochloride

The primary and non-negotiable directive for the disposal of CC 401 dihydrochloride is to dispose of the contents and container to an approved waste disposal plant [1]. Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of CC 401 dihydrochloride waste.

cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Pre-Treatment (Best Practice) cluster_3 Final Disposal A Identify CC 401 dihydrochloride waste B Is it grossly contaminated material? A->B Evaluate C Is it empty, rinsed container? A->C Evaluate D Is it bulk/unwanted compound? A->D Evaluate E Place in a designated, compatible, and sealed hazardous waste container. B->E Yes H Arrange for pickup by a licensed hazardous waste disposal service. C->H Dispose via approved route after triple rinsing D->E Yes F Label container with: 'Hazardous Waste', Chemical Name & Hazards, Accumulation Start Date. E->F G Consider deactivation with activated carbon for trace contamination. F->G G->H

Caption: Disposal workflow for CC 401 dihydrochloride waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable framework for the safe disposal of CC 401 dihydrochloride.

Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.[3]

  • Step 1.1: Designate a specific, clearly labeled hazardous waste container for CC 401 dihydrochloride and any materials grossly contaminated with it (e.g., contaminated personal protective equipment (PPE), weigh boats, pipette tips).

  • Step 1.2: Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure, sealable lid.[4][5]

  • Step 1.3: Keep the hazardous waste container closed at all times, except when adding waste.[5][6]

Labeling of Hazardous Waste

Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel handling the waste.[4][6]

  • Step 2.1: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[5]

  • Step 2.2: The label must include the following information:

    • The words "Hazardous Waste"[5][6]

    • The full chemical name: "CC 401 dihydrochloride"[4]

    • A clear indication of the hazards: "Harmful if Swallowed," "Very Toxic to Aquatic Life"[1][6]

    • The date on which the waste was first added to the container (accumulation start date)[6]

    • The name and contact information of the generating researcher or lab[6]

Deactivation of Trace Contamination (Best Practice)

For materials with trace contamination, such as aqueous solutions or rinsed glassware, deactivation with activated carbon can be an effective measure to minimize the environmental impact by adsorbing the bioactive compound.[7][8][9][10] Activated carbon is a universal adsorbent with a high porosity that effectively binds many organic molecules.[8][11]

  • Step 3.1: For aqueous waste containing CC 401 dihydrochloride, add an excess of powdered activated carbon to the solution. A general guideline is to use at least 10 parts by weight of activated carbon to 1 part of the estimated weight of the dissolved compound.

  • Step 3.2: Agitate the mixture for several hours to ensure maximum adsorption. Studies have shown that for many pharmaceuticals, a significant amount of the active ingredient is adsorbed within 8 hours, with over 99% deactivation achieved after a longer period.[8][9][10]

  • Step 3.3: The resulting slurry should be collected and disposed of as solid hazardous waste, following the procedures outlined in this guide.

Note: This deactivation step does not negate the requirement for professional disposal. It is a risk-mitigation step to reduce the bioavailability of the compound in the event of an unforeseen release.

Disposal of Empty Containers

Empty containers that once held CC 401 dihydrochloride must also be managed appropriately to prevent the release of residual compound.

  • Step 4.1: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[3][5]

  • Step 4.2: Collect the rinsate from the first rinse as hazardous waste and dispose of it according to the procedures for liquid waste. The subsequent rinsates can typically be collected and managed as hazardous waste as well.

  • Step 4.3: Once triple-rinsed and air-dried, deface or remove the original label from the container.[3] The clean, unlabeled container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.

Arranging for Final Disposal

The final step is to ensure the collected and properly labeled hazardous waste is transferred to a licensed waste disposal contractor.

  • Step 5.1: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

  • Step 5.2: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department or their designated contractor.

  • Step 5.3: Complete any required waste manifests or pickup request forms accurately and completely.

Personal Protective Equipment (PPE)

When handling CC 401 dihydrochloride waste, it is imperative to wear the appropriate PPE to prevent personal exposure. This includes, but is not limited to:

  • Safety goggles with side-shields [1][2]

  • Chemical-resistant gloves [1][2]

  • A lab coat or other protective clothing [2][12]

Emergency Procedures

In the event of a spill of CC 401 dihydrochloride, follow these steps:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

  • For small spills, wear appropriate PPE and contain the spill using an absorbent material like diatomite or a universal binder.[1]

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with alcohol or another suitable solvent and wipe clean.[1]

By adhering to these detailed procedures, we can ensure that our innovative research does not come at the cost of our safety or the health of our environment. The responsible management of chemical waste is a shared responsibility that reflects the high standards of our scientific community.

References

  • Safe Disposal of Hazardous Chemical Waste. (2023, May 16). Happen Ventures. [Link]

  • SAFETY DATA SHEET. (2021, November 18). UL Solutions. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). IDR Environmental Services. [Link]

  • Chapter 8 - Hazardous Waste Disposal Procedures. Environment, Health and Safety - Stony Brook University. [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015, August 12). Pharmaceutical Research. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division - University of Florida. [Link]

  • Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. (2016). Mercer University. [Link]

  • Activated Carbon-Based System for the Disposal of Psychoactive Medications. (2016, November 7). Pharmaceuticals. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida. [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. (2015). ResearchGate. [Link]

  • Disposal Of Model Prescription Sedative Medications with Active Carbon. (2021, December 15). Rx Destroyer. [Link]

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling CC-401 Dihydrochloride

Executive Summary & Pharmacological Context CC-401 dihydrochloride is a highly potent, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3)[1]. While it is an invaluable tool in o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

CC-401 dihydrochloride is a highly potent, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3)[1]. While it is an invaluable tool in oncology, fibrosis, and inflammation research, its profound biological activity necessitates rigorous safety and handling protocols. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution. By understanding the mechanistic causality behind these safety measures, researchers can ensure both their personal well-being and the integrity of their experimental data.

Mechanistic Causality: Why Specific PPE is Required

Understanding why we protect ourselves informs how we do it. CC-401 targets the JNK signaling pathway, which is a critical regulator of cellular responses to stress, apoptosis, and inflammation[2]. Accidental exposure—whether through inhalation of aerosolized powder, accidental ingestion, or percutaneous absorption of solvent-dissolved compound—can inadvertently modulate these fundamental pathways in researchers. Furthermore, 1 exposed to anthrapyrazolone-class JNK inhibitors[1].

JNK_Pathway Stimuli Cellular Stress / Cytokines MKK MKK4 / MKK7 Stimuli->MKK Activates JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates Response Apoptosis & Inflammation cJun->Response Gene Expression CC401 CC-401 Dihydrochloride (ATP-competitive inhibitor) CC401->JNK Blocks

Caption: JNK signaling pathway and the targeted inhibition mechanism of CC-401.

Hazard Profile & Quantitative Specifications

To design a self-validating safety system, we must first quantify the chemical and biological parameters of CC-401 dihydrochloride.

ParameterSpecificationCausality / Operational Impact
Target Affinity (Kᵢ) 25 - 50 nM[3]High potency; even microgram-level exposure can be biologically active.
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life)[4]Mandates strict ingestion prevention and specialized environmental disposal.
Storage Conditions -20°C (Powder), -80°C (Solvent)[4]Requires cold-chain handling; condensation during thawing risks compound degradation.
Molecular Weight 461.39 g/mol (dihydrochloride)[3]Critical for precise molarity calculations during reconstitution workflows.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling highly potent kinase inhibitors. The following matrix outlines the required PPE based on the operational state of CC-401.

  • Handling Dry Powder (Weighing & Transfer):

    • Respiratory: An N95 or P100 particulate respirator is required if weighing outside a localized exhaust system (though a dedicated powder-weighing hood is strongly recommended to prevent aerosolization).

    • Hands: Double-gloving with nitrile gloves (minimum 0.12 mm thickness). The outer glove must be discarded immediately after the weighing process is complete.

    • Body: Front-closing, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

    • Eyes: Chemical splash goggles (standard safety glasses are insufficient against aerosolized fine powders).

  • Handling Reconstituted Solutions (e.g., in DMSO):

    • Causality Check:4, acting as a carrier vehicle that can transport dissolved CC-401 directly into the bloodstream[4].

    • Hands: Double-gloving is critical. If a splash occurs on the outer glove, it must be removed and replaced immediately.

    • Eyes: Safety glasses with side shields are acceptable for liquid handling, provided no vigorous vortexing occurs outside a closed system.

Step-by-Step Operational Workflows

Protocol A: Safe Reconstitution of CC-401 Dihydrochloride

Self-Validating Check: If the dry powder is weighed on an open laboratory bench, the safety protocol has failed. All dry-powder handling must occur within a controlled airflow environment to prevent inhalation.

  • Thermal Equilibration: Remove the CC-401 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient moisture, leading to condensation and rapid hydrolytic degradation of the compound.

  • Environment Setup: Clear a dedicated space inside a Class II Biological Safety Cabinet (BSC) or a specialized powder-weighing fume hood.

  • Weighing: Using an anti-static weighing boat, carefully weigh the required mass. Do not return excess powder to the original vial to prevent cross-contamination.

  • Solvent Addition: Add the calculated volume of high-purity DMSO directly to the weighing boat, or transfer the powder to a pre-tared amber glass vial before adding the solvent.

  • Dissolution: Vortex gently. If necessary, sonicate in a water bath for 1-2 minutes until the solution is completely clear.

  • Aliquot & Storage: Aliquot the stock solution (e.g., 10 mM) into single-use, low-bind microcentrifuge tubes. Store immediately at -80°C to maintain stability[5].

Protocol B: In Vivo Dosing & Animal Handling

When administering CC-401 to animal models, researchers must mitigate risks associated with compound toxicity, animal movement, and excretion.

Self-Validating Check: If an animal model exhibits unexpected mortality without a prior dose-range finding study, the experimental design has failed to account for the compound's maximum tolerated dose (MTD)[1].

  • Restraint: Use appropriate physical restraint devices to minimize the risk of needle-stick injuries during intraperitoneal (IP) injections.

  • Administration: Perform all dosing within a certified animal transfer station or fume hood.

  • Post-Dosing Monitoring: Monitor animals closely for signs of toxicity (e.g., lethargy, weight loss, ruffled fur). 1[1].

  • Bedding Disposal: Treat animal bedding as chemically contaminated for at least 72 hours post-dosing. Dispose of it via incineration.

Spill Management and Disposal Plans

The environmental toxicity rating (H410: Very toxic to aquatic life) dictates that CC-401 must never enter the standard wastewater system[4].

Spill_Workflow Spill Spill Detected Isolate Isolate Area & Verify PPE Spill->Isolate Absorb Absorb Liquid / Dampen Powder Isolate->Absorb Collect Collect in Sealable Container Absorb->Collect Clean Wash Surface (Soap & Water) Collect->Clean Dispose Dispose via Approved Facility (EPA/RCRA Guidelines) Clean->Dispose

Caption: Step-by-step operational workflow for CC-401 spill management and disposal.

Immediate Spill Response Protocol:

  • Isolate: Restrict access to the spill area immediately.

  • Protect: Ensure full PPE is worn (a particulate respirator is strictly required for powder spills).

  • Contain:

    • For Powder: Gently cover the spill with damp absorbent paper. Causality: Dampening prevents the dangerous aerosolization of the fine powder. Never sweep dry powder.

    • For Liquid: Cover with an inert absorbent material (e.g., vermiculite or universal chemical spill pads).

  • Clean: Wipe the area with a solvent (e.g., 70% ethanol or isopropanol) to dissolve residual compound, followed by thorough washing with soap and water.

  • Dispose: Place all contaminated materials into a clearly labeled, sealable hazardous waste container. All CC-401 waste (solid, liquid, and contaminated consumables) must be routed to an EPA-approved (or local equivalent) hazardous waste disposal facility for high-temperature incineration[4].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.